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3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one Documentation Hub

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  • Product: 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
  • CAS: 5399-94-0

Core Science & Biosynthesis

Foundational

Synthesis of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: An In-Depth Technical Guide

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a purine isostere, this bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a purine isostere, this bicyclic system has demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties.[1][2] The specific analogue, 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is of significant interest to researchers for its potential as a building block in the synthesis of more complex bioactive molecules. This guide provides a comprehensive, field-proven protocol for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Synthesis: A Two-Step Annulation

The most logical and efficient pathway to construct the 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold involves a two-step process. This strategy hinges on the initial synthesis of a key intermediate, a substituted aminopyrazole, followed by the cyclization of this intermediate to form the desired fused pyrimidine ring.

Our synthetic strategy is as follows:

  • Step 1: Synthesis of the Key Intermediate: 4-Amino-3-methyl-1H-pyrazole-5-carboxamide. This crucial building block is prepared via a cyclocondensation reaction.

  • Step 2: Cyclization to Form the Pyrazolo[4,3-d]pyrimidin-7-one Ring. The pyrimidine ring is annulated onto the pyrazole core using a one-carbon synthon, leading to the final product.

This approach offers the advantage of utilizing readily available starting materials and employs robust, well-documented chemical transformations.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Step 1: Synthesis of the Key Intermediate cluster_1 Step 2: Cyclization Starting_Materials Ethyl 2-cyano-3-oxobutanoate + Hydrazine Hydrate Intermediate 4-Amino-3-methyl-1H-pyrazole-5-carboxamide Starting_Materials->Intermediate Ethanol, Reflux Final_Product 3-Methyl-2,4-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-one Intermediate->Final_Product Formamide, Heat

Caption: Synthetic pathway for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxamide

Causality Behind Experimental Choices:

The synthesis of the pyrazole ring is a classic example of a cyclocondensation reaction.[3][4] We have chosen ethyl 2-cyano-3-oxobutanoate as the 1,3-dicarbonyl equivalent and hydrazine hydrate as the nitrogen source. The cyano group at the 2-position is crucial as it will ultimately be converted into the carboxamide function required for the subsequent cyclization. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for this reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (10 volumes).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 4-amino-3-methyl-1H-pyrazole-5-carboxamide as a white to off-white solid.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Ethyl 2-cyano-3-oxobutanoate155.151.0(User to calculate)
Hydrazine Hydrate50.061.1(User to calculate)
Absolute Ethanol46.07-(User to calculate)
Expected Yield 75-85%
Part 2: Synthesis of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Causality Behind Experimental Choices:

The final step involves the formation of the pyrimidine ring. This is achieved through a cyclization reaction with a one-carbon source. Formamide is an excellent choice for this transformation as it serves as both the reagent and the solvent at elevated temperatures.[5] The high temperature facilitates the condensation of the amino group and the carboxamide of the pyrazole intermediate with formamide, leading to the formation of the pyrimidinone ring.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-methyl-1H-pyrazole-5-carboxamide (1.0 eq).

  • Addition of Formamide: Add an excess of formamide (approximately 10-15 volumes) to the flask.

  • Reaction Execution: Heat the reaction mixture to 180-190 °C and maintain this temperature for 2-3 hours. The reaction mixture should become a clear solution.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into cold water, which should induce the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide. The crude product can be further purified by recrystallization from water or a suitable organic solvent to obtain the pure 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Amino-3-methyl-1H-pyrazole-5-carboxamide140.141.0(User to calculate)
Formamide45.04Excess(User to calculate)
Expected Yield 80-90%

Self-Validating System: Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Conclusion and Future Perspectives

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable heterocyclic compound. This molecule serves as a versatile starting material for the development of novel therapeutic agents and other functional materials, opening up avenues for further research and innovation in the field of medicinal and materials chemistry.

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PMC. [Link]

  • Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. (2010). PubMed. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). Sunway Institutional Repository. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. [Link]

Sources

Exploratory

The Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Privileged Scaffold in Drug Discovery The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that holds a privileged position in medicinal chemistry. Structurally, it acts as a bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that holds a privileged position in medicinal chemistry. Structurally, it acts as a bioisostere of purine, the fundamental nitrogenous base in nucleic acids and a key component of cellular signaling molecules like adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to effectively compete with endogenous ligands for the binding sites of various enzymes, making them a highly versatile scaffold for drug design.[1]

The therapeutic potential of this scaffold is vast, with derivatives demonstrating potent activity as kinase inhibitors for oncology (targeting EGFR, VEGFR, and CDKs), anti-inflammatory agents, and selective enzyme inhibitors.[1][3][4] A landmark example is Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is widely used for the treatment of erectile dysfunction. The successful development of such drugs has spurred extensive research into novel and efficient synthetic routes to access diverse analogues of this core structure.

This guide provides an in-depth overview of the core synthetic strategies for constructing the pyrazolo[4,3-d]pyrimidine ring system, focusing on the underlying chemical logic, field-proven protocols, and practical considerations for researchers in drug development.

Core Synthetic Strategies: A Logic-Based Overview

The construction of the pyrazolo[4,3-d]pyrimidine scaffold predominantly relies on a retrosynthetic approach that disconnects the pyrimidine ring from a pre-formed, appropriately functionalized pyrazole. The choice of the starting pyrazole precursor dictates the subsequent cyclization strategy. The most prevalent and robust methods begin with either a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide/carboxylate .

The overall workflow can be visualized as follows:

G cluster_start Key Pyrazole Precursors cluster_methods Pyrimidine Ring Annulation cluster_final Core Scaffold & Derivatization Start1 5-Aminopyrazole-4-carbonitrile Method1 Strategy 1: Cyclization with One-Carbon Synthons (Formamide, Orthoesters, etc.) Start1->Method1 Method2 Strategy 2: Cyclization with Nitriles (Pinner Reaction Conditions) Start1->Method2 Start2 5-Aminopyrazole-4-carboxamide / carboxylate Start2->Method1 Method3 Strategy 3: Multi-component Reactions Start2->Method3 Core Pyrazolo[4,3-d]pyrimidine Core Method1->Core Method2->Core Method3->Core Deriv Post-Synthesis Modification (e.g., Halogenation, Nucleophilic Substitution) Core->Deriv

Caption: General workflow for pyrazolo[4,3-d]pyrimidine synthesis.

Strategy 1: Cyclization from 5-Aminopyrazole-4-carboxamide Precursors

This is one of the most classical and reliable methods for constructing the pyrazolo[4,3-d]pyrimidin-7-one core. The strategy hinges on the reaction of a 5-aminopyrazole-4-carboxamide with a reagent that can provide the final carbon atom (C5) of the pyrimidine ring.

Causality and Mechanism

The underlying principle involves an initial reaction at the more nucleophilic 5-amino group, followed by an intramolecular cyclization via nucleophilic attack from the carboxamide nitrogen onto the newly formed intermediate, culminating in a dehydration step to yield the aromatic pyrimidinone ring.

Common C1 sources include:

  • Formamide (HCONH₂): When heated, formamide serves as both the solvent and the reagent. The reaction proceeds via initial formation of a formamidine intermediate with the 5-amino group, which then undergoes thermal cyclization.

  • Triethyl Orthoformate (HC(OEt)₃): This reagent reacts with the 5-amino group to form an ethoxymethyleneamino intermediate. Subsequent heating, often with an acid or base catalyst, promotes cyclization and elimination of ethanol.

  • Formic Acid (HCOOH): Similar to formamide, formic acid can acylate the 5-amino group, and the resulting formamide derivative is then cyclized, typically under dehydrating conditions.

The general mechanism is depicted below:

G cluster_mech Mechanism: 5-Aminopyrazole-4-carboxamide Cyclization A 5-Aminopyrazole -4-carboxamide C N-Formyl Intermediate A->C + C1 Source B Formylating Agent (e.g., Formamide) D Intramolecular Cyclization C->D Heat (Δ) F Pyrazolo[4,3-d]pyrimidin-7-one D->F - H₂O E Dehydration

Caption: Mechanism of pyrimidinone ring formation.

Field-Proven Protocol: Synthesis of a Pyrazolo[4,3-d]pyrimidin-7-one

This protocol is adapted from established literature procedures for the cyclization of 5-aminopyrazole-4-carboxamides.[5]

Step 1: Preparation of 5-amino-1-substituted-1H-pyrazole-4-carboxamide

  • The precursor, 5-aminopyrazole-4-carboxamide, is typically synthesized from the corresponding 5-aminopyrazole-4-carbonitrile.

  • Controlled hydrolysis of the nitrile group to an amide is a key step. This can be achieved by heating the nitrile in concentrated sulfuric acid at a controlled temperature (e.g., 40-100°C), which protonates the nitrile and facilitates hydration while minimizing hydrolysis to the carboxylic acid.[5]

Step 2: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one

  • Place the 5-amino-1-substituted-1H-pyrazole-4-carboxamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formamide (typically used as the solvent, ~10-20 volumes).

  • Heat the reaction mixture to a high temperature (typically 150-220°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take from 6 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol, dioxane) to obtain the purified pyrazolo[4,3-d]pyrimidin-7-one.

Data Summary Table
Starting MaterialC1 SourceConditionsYield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carboxamideFormamide180°C, 12h~85%[5]
5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carboxamideFormamide190°C, 8hHigh[4]
Methyl 5-amino-1H-pyrazole-4-carboxylateTrimethyl Orthoformate, AnilineMicrowave, 150°C, 20 min80-95%[6]

Strategy 2: Cyclization from 5-Aminopyrazole-4-carbonitrile Precursors

This strategy is highly valuable as 5-aminopyrazole-4-carbonitriles are readily accessible starting materials. The nitrile group provides a versatile handle for constructing the pyrimidine ring.

Causality and Mechanism

The core principle involves activating the nitrile group towards cyclization. This is often achieved under acidic conditions that promote the formation of an intermediate that can be attacked by the adjacent 5-amino group.

A classic approach is the reaction with another nitrile under Pinner reaction-type conditions (using dry HCl gas). This forms a highly reactive amidine intermediate which then undergoes intramolecular cyclization. A more direct method involves reaction with formic acid or orthoformates, where the 5-amino group is first formylated, and then the nitrile participates in a subsequent cyclization step.

A representative pathway using an amidine is shown below:

G cluster_mech2 Mechanism: 5-Aminopyrazole-4-carbonitrile Cyclization A 5-Aminopyrazole -4-carbonitrile C Amidine Intermediate (at C4) A->C + Reagents B Nitrile + Acid (e.g., R-CN, HCl) D Intramolecular Cyclization C->D Spontaneous F 4,6-Diamino- Pyrazolo[4,3-d]pyrimidine D->F Tautomerizes E Tautomerization

Caption: Mechanism via amidine formation and cyclization.

Field-Proven Protocol: Synthesis of a 6-Substituted Pyrazolo[4,3-d]pyrimidin-4-one

This protocol is adapted from literature describing the cyclization of ortho-amino esters with nitriles, a closely related and informative transformation.[7]

Step 1: Preparation of the Starting Material

  • Synthesize the required 5-aminopyrazole-4-carbonitrile. A common method is the reaction of a hydrazine with (ethoxymethylene)malononitrile or a related three-carbon synthone.[8]

Step 2: Cyclization via Pinner-type Reaction

  • Suspend the 5-aminopyrazole-4-carbonitrile (1.0 eq) and the desired aliphatic or aromatic nitrile (1.2-1.5 eq) in a suitable anhydrous solvent (e.g., dioxane, chloroform) in a flask equipped with a gas inlet tube and a drying tube outlet.

  • Cool the mixture in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the stirred solution for several hours (e.g., 6 hours). The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture onto crushed ice.

  • Basify the aqueous mixture carefully with a 5% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).

Data Summary Table
Starting MaterialReagentConditionsProduct TypeYield (%)Reference
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylateBenzonitrileDry HCl, Dioxane, 6h6-Phenyl-pyrimidinone70-85%[7]
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylateAcetonitrileDry HCl, Dioxane, 6h6-Methyl-pyrimidinone75-90%[7]
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileAcetic AnhydrideReflux, 2hPyrazolo[3,4-d][3][9]oxazine72%[3]

Strategy 3: Post-Synthesis Modification of the Core Scaffold

For creating libraries of analogues for structure-activity relationship (SAR) studies, post-synthesis modification of a common pyrazolo[4,3-d]pyrimidine intermediate is a highly efficient strategy. A key intermediate for this approach is a halogenated (typically chlorinated) pyrazolo[4,3-d]pyrimidine, which can undergo a variety of nucleophilic substitution reactions.

Causality and Mechanism

The pyrazolo[4,3-d]pyrimidin-7-one core can be converted to a 7-chloro derivative using a strong chlorinating agent like phosphoryl chloride (POCl₃). The chlorine atom at the 7-position is an excellent leaving group, making the position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine, alcohol, and thiol nucleophiles, providing rapid access to a diverse range of derivatives.

The workflow is straightforward:

G A Pyrazolo[4,3-d]pyrimidin-7-one B Chlorination (POCl₃, reflux) A->B C 7-Chloro-Pyrazolo[4,3-d]pyrimidine (Key Intermediate) B->C D Nucleophilic Substitution (R-NH₂, R-OH, R-SH) C->D E Diverse Library of 7-Substituted Derivatives D->E

Caption: Workflow for diversification via a 7-chloro intermediate.

Field-Proven Protocol: Chlorination and Nucleophilic Substitution

This protocol is a composite of methods frequently described for the synthesis of kinase inhibitors and other biologically active derivatives.[4]

Step 1: Chlorination of the Pyrazolo[4,3-d]pyrimidin-7-one

  • Place the pyrazolo[4,3-d]pyrimidin-7-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Carefully add phosphoryl chloride (POCl₃) (5-10 volumes) to the flask. A catalytic amount of DMF is sometimes added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 110°C) for several hours (typically 4-8 hours), monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until a precipitate forms.

  • Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloro intermediate, which is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the crude 7-chloro-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol (IPA), ethanol, or DMF.

  • Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq) to scavenge the HCl byproduct.

  • Heat the reaction mixture (reflux is common) and monitor by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel or by recrystallization to obtain the final 7-substituted product.

Data Summary Table
IntermediateNucleophileConditionsYield (%)Reference
7-Chloro-5-(3,4,5-trimethoxyphenyl)-...4-AminophenolIPA, reflux79%[4]
7-Chloro-5-(3,4,5-trimethoxyphenyl)-...2-AminophenolIPA, reflux82%[4]
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-...N-methyl piperazineAcetonitrileHighSildenafil Synthesis[10]

Conclusion

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives is a well-established field with a rich variety of robust and versatile methods. The primary strategies, revolving around the annulation of a pyrimidine ring onto a pre-functionalized pyrazole core, offer chemists reliable pathways to this privileged scaffold. By understanding the underlying mechanistic principles of cyclization from aminocarbonitrile versus aminocarboxamide precursors, and by leveraging post-synthesis modification strategies, researchers can efficiently generate diverse libraries of compounds for drug discovery programs. The continued development of novel, more efficient, and greener synthetic methodologies will undoubtedly further solidify the importance of the pyrazolo[4,3-d]pyrimidine scaffold in the ongoing quest for new therapeutic agents.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][9][11][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. Available at: [Link]

  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC - PubMed Central. Available at: [Link]

  • The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. So-Fine-Chem. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. Available at: [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]

  • One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin. ResearchGate. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]

  • ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ResearchGate. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. Available at: [Link]

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Foundational

An In-depth Technical Guide to 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. St...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids. This mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] Consequently, this heterocyclic system has been extensively explored in the development of novel therapeutics, leading to a diverse range of biological activities.[2]

Derivatives of this scaffold have demonstrated potent anti-inflammatory, and anticancer properties.[3] Notably, the pyrazolo[4,3-d]pyrimidine core is a key feature in numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][4] The core structure's ability to be readily functionalized at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.

This technical guide provides a comprehensive overview of the chemical properties of a specific, yet foundational, member of this class: 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and biological relevance.

Physicochemical Properties: A Foundation for Drug Development

Understanding the fundamental physicochemical properties of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is paramount for its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a compound's therapeutic potential.

PropertyValueSource
Molecular Formula C₆H₆N₄O[5]
Molecular Weight 150.14 g/mol [5]
CAS Number 5399-94-0[5]
Melting Point >300 °C[5]
Appearance Expected to be an off-white to light yellow solid[6]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane.[7][8][7][8]
XLogP3 -0.3[5]

Note: Some databases may list this compound under the tautomeric name 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol. The keto-enol tautomerism is a key characteristic of this heterocyclic system.

Synthesis and Structural Elucidation: A Practical Approach

The synthesis of the pyrazolo[4,3-d]pyrimidine core can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a pre-existing pyrazole scaffold. A common and effective strategy involves the condensation of a 5-aminopyrazole derivative with a suitable one-carbon synthon.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic pathway to 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, based on established methodologies for related analogues.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Pyrimidine Ring Closure A Ethyl Acetoacetate + Hydrazine B 3-Methyl-1H-pyrazol-5(4H)-one A->B Cyclization C 3-Methyl-1H-pyrazol-5(4H)-one D 5-Amino-3-methyl-1H-pyrazole-4-carboxamide C->D Nitration & Reduction, Amidation E 5-Amino-3-methyl-1H-pyrazole-4-carboxamide F 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one E->F Formamide or Triethyl Orthoformate

Caption: A generalized synthetic workflow for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide

  • Reaction Setup: To a solution of 3-methyl-1H-pyrazol-5(4H)-one in a suitable solvent (e.g., glacial acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature (typically 0-5 °C).

  • Nitration: Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

  • Reduction: The resulting nitro-pyrazole intermediate is then reduced to the corresponding amino-pyrazole. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Amidation: The amino-pyrazole is then converted to the carboxamide. This can be accomplished through a multi-step process involving cyanation followed by hydrolysis or by direct carboxamidation methods.

  • Purification: The crude 5-amino-3-methyl-1H-pyrazole-4-carboxamide is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-3-methyl-1H-pyrazole-4-carboxamide with an excess of formamide or triethyl orthoformate.

  • Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structural integrity of the synthesized 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one must be confirmed through rigorous spectroscopic analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on theoretical calculations and data from analogous structures, the following spectral features are anticipated:[9][10]

  • ¹H NMR (DMSO-d₆):

    • A singlet corresponding to the methyl protons (CH₃ ) is expected in the upfield region, likely around δ 2.2-2.5 ppm.[9]

    • A singlet for the proton on the pyrimidine ring (CH ) would likely appear in the downfield region, possibly around δ 8.0-8.5 ppm.

    • Broad signals corresponding to the N-H protons of the pyrazole and pyrimidinone rings are expected, which would be exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.

  • ¹³C NMR (DMSO-d₆):

    • The methyl carbon (C H₃) signal is expected at a characteristic upfield chemical shift.[9]

    • Signals for the quaternary carbons and the CH carbon of the heterocyclic rings would appear in the aromatic region (δ 100-160 ppm).

    • The carbonyl carbon (C =O) of the pyrimidinone ring will exhibit a characteristic downfield signal, typically above δ 160 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of N-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the carbonyl group in the pyrimidinone ring.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region can be attributed to the stretching vibrations of the C=N and C=C bonds within the heterocyclic rings.

Biological Activity and Mechanism of Action: A Kinase-Centric Perspective

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established "privileged structure" in the realm of kinase inhibition.[1] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding pocket of a wide range of protein kinases.

Mechanism of Kinase Inhibition

The following diagram illustrates the general mechanism of action for pyrazolo[4,3-d]pyrimidin-7-one-based kinase inhibitors.

G cluster_0 Kinase Active Site cluster_1 Competitive Inhibition cluster_2 Downstream Effects Kinase Kinase Enzyme No_Phosphorylation Inhibition of Substrate Phosphorylation Kinase->No_Phosphorylation Inactivated ATP_pocket ATP Binding Pocket Pyrazolopyrimidine 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (ATP Mimic) Pyrazolopyrimidine->ATP_pocket Binds to Hinge Region ATP ATP ATP->ATP_pocket Blocked Cellular_Response Modulation of Cellular Signaling (e.g., Anti-proliferative, Anti-inflammatory) No_Phosphorylation->Cellular_Response

Caption: Mechanism of action for pyrazolo[4,3-d]pyrimidin-7-one as a kinase inhibitor.

The nitrogen atoms within the bicyclic ring system are crucial for forming hydrogen bonds with the "hinge region" of the kinase active site, a key interaction that anchors ATP. By occupying this site, 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and its derivatives can prevent the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates. This disruption of cellular signaling pathways can lead to various therapeutic effects, including:

  • Anti-proliferative Activity: Many kinases are key regulators of the cell cycle. Inhibition of cyclin-dependent kinases (CDKs), for example, can lead to cell cycle arrest and apoptosis in cancer cells.[4]

  • Anti-inflammatory Effects: Kinases are also integral to inflammatory signaling cascades. By inhibiting kinases such as p38 MAP kinase or Bruton's tyrosine kinase (BTK), pyrazolopyrimidine derivatives can suppress the production of pro-inflammatory cytokines.[3]

The methyl group at the 3-position can influence the compound's selectivity and potency by interacting with specific hydrophobic pockets within the kinase active site. Further derivatization at other positions on the pyrazolo[4,3-d]pyrimidine core can be explored to optimize interactions with the target kinase and improve drug-like properties.

Conclusion and Future Directions

3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one represents a fundamental and highly valuable scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the profound biological activities of its derivatives, ensures its continued relevance in the pursuit of novel therapeutics. The insights provided in this guide regarding its chemical properties, synthesis, and mechanism of action are intended to empower researchers to further explore the potential of this privileged heterocyclic system. Future research will undoubtedly focus on the design and synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately leading to the development of next-generation therapies for a range of diseases.

References

  • Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • PubChem. (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. Retrieved from [Link]

  • Konkle, B. A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 16066-16087.
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  • Mohammed, T., et al. (2016). One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin. Chemical Science Transactions, 5(4), 866-875.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Mortimer, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1004.
  • Li, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1036-1047.
  • ResearchGate. (n.d.). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Retrieved from [Link]

  • Konkle, B. A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
  • Słabik, A., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3473-3486.
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  • Zhang, J., et al. (2021). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][7][9][11]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 26(23), 7319.

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Exploratory

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Guide to its Core Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary The pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The pyrazolo[4,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its remarkable versatility and recurring presence in a multitude of biologically active agents.[1] Its structural design, which is isosteric to the natural purine base adenine, provides a strategic advantage for interacting with a wide array of biological targets.[2][3] This guide synthesizes field-proven insights into the primary mechanisms through which this scaffold exerts its therapeutic effects. We will dissect its dominant role as a competitive kinase inhibitor, its function as a modulator of cyclic nucleotide signaling via phosphodiesterase inhibition, and its novel application as a microtubule targeting agent. This document is structured to provide not just a description of these mechanisms, but an in-depth understanding of the underlying molecular interactions, supported by experimental validation protocols and quantitative data, to empower researchers in the rational design of next-generation therapeutics.

The Pyrazolo[4,3-d]pyrimidine Core: A Purine Bioisostere

The foundation of the pyrazolo[4,3-d]pyrimidine scaffold's success lies in its structural mimicry of adenine, a key component of adenosine triphosphate (ATP).[3][4] This fused heterocyclic system can effectively occupy the ATP binding sites of numerous enzymes, particularly protein kinases, making it an ideal starting point for the development of competitive inhibitors.[2][5] This bioisosteric relationship allows molecules built around this scaffold to form critical hydrogen bonding interactions within the "hinge region" of kinase active sites, a fundamental interaction for potent inhibition.[2][3][4] The adaptability of the scaffold allows for chemical modifications at various positions, enabling the fine-tuning of selectivity and potency against specific targets.[2]

Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively documented mechanism of action for the pyrazolo[4,3-d]pyrimidine scaffold is the inhibition of protein kinases. These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[2]

General Mechanism: ATP-Competitive Inhibition

Compounds based on this scaffold function predominantly as Type I kinase inhibitors. They directly compete with endogenous ATP for binding within the enzyme's catalytic site. The pyrazolo[4,3-d]pyrimidine nucleus anchors the molecule to the kinase hinge region through hydrogen bonds, while substituents at other positions explore adjacent hydrophobic pockets and interact with other key residues, thereby determining the inhibitor's potency and selectivity.[4][6]

G cluster_kinase Kinase Active Site hinge Hinge Region pocket ATP Binding Pocket substrate Substrate Protein pocket->substrate Enables Phosphorylation no_product No Phosphorylation pocket->no_product Blocks Phosphorylation atp ATP atp->pocket Binds scaffold Pyrazolo[4,3-d]pyrimidine Inhibitor scaffold->pocket Competitively Binds product Phosphorylated Product substrate->product

ATP-Competitive Kinase Inhibition by the Pyrazolo[4,3-d]pyrimidine Scaffold.
Key Kinase Targets

The versatility of the scaffold has led to the development of inhibitors for a diverse range of kinases implicated in oncogenesis and other diseases.

  • Src and Abl Tyrosine Kinases: Many pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of Src and Abl kinases.[7][8] The Bcr-Abl fusion protein is the molecular driver of Chronic Myeloid Leukemia (CML), and its inhibition is a validated therapeutic strategy. Src kinases are often overactivated in solid tumors and contribute to cancer cell proliferation and metastasis.[9]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers. Specific derivatives of this scaffold have shown significant inhibitory activity against EGFR-TK.[6] Molecular docking studies reveal that the pyrazole nitrogen atom can form a crucial hydrogen bond with the key Met793 residue in the EGFR binding site, while the pyrimidine ring engages in hydrophobic interactions with Leu718 and Gly796.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Their inhibition represents a powerful strategy to selectively target rapidly dividing cancer cells.[10] Pyrazolo[4,3-d]pyrimidine-based molecules have been designed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[10][11] The scaffold fits effectively into the CDK2 active site, forming a critical hydrogen bond with the backbone of Leu83.[10]

  • Other Clinically Relevant Kinases: This scaffold has been successfully employed to target other important kinases, including Bruton's tyrosine kinase (BTK), leading to the approved drug ibrutinib for B-cell cancers, and mTOR, a central regulator of cell growth and metabolism.[2]

Secondary Mechanism: Phosphodiesterase (PDE) Inhibition

Beyond kinase inhibition, the pyrazolo[4,3-d]pyrimidine scaffold is the foundation for potent phosphodiesterase (PDE) inhibitors. PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12][13]

By inhibiting PDE enzymes (e.g., PDE4, PDE5), these compounds prevent the hydrolysis of cAMP and cGMP, leading to their intracellular accumulation.[12][13] The resulting elevated levels of these second messengers trigger downstream signaling cascades that have profound physiological effects, including the relaxation of smooth muscle and the suppression of inflammatory responses.[12][14] This mechanism is the basis for treatments of conditions like chronic obstructive pulmonary disease (COPD), asthma, and erectile dysfunction.[12][14]

PDE_Inhibition ATP ATP / GTP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP  Stimulation PDE PDE Enzyme cAMP_cGMP->PDE Degraded by Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammation) cAMP_cGMP->Response Leads to AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->PDE Blocks G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_compound Prepare serial dilutions of test compound in DMSO prep_reagents Prepare Kinase, Substrate, and ATP solutions dispense_cpd Dispense compound into 384-well plate prep_reagents->dispense_cpd add_kinase Add Kinase/Substrate mix dispense_cpd->add_kinase add_atp Initiate reaction with ATP add_kinase->add_atp incubate_1 Incubate for 60 min add_atp->incubate_1 add_dev Add Development Reagent incubate_1->add_dev incubate_2 Incubate for 60 min add_dev->incubate_2 read_plate Read fluorescence incubate_2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Plot curve and determine IC50 calc_inhibition->calc_ic50

Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold is a testament to the power of privileged structures in modern drug discovery. Its inherent ability to mimic ATP binding has established it as a cornerstone for the development of kinase inhibitors across a wide spectrum of diseases. Furthermore, its demonstrated utility in targeting other crucial enzyme families like phosphodiesterases and its emerging role as a novel microtubule inhibitor highlight its extraordinary chemical and biological versatility. A thorough understanding of these core mechanisms of action is paramount for researchers aiming to leverage this scaffold's full potential. By combining structural biology insights with robust biochemical and cellular validation, the scientific community can continue to build upon this remarkable chemical foundation to design safer, more effective, and highly targeted therapies for the most challenging of human diseases.

References

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023-06-07). RSC Publishing.
  • Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Taylor & Francis.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020-09-08). RSC Medicinal Chemistry.
  • Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is.... ResearchGate.
  • Phosphodiesterase Inhibitors: Types and Purpose. (2022-06-08). Cleveland Clinic. Retrieved from [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023-03-03). PubMed Central. Retrieved from [Link]

  • 5-HT2C receptor agonist. Wikipedia. Retrieved from [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. ResearchGate. Retrieved from [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2019-09-12). PMC - NIH. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][5][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). PMC - NIH. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][5][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. Retrieved from [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019-05-23). PMC - PubMed Central. Retrieved from [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. (2016-10-01). PubMed. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022-10-03). PubMed. Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Retrieved from [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Retrieved from [Link]

  • PDE4 inhibitor. Wikipedia. Retrieved from [Link]

  • Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to 3-Methyl-Pyrazolo[4,3-d]pyrimidin-7-ones for Drug Discovery Professionals

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It delves into the core characteristics, synthesis, and applications of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]py...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It delves into the core characteristics, synthesis, and applications of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and its closely related analogues, a class of heterocyclic compounds pivotal in modern medicinal chemistry. While the specific CAS number for "3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one" is not prominently documented, this guide will focus on the well-characterized and structurally similar 1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS Number: 5399-94-0) and the broader pyrazolo[4,3-d]pyrimidin-7-one scaffold, which is of significant interest in drug development.

Introduction: The Pyrazolopyrimidine Core in Medicinal Chemistry

The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in drug discovery, serving as the core structure for a multitude of biologically active molecules.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases and phosphodiesterases.[1][3] This bioisosteric relationship has been effectively leveraged to design potent and selective inhibitors for various therapeutic areas.

Derivatives of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and cardiovascular effects.[4][5] Notably, this scaffold is central to the development of several marketed drugs, underscoring its therapeutic significance.

This guide will provide a detailed exploration of the 3-methyl substituted pyrazolo[4,3-d]pyrimidin-7-one series, offering insights into their chemical properties, synthesis, and prominent role as key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers and properties for the closely related and well-documented 1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one .

PropertyValueSource
CAS Number 5399-94-0[6]
Molecular Formula C6H6N4O[6]
Molecular Weight 150.14 g/mol [6]
Melting Point >300 °C[6]
Boiling Point 423.4°C at 760 mmHg[6]
Density 1.72 g/cm³[6]

Chemical Structure:

Caption: Chemical structure of 1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Synthesis Protocols

The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted pyrazole precursor. Below is a representative, step-by-step protocol for the synthesis of related pyrazolopyrimidine derivatives, which can be adapted for the synthesis of the target compound.

Experimental Protocol: One-Pot Synthesis of Pyrazolo[4,3-d]pyrimidin-7(4H)-ones

This protocol is based on a green synthesis approach utilizing a recyclable catalyst.[7]

Materials:

  • Substituted 5-aminopyrazole-4-carboxamide

  • Aromatic aldehyde

  • Amberlite IR-120H resin (20 mol%)

  • Ethanol (solvent)

Procedure:

  • A mixture of the 5-aminopyrazole-4-carboxamide (1 mmol), aromatic aldehyde (1 mmol), and Amberlite IR-120H (20 mol%) in ethanol (10 mL) is prepared.

  • The reaction mixture is stirred at reflux for the appropriate time, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is recovered by filtration for future use.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid product is triturated with methyl tert-butyl ether (MTBE) and filtered to yield the pure pyrazolopyrimidinone derivative.

Causality Behind Experimental Choices:

  • Amberlite IR-120H: This solid acid catalyst facilitates the reaction in an environmentally friendly manner and can be easily recovered and reused, making the process more sustainable.[7]

  • One-Pot Reaction: This approach improves efficiency by reducing the number of workup and purification steps, saving time and resources.

  • Refluxing in Ethanol: Ethanol serves as a relatively benign solvent, and heating under reflux provides the necessary energy to drive the reaction to completion.

G cluster_workflow Synthesis Workflow Reactants 5-Aminopyrazole-4-carboxamide + Aromatic Aldehyde + Amberlite IR-120H in Ethanol Reaction Reflux and Stir Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Filter to Remove Catalyst Monitoring->Workup Complete Purification Concentrate Filtrate and Triturate with MTBE Workup->Purification Product Pure Pyrazolo[4,3-d]pyrimidin-7-one Purification->Product

Caption: Generalized workflow for the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones.

Applications in Drug Development: A Key Intermediate for PDE5 Inhibitors

One of the most significant applications of the pyrazolo[4,3-d]pyrimidin-7-one core is its role as a key intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors.[8][9] Sildenafil, a widely known drug, is a prime example. The synthesis of sildenafil and its analogues often involves the elaboration of a pyrazolo[4,3-d]pyrimidin-7-one core.

For instance, the compound 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone (CAS: 139756-21-1) is a direct precursor in certain synthetic routes to sildenafil.[10] The structural features of the pyrazolopyrimidinone core are crucial for the final molecule's ability to bind to the active site of the PDE5 enzyme.

G cluster_pathway Role in Sildenafil Synthesis Start Pyrazolo[4,3-d]pyrimidin-7-one Core Structure Intermediate Functionalization and Side-Chain Addition Start->Intermediate Precursor Key Sildenafil Precursor (e.g., CAS 139756-21-1) Intermediate->Precursor Final_Steps Final Synthetic Modifications Precursor->Final_Steps API Sildenafil (API) Final_Steps->API

Caption: The central role of the pyrazolo[4,3-d]pyrimidin-7-one core in the synthesis of Sildenafil.

Safety and Handling

As with any chemical compound used in a laboratory setting, proper safety precautions are essential when handling 3-methyl-pyrazolo[4,3-d]pyrimidin-7-one derivatives.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][13][14]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid contact with skin and eyes.[11][13] Do not breathe dust.[13] Wash hands thoroughly after handling.[11][12][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Toxicological Information: Specific toxicological data for 1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively available. However, for the related compound 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone , the following hazards have been identified:

  • Skin Irritation: Causes skin irritation.[11]

  • Eye Irritation: Causes serious eye irritation.[11]

It is prudent to handle all novel and related compounds with a high degree of caution until a comprehensive toxicological profile is established.

Conclusion

The 3-methyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold and its derivatives are of considerable importance in the field of drug discovery and development. Their role as versatile intermediates, particularly in the synthesis of blockbuster drugs like sildenafil, highlights their value. A thorough understanding of their synthesis, properties, and handling is crucial for any scientist working in this area. Future research into novel derivatives of this core structure holds the potential for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • PubChem. (n.d.). 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2485-2505. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14761-14781. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-((3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine citrate. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14761-14781. Retrieved from [Link]

  • Ibrahim, D. A., et al. (2021). A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][10]triazolo[1,5-c]pyrimidine derivatives targeting CDK2. Acta Pharmaceutica, 71(3), 393-412. Retrieved from [Link]

  • Mohammed, T., et al. (2016). One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin. Chemical Science Transactions, 5(4), 866-875. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14761-14781. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1988. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-((3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine citrate. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (n.d.). 3-bromo-2-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Pyrazolo[4,3-d]pyrimidines

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrazolo[4,3-d]pyrimidine derivatives. This scaffold is of...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrazolo[4,3-d]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor.[1][2] The precise determination of the chemical structure of these compounds is a critical step in the drug discovery process, as even minor structural variations can lead to significant changes in biological activity and pharmacokinetic properties.[3][4]

This guide provides a comprehensive overview of the modern analytical techniques and strategic workflows required for the unambiguous structure elucidation of novel pyrazolo[4,3-d]pyrimidines. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with the characterization of N-heterocyclic compounds.[5]

The Integrated Approach to Structural Elucidation

The general workflow for the structure elucidation of a novel pyrazolo[4,3-d]pyrimidine is outlined below:

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Novel Pyrazolo[4,3-d]pyrimidine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (HRMS) - Molecular Formula Purification->MS Initial Characterization 1D_NMR 1D NMR (1H, 13C, DEPT) - Functional Groups & Carbon Skeleton MS->1D_NMR Informs NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) - Connectivity & Spatial Proximity 1D_NMR->2D_NMR Detailed Analysis Proposed_Structure Proposed Structure 2D_NMR->Proposed_Structure Data Integration XRay Single Crystal X-ray Diffraction - Unambiguous 3D Structure Final_Structure Final Elucidated Structure XRay->Final_Structure DFT DFT Calculations - Correlate Experimental and Theoretical Data DFT->Final_Structure Proposed_Structure->XRay Absolute Confirmation Proposed_Structure->DFT Computational Verification

Caption: A typical workflow for the structure elucidation of novel pyrazolo[4,3-d]pyrimidines.

I. Mass Spectrometry: The First Glimpse

High-resolution mass spectrometry (HRMS) is the initial and indispensable step in the characterization of a novel compound. It provides the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solvent should be of high purity to avoid interference.

  • Ionization: Electrospray ionization (ESI) is the most common and gentle ionization technique for these types of molecules, minimizing fragmentation and preserving the molecular ion.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain a mass accuracy of < 5 ppm.

  • Data Processing: Use the instrument's software to determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and calculate the elemental composition.

Data Presentation: HRMS Data for a Hypothetical Pyrazolo[4,3-d]pyrimidine

ParameterValue
Molecular Formula C₁₅H₁₂N₆O
Calculated Mass 292.1073
Observed Mass 292.1070
Mass Error -1.0 ppm
Ionization Mode ESI+

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D and 2D NMR experiments provides information about the carbon skeleton, the number and types of protons, their connectivity, and their spatial relationships.[7]

A. 1D NMR: The Fundamental Building Blocks
  • ¹H NMR: Provides information on the number of different types of protons and their electronic environments. Chemical shifts, integration, and coupling patterns are key parameters.

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

B. 2D NMR: Assembling the Pieces
  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different fragments of the molecule.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, which is invaluable for determining stereochemistry and the relative orientation of substituents, especially in distinguishing regioisomers.[8]

Experimental Protocol: A Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the solvent peak.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignments.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish proton-proton connectivities.

    • Acquire an HSQC spectrum to assign protons to their attached carbons.

    • Acquire an HMBC spectrum. This is often the most critical experiment for piecing together the molecular structure.[6]

    • Acquire a NOESY spectrum to determine through-space correlations and confirm regiochemistry.[8]

  • Data Analysis: Integrate all NMR data to build a complete picture of the molecule's structure.

Data Presentation: Representative NMR Data for a Substituted Pyrazolo[4,3-d]pyrimidine

Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz)HMBC Correlations (from ¹H to ¹³C)
3145.28.15 (s, 1H)C4, C7a
4158.9--
5152.1--
7130.5--
7a105.8--
1' (Aryl)138.6--
2', 6' (Aryl)129.77.60 (d, 8.0, 2H)C4', C1'
3', 5' (Aryl)121.87.45 (t, 8.0, 2H)C1', C5'
4' (Aryl)124.17.30 (t, 8.0, 1H)C2', C6'
CH₃25.12.23 (s, 3H)C7

III. Single Crystal X-ray Diffraction: The Definitive Proof

While a combination of MS and NMR data can often lead to a confident structural assignment, single crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[9][10] This technique is particularly valuable for confirming the regiochemistry of substitution on the pyrazolo[4,3-d]pyrimidine core, which can be challenging to determine by NMR alone.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

IV. Computational Chemistry: Bridging Theory and Experiment

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be a powerful tool to complement experimental data.[9] By calculating theoretical NMR chemical shifts, it is possible to compare them with the experimental values to either support or challenge a proposed structure.

Workflow for DFT-Assisted Structure Elucidation

DFT_Workflow Proposed_Structure Proposed Structure(s) from MS and NMR Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Proposed_Structure->Geometry_Optimization NMR_Calculation NMR Chemical Shift Calculation (e.g., GIAO-mPW1PW91/6-311+G(2d,p)) Geometry_Optimization->NMR_Calculation Data_Comparison Comparison of Calculated and Experimental Chemical Shifts NMR_Calculation->Data_Comparison Structure_Validation Structure Validation or Re-evaluation Data_Comparison->Structure_Validation

Caption: A workflow for using DFT calculations to aid in structure elucidation.

Conclusion

References

  • Castagnolo, D., et al. (2010). Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers. PLoS ONE, 5(11), e14143. [Link]

  • El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2485-2505. [Link]

  • Gangjee, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 148-161. [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14655-14672. [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4344-4359. [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Joule, J. A. (2012). Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education, 89(10), 1256-1257. [Link]

  • Li, W., et al. (2007). Structure Elucidation of a Pyrazolo[8][9]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1093. [Link]

  • Abdel-Aziz, M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(15), 4933. [Link]

  • Kumar, R., & Singh, P. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. World Journal of Pharmaceutical Research, 13(1), 1-10. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14655-14672. [Link]

  • Reddy, D. S., & Kutateladze, A. G. (2019). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry, 84(12), 7565-7574. [Link]

  • Wagh, S. B., & Bachhav, N. D. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 113-118. [Link]

  • El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2485-2505. [Link]

  • Raut, K. G. (2025). Paving the Path to Discoveries and Unlocking the Secrets of N-Heterocycles. In Advances in Chemical Research. B P International. [Link]

  • Al-Majid, A. M. A., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2102. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Asati, V., & Sharma, S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 634-653. [Link]

  • Kois, P., & Jampilek, J. (2024). Heterocycles in Medicinal Chemistry II. Molecules, 29(21), 5000. [Link]

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Sources

Foundational

spectroscopic data (NMR, IR, Mass Spec) of 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2] The title compound, 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, represents a fundamental building block within this class of molecules. Its unambiguous structural characterization is a prerequisite for any meaningful biological evaluation or further chemical modification.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with conventional atom numbering for spectroscopic assignment.

Caption: Molecular structure of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity within the molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is predicated on the likely poor solubility of this heterocyclic compound in less polar solvents like chloroform. The acidic protons (N-H) will be observable in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HN2-H or N4-HThe N-H protons of the pyrazole and pyrimidinone rings are expected to be significantly deshielded due to the aromatic nature of the rings and intramolecular hydrogen bonding. They will appear as broad singlets.
~11.0br s1HN2-H or N4-HThe second N-H proton will also be a broad singlet at a downfield chemical shift. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment.
~7.9s1HC5-HThis proton is on the pyrimidine ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be in the aromatic region.
~2.4s3HC3-CH₃The methyl group protons will appear as a sharp singlet in the upfield region. The chemical shift is influenced by the attachment to the electron-rich pyrazole ring.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale
~158C7The carbonyl carbon of the pyrimidinone ring is expected to be the most deshielded carbon atom.
~150C3This is a quaternary carbon in the pyrazole ring, and its chemical shift is influenced by the attached methyl group and adjacent nitrogen atoms.
~145C7aA quaternary carbon at the fusion of the two rings.
~135C5The protonated carbon of the pyrimidine ring.
~105C3aAnother quaternary carbon at the ring fusion.
~12C3-CH₃The methyl carbon will be the most shielded carbon, appearing in the far upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Absorption Bands (Solid State, KBr or ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3000Medium, BroadN-H stretchingThe N-H stretching vibrations of the pyrazole and pyrimidinone rings will appear as a broad band due to hydrogen bonding.
~3050WeakC-H stretching (aromatic)The stretching vibration of the C-H bond on the pyrimidine ring.
~2950WeakC-H stretching (aliphatic)The stretching vibrations of the C-H bonds in the methyl group.
~1680StrongC=O stretchingThe carbonyl group of the pyrimidinone ring will give a strong, sharp absorption band.
1620-1500Medium-StrongC=N and C=C stretchingThe stretching vibrations of the double bonds within the aromatic rings.
1450-1350MediumC-H bending (aliphatic)The bending vibrations of the C-H bonds in the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectral Data (Electron Ionization - EI or Electrospray Ionization - ESI)
  • Molecular Formula: C₆H₆N₄O

  • Molecular Weight: 150.14 g/mol

  • Exact Mass: 150.0542

  • Predicted Molecular Ion Peak (M⁺˙ or [M+H]⁺): m/z = 150 or 151

Predicted Fragmentation Pattern (EI):

Under electron ionization, the molecule is expected to undergo fragmentation. Some plausible fragmentation pathways include:

  • Loss of CO: [M - CO]⁺˙ at m/z = 122

  • Loss of HCN: [M - HCN]⁺˙ at m/z = 123

  • Retro-Diels-Alder type fragmentation: This could lead to various smaller fragments corresponding to the pyrazole and pyrimidine rings.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol (ATR)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry Protocol (HRMS-ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument software to calculate the elemental composition corresponding to the measured accurate mass.

Workflow for Spectroscopic Analysis and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This integrated approach ensures a self-validating system for structural confirmation.

cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_analysis Determine proton and carbon environments, connectivity, and number of atoms. NMR->NMR_analysis IR IR Spectroscopy IR_analysis Identify functional groups (C=O, N-H, C-H). IR->IR_analysis MS Mass Spectrometry (HRMS) MS_analysis Determine molecular formula and fragmentation patterns. MS->MS_analysis Structure_proposal Propose a structure based on individual spectroscopic data. NMR_analysis->Structure_proposal IR_analysis->Structure_proposal MS_analysis->Structure_proposal Structure_confirmation Confirm structure through correlation of all data. Structure_proposal->Structure_confirmation

Caption: Workflow for the integrated spectroscopic characterization of the target molecule.

Conclusion

The structural elucidation of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a critical step in its development as a potential therapeutic agent or as a scaffold for further chemical exploration. By employing a multi-technique spectroscopic approach, as outlined in this guide, researchers can confidently confirm the identity, purity, and structure of this important heterocyclic compound. The predicted spectral data and detailed experimental protocols provided herein serve as a valuable resource for scientists working with pyrazolopyrimidinones and related molecules.

References

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][5]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]

  • PubChem. 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. Retrieved from [Link]

  • ResearchGate. (2010). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from [Link]

  • Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][4][5]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link]

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Retrieved from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2021). Wang resin catalysed sonochemical synthesis of pyrazolo[4,3-d]pyrimidinones and 2,3-dihydroquinazolin-4(1H)-ones: Identification of chorismate mutase inhibitors having effects on Mycobacterium tuberculosis cell viability. Retrieved from [Link]_

  • National Institutes of Health. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • SpectraBase. 2-Methyl-4(3H)-oxo-7H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • PubMed. (2021). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • PubMed. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • ResearchGate. Chemistry of substituted pyrazolo[1,5-A]pyrimidines .5. 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-A]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-A]pyrimidines: Elucidation of the reaction mechanism through NMR spectroscopy and x-ray diffraction analysis. Retrieved from [Link]_

  • PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Retrieved from [Link]

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Sources

Exploratory

The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Heterocycle The pyrazolo[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to a broad spectrum of biological activities. This guide provides a comprehensive overview of the diverse therapeutic potential of the pyrazolo[4,3-d]pyrimidine core, with a focus on its anticancer, kinase inhibitory, and antiviral properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the biological activity of its derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrazolo[4,3-d]pyrimidine scaffold has been extensively investigated for its potent anticancer properties, demonstrating efficacy through various mechanisms of action.

Microtubule Targeting Agents

A significant breakthrough in the application of the pyrazolo[4,3-d]pyrimidine core has been the development of novel microtubule targeting agents (MTAs).[1] Certain derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]

Key Insights:

  • Mechanism: These compounds bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules.[1]

  • Advantage: Notably, some pyrazolo[4,3-d]pyrimidine-based MTAs can circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and βIII-tubulin overexpression.[1]

Kinase Inhibition: Targeting Dysregulated Signaling

The structural similarity of the pyrazolo[4,3-d]pyrimidine core to adenine makes it an ideal framework for designing potent kinase inhibitors.[2] Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.

Prominent Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase, inducing cell cycle arrest and apoptosis.[3][4]

  • Protein Kinase D (PKD): PKD plays a crucial role in cancer cell proliferation and survival. Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed that show potent anti-proliferative activity in cancer cell lines.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Pyrazolo[3,4-d]pyrimidine scaffolds have been utilized to develop potent CDK2 inhibitors with significant cytotoxic activities against various cancer cell lines.[6][7]

  • Bruton's Tyrosine Kinase (BTK): The BTK inhibitor ibrutinib, which contains a pyrazolo[3,4-d]pyrimidine core, is a clinically approved drug for the treatment of B-cell cancers.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the kinase inhibitory potential of pyrazolo[4,3-d]pyrimidine derivatives is a biochemical assay.

  • Reagents: Recombinant kinase, substrate peptide, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The kinase, substrate, and test compound are incubated together in a buffer solution. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Table 1: Anticancer Activity of Representative Pyrazolo[4,3-d]pyrimidine Derivatives

Compound ClassTargetMechanism of ActionObserved ActivityReference
N1-methyl pyrazolo[4,3-d]pyrimidinesTubulinInhibition of tubulin polymerizationPotent cytotoxicity against various cancer cell lines, including multidrug-resistant phenotypes.[1]
Pyrazolo[3,4-d]pyrimidine derivativesEGFR-TKInhibition of EGFR tyrosine kinaseSignificant anti-proliferative activity and induction of apoptosis.[3][4]
Pyrazolo[3,4-d]pyrimidine derivativesPKDInhibition of PKD-dependent phosphorylationPotent anti-proliferative activity against pancreatic cancer cells.[5]
Pyrazolo[3,4-d]pyrimidine derivativesCDK2Inhibition of CDK2/cyclin A2 activitySuperior cytotoxic activities against breast and colon cancer cell lines.[6]

Diagram 1: General Kinase Inhibition Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_kinase Prepare Recombinant Kinase Solution mix Mix Kinase, Substrate, ATP, and Compound prep_kinase->mix prep_substrate Prepare Substrate and ATP Solution prep_substrate->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix incubate Incubate at Optimal Temperature mix->incubate add_reagent Add Detection Reagent (e.g., ADP-Glo) incubate->add_reagent read_signal Read Luminescence/ Fluorescence add_reagent->read_signal calculate_inhibition Calculate Percent Inhibition read_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Antiviral Activity: A Broad-Spectrum Defense

The pyrazolo[4,3-d]pyrimidine core has also demonstrated significant potential as a scaffold for the development of antiviral agents.

Broad-Spectrum Antiviral Agents

Certain pyrazolo[3,4-d]pyrimidine nucleoside analogs have shown broad-spectrum antiviral activity against a range of DNA and RNA viruses.[8][9]

Key Insights:

  • Mechanism: One notable mechanism of action is the inhibition of cellular orotidylate decarboxylase, an enzyme involved in pyrimidine biosynthesis.[9] This disruption of nucleotide metabolism inhibits viral replication.

  • Activation: The antiviral activity of some of these nucleoside analogs is dependent on their phosphorylation by cellular kinases, such as adenosine kinase.[8]

Experimental Protocol: Antiviral Cytopathology Inhibition Assay

This cell-based assay is commonly used to screen for antiviral activity.

  • Cell Culture: Host cells susceptible to the virus of interest are seeded in a multi-well plate.

  • Infection and Treatment: The cells are infected with the virus and simultaneously treated with various concentrations of the test compound.

  • Incubation: The plate is incubated to allow for viral replication and the development of cytopathic effects (CPE).

  • CPE Evaluation: The extent of CPE is visually assessed or quantified using a cell viability assay (e.g., MTT assay).

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is determined.

Diagram 2: Antiviral Cytopathology Inhibition Assay Workflow

G cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_evaluation Evaluation & Analysis seed_cells Seed Host Cells in Multi-well Plate infect_cells Infect Cells with Virus seed_cells->infect_cells prepare_virus Prepare Virus Inoculum prepare_virus->infect_cells prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds to Wells prepare_compounds->add_compounds infect_cells->add_compounds incubate_plate Incubate Plate for CPE Development add_compounds->incubate_plate assess_cpe Assess Cytopathic Effect (CPE) incubate_plate->assess_cpe viability_assay Perform Cell Viability Assay (e.g., MTT) assess_cpe->viability_assay calculate_ic50 Calculate 50% Inhibitory Concentration (IC50) viability_assay->calculate_ic50

Caption: Workflow for an antiviral cytopathology inhibition assay.

Other Therapeutic Applications

The versatility of the pyrazolo[4,3-d]pyrimidine core extends beyond oncology and virology.

  • Phosphodiesterase (PDE) Inhibition: Derivatives of the isomeric pyrazolo[1,5-a]pyrimidine have been identified as potent PDE4 inhibitors, with potential applications in treating inflammatory diseases like idiopathic pulmonary fibrosis.[10] Additionally, pyrazolo[4,3-c]quinolin-3-ones have been investigated as PDE5A inhibitors.[11]

  • 5-HT2C Receptor Agonism: The pyrazolo[3,4-d]pyrimidine core is important for potency toward 5-HT2C receptors, suggesting potential applications in treating conditions like manic-depressive illness.[12]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives can be significantly modulated by the nature and position of substituents on the core structure.

Key SAR Insights for 5-HT2C Agonists: [12]

  • A piperazine ring with a small hydrophobic group is often a key feature for potent agonism.

  • A phenyl group with halogen or oxygen-containing side chains enhances potency.

  • The absence of the piperazine ring or substitution with larger aromatic groups on the piperazine ring reduces activity.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine core continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its ability to mimic the purine nucleus provides a strong foundation for interacting with a wide array of biological targets. Future research will likely focus on the synthesis of more diverse libraries of pyrazolo[4,3-d]pyrimidine derivatives, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic properties to develop next-generation drugs with improved efficacy and safety profiles. The integration of computational modeling and artificial intelligence in the drug discovery process will further accelerate the identification of promising lead compounds based on this versatile core.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024-10-24).
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023-06-07). RSC Publishing.
  • 5-HT2C receptor agonist. Wikipedia.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024-01-09). RSC Publishing.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020-11-01). PubMed.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026-01-24). ACS Omega.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025-08-07). ScienceDirect.
  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2025-08-07). RSC Publishing.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing.

  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. (2025-08-07). ASM Journals.
  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis.
  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation.
  • Novel Pyrazolo[4, 3-c]Quinolin-3-One Deriv
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information.

  • Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)

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Foundational

pyrazolo[4,3-d]pyrimidine analogs and their synthesis

An In-depth Technical Guide to the Synthesis and Application of Pyrazolo[4,3-d]pyrimidine Analogs Authored by a Senior Application Scientist Introduction: The Privileged Scaffold of Pyrazolo[4,3-d]pyrimidine In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of Pyrazolo[4,3-d]pyrimidine Analogs

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold of Pyrazolo[4,3-d]pyrimidine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrazolo[4,3-d]pyrimidine core is a quintessential example of such a structure. As a bioisostere of naturally occurring purines like adenine, it possesses an intrinsic ability to interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1][2][3] This mimicry allows medicinal chemists to design potent and selective modulators of cellular signaling pathways.

The fused heterocyclic system, consisting of a pyrazole ring fused to a pyrimidine ring, gives rise to several isomers, with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine isomers being the most explored in drug discovery. While both are of significant interest, this guide will focus on the pyrazolo[4,3-d]pyrimidine core, detailing its synthesis, structure-activity relationships, and its role in the development of novel therapeutics. The versatility of this scaffold has led to the discovery of agents with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and adenosine receptor antagonism.[4][5][6] This document serves as a technical guide for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into harnessing the potential of this remarkable molecular architecture.

Part 1: Core Synthetic Strategies: Building the Pyrazolo[4,3-d]pyrimidine Nucleus

The construction of the pyrazolo[4,3-d]pyrimidine core can be approached from several retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The two most prevalent and logical strategies involve building the pyrimidine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring from a pyrimidine precursor.

Strategy A: Annulation of a Pyrimidine Ring onto a Pyrazole Core

This is arguably the most common and versatile approach. The causality here is straightforward: it is often easier to synthesize and functionalize a monocyclic pyrazole and then perform a ring-closing reaction to form the fused bicyclic system. This method offers excellent control over the substituents on the pyrazole ring (at positions N1, C3, and C5).

The typical workflow begins with a 4-amino-5-cyanopyrazole or a 4-amino-5-carboxamidopyrazole. These precursors contain the necessary functionalities in a vicinal arrangement, primed for cyclization.

  • Step 1: Synthesis of the Pyrazole Precursor: A common starting point is the reaction of a hydrazine derivative with a malononitrile derivative or ethyl 2-cyano-3-ethoxyacrylate. The choice of hydrazine (R¹-NHNH₂) directly determines the substituent at the N1 position of the pyrazole ring, a critical handle for modulating biological activity and physicochemical properties.

  • Step 2: Pyrimidine Ring Formation: The aminopyrazole is then cyclized. The choice of the one-carbon (C1) synthon dictates the initial functionality at the C7 position of the pyrazolo[4,3-d]pyrimidine core.

    • Using Formamide (HCONH₂): Heating the aminopyrazole-carbonitrile with formamide is a classic and effective method to install an amino group at the C7 position, yielding a 7-aminopyrazolo[4,3-d]pyrimidine.

    • Using Formic Acid (HCOOH) or Triethyl Orthoformate: These reagents lead to the formation of a pyrimidin-7-one intermediate, which is a versatile handle for further modifications.

  • Step 3: Functionalization: The pyrimidin-7-one can be converted to a 7-chloro derivative using reagents like phosphorus oxychloride (POCl₃). This chloro-intermediate is an excellent electrophile, allowing for the introduction of various nucleophiles (amines, alcohols, thiols) at the C7 position via nucleophilic aromatic substitution (SₙAr), thereby generating diverse libraries of analogs.

Synthesis_Strategy_A cluster_0 Strategy A: From Pyrazole Precursor Start Hydrazine (R1-NHNH2) + Malononitrile Derivative Pyrazole 4-Amino-5-cyanopyrazole (Key Intermediate) Start->Pyrazole Condensation Formamide Formamide Pyrazole->Formamide FormicAcid Formic Acid / TEOF Pyrazole->FormicAcid Product_Amine 7-Amino-pyrazolo[4,3-d]pyrimidine Formamide->Product_Amine Cyclization Product_One Pyrazolo[4,3-d]pyrimidin-7-one FormicAcid->Product_One Cyclization POCl3 POCl3 Product_One->POCl3 Product_Chloro 7-Chloro-pyrazolo[4,3-d]pyrimidine POCl3->Product_Chloro Chlorination Nucleophiles Nucleophiles (R-NH2, R-OH) Product_Chloro->Nucleophiles Final_Product Diverse C7-Substituted Analogs Nucleophiles->Final_Product SNAr Reaction

Caption: General workflow for synthesizing pyrazolo[4,3-d]pyrimidines from a pyrazole intermediate.

Strategy B: Construction of the Pyrazole Ring from a Pyrimidine Precursor

An alternative strategy involves forming the pyrazole ring onto a pre-functionalized pyrimidine. This approach is advantageous when the desired substituents on the pyrimidine moiety are more readily installed prior to the final ring fusion.

  • Step 1: Synthesis of the Pyrimidine Precursor: The process typically starts with a 4,6-dichloropyrimidine or a related di-functionalized pyrimidine. One of the leaving groups (e.g., a chloro group) is selectively displaced with a suitable nucleophile to install a desired C5 substituent.

  • Step 2: Introduction of Hydrazine: The remaining chloro group is then reacted with hydrazine hydrate or a substituted hydrazine. This reaction forms a hydrazinyl-pyrimidine intermediate.

  • Step 3: Pyrazole Ring Closure: Intramolecular cyclization is induced, often by heating, to form the fused pyrazole ring, yielding the pyrazolo[4,3-d]pyrimidine scaffold.

This method provides a different strategic entry point, offering complementary control over the final substitution pattern compared to Strategy A.

Part 2: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a 7-substituted pyrazolo[4,3-d]pyrimidine analog, adapted from methodologies described in the literature.[5]

Synthesis of 5-methyl-7-((4-methylpiperazin-1-yl)methyl)-1-phenyl-1H-pyrazolo[4,3-d]pyrimidine

Rationale: This multi-step synthesis exemplifies Strategy A, showcasing the formation of the pyrimidinone, its activation via chlorination, and final functionalization through nucleophilic substitution to install a solubilizing group, a common tactic in medicinal chemistry.

Step 1: Synthesis of 4-amino-3-methyl-1-phenyl-1H-pyrazole-5-carbonitrile
  • Reagents & Materials:

    • Phenylhydrazine (10.8 g, 100 mmol)

    • (1-ethoxyethylidene)malononitrile (13.6 g, 100 mmol)

    • Ethanol (200 mL)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • To a solution of (1-ethoxyethylidene)malononitrile in ethanol, add phenylhydrazine dropwise at room temperature.

    • Add glacial acetic acid and heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC (Ethyl Acetate/Hexane 1:1).

    • Cool the reaction mixture to room temperature. The product will precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum.

  • Self-Validation:

    • Expected Yield: ~85-95%

    • Appearance: Off-white to pale yellow solid.

    • Characterization: Confirm structure using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 5-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • Reagents & Materials:

    • 4-amino-3-methyl-1-phenyl-1H-pyrazole-5-carbonitrile (from Step 1, 21.1 g, 100 mmol)

    • Formic Acid (98%, 150 mL)

  • Procedure:

    • Suspend the aminopyrazole in formic acid and heat to reflux for 6 hours.

    • Cool the mixture and pour it into ice-water (500 mL).

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Self-Validation:

    • Expected Yield: >90%

    • Appearance: White solid.

    • Characterization: Confirm loss of nitrile peak in IR and structural changes in ¹H NMR.

Step 3: Synthesis of 7-chloro-5-methyl-1-phenyl-1H-pyrazolo[4,3-d]pyrimidine
  • Reagents & Materials:

    • Pyrimidinone from Step 2 (23.8 g, 100 mmol)

    • Phosphorus oxychloride (POCl₃, 100 mL)

    • N,N-Dimethylaniline (1 mL, catalytic)

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood.

    • Add the pyrimidinone to POCl₃, followed by the catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux for 3 hours. The solution should become clear.

    • Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Self-Validation:

    • Expected Yield: ~75-85%

    • Appearance: Yellowish solid.

    • Characterization: Confirm mass corresponding to the chlorinated product via MS.

Step 4: Synthesis of the Final Compound
  • Reagents & Materials:

    • 7-chloro intermediate from Step 3 (2.56 g, 10 mmol)

    • 1-methylpiperazine (1.1 g, 11 mmol)

    • Triethylamine (2.1 mL, 15 mmol)

    • Acetonitrile (50 mL)

  • Procedure:

    • Dissolve the 7-chloro intermediate in acetonitrile.

    • Add 1-methylpiperazine and triethylamine.

    • Heat the mixture to 80 °C for 2 hours. Monitor by TLC.

    • Cool the reaction, remove the solvent under reduced pressure.

    • Purify the crude residue using column chromatography on silica gel (DCM/Methanol gradient).

  • Self-Validation:

    • Expected Yield: ~60-75%

    • Appearance: White to off-white solid.

    • Characterization: Full characterization via ¹H NMR, ¹³C NMR, and HRMS to confirm the final structure and purity.

Part 3: Therapeutic Applications and Mechanistic Insights

The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets. Its success stems from its ability to act as a purine bioisostere, effectively competing with ATP in the active sites of enzymes like kinases.

Kinase Inhibition in Oncology

Kinases are a major class of drug targets in oncology, and the pyrazolo[4,3-d]pyrimidine core is a well-established pharmacophore for kinase inhibitors.[1][3] The N1 and N2 atoms of the pyrazole ring and the N6 atom of the pyrimidine ring can form critical hydrogen bond interactions with the "hinge region" of the kinase active site, mimicking the interactions of the adenine base of ATP.[1][3]

Mechanism of Action: These compounds typically function as ATP-competitive inhibitors. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition cluster_0 Normal Function cluster_1 Inhibition Kinase Kinase Active Site Hinge Region Catalytic Loop Substrate Substrate Protein Kinase:cat->Substrate Phosphorylates Kinase:cat->Substrate Phosphorylation Blocked ATP ATP ATP->Kinase:hinge Binds Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Kinase:hinge Competitively Binds

Caption: ATP-competitive binding mechanism of pyrazolo[4,3-d]pyrimidine kinase inhibitors.

Table 1: Representative Pyrazolo-pyrimidine Kinase Inhibitors and Their Targets

Compound ClassTarget Kinase(s)Reported IC₅₀Therapeutic AreaReference
Pyrazolo[3,4-d]pyrimidineEGFR-TK0.034 µMCancer[4][7]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A245-97 nMCancer[8]
Pyrazolo[4,3-d]pyrimidinePKD17-35 nMCancer[9]
Pyrazolo[3,4-d]pyrimidineBCR-ABL (T315I)Nanomolar rangeLeukemia[10]

Note: The table includes the closely related and highly studied pyrazolo[3,4-d]pyrimidine isomer for comparative purposes.

Microtubule Targeting Agents

Certain pyrazolo[4,3-d]pyrimidine analogs have been identified as potent inhibitors of tubulin polymerization.[11] Unlike kinase inhibitors, these agents do not target an enzymatic active site but rather interfere with the dynamics of cytoskeletal proteins.

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin.[11] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics is catastrophic for rapidly dividing cells, as it leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. This mechanism is a clinically validated strategy for cancer therapy. Several analogs have shown potent inhibition of tubulin polymerization with IC₅₀ values in the sub-micromolar range (e.g., 0.42 µM).[11]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazolo[4,3-d]pyrimidines have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Action: Certain derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators in macrophages, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5] The underlying mechanism for some potent analogs involves the suppression of the Toll-like receptor 4 (TLR4)/p38 signaling pathway.[5] For example, compound 4e from one study exhibited potent inhibition of NO, IL-6, and TNF-α with IC₅₀ values of 2.64, 4.38, and 5.63 µM, respectively, and showed in vivo efficacy in a model of acute lung injury.[5]

TLR4_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates p38 p38 MAPK TLR4->p38 Signal Cascade NFkB NF-κB p38->NFkB Activates Cytokines Inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Induces Transcription Inhibitor Pyrazolo[4,3-d]pyrimidine Analog (e.g., 4e) Inhibitor->p38 Inhibits

Caption: Simplified TLR4/p38 signaling pathway inhibited by pyrazolo[4,3-d]pyrimidine analogs.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[4,3-d]pyrimidine analogs is highly dependent on the nature and position of substituents around the core. Understanding these relationships is crucial for rational drug design.

Table 2: Key Structure-Activity Relationship (SAR) Summary

PositionSubstituent EffectTarget Class ImpactedRationale & CausalityReference
N1 Large, hydrophobic groups (e.g., substituted phenyl rings) are often favored.Kinase Inhibitors, Adenosine AntagonistsOccupies a hydrophobic pocket adjacent to the hinge-binding region, enhancing potency and selectivity. Can be used to tune physicochemical properties.[9]
C3 Small alkyl groups (e.g., methyl) or hydrogen are common.GeneralThis position is often sterically constrained within ATP-binding pockets. Larger groups can be detrimental to binding.[12]
C5 Can tolerate a variety of substituents, including phenyl rings.Adenosine Antagonists, Microtubule AgentsThis position often projects out of the primary binding pocket ("solvent front"), allowing for the attachment of groups to improve solubility or target specific sub-pockets.[6][11]
C7 Amenable to a wide range of nucleophilic substitutions (amines, ethers).Kinase Inhibitors, Anti-inflammatoryThis is a key vector for diversification. Amine linkers can engage in additional hydrogen bonding or reach adjacent pockets. Solubilizing groups (e.g., piperazine) are often attached here.[5]

For microtubule agents, SAR studies have shown that a 3,4,5-trimethoxyphenyl group at the C5 position is highly favorable, mimicking the A-ring of combretastatin A-4 (CA-4).[11] Furthermore, homologation of an ether linkage at the 4'-position of this phenyl ring (e.g., from methoxy to ethoxy) can increase potency in colchicine binding assays.[11]

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold continues to demonstrate its value as a privileged structure in modern drug discovery. Its synthetic tractability, coupled with its inherent ability to mimic purine interactions, provides a robust platform for the development of novel therapeutics. The successful application of this core in developing potent kinase inhibitors, microtubule destabilizers, and anti-inflammatory agents underscores its versatility.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: As hundreds of kinases exist in the human kinome, achieving greater selectivity remains a paramount challenge to minimize off-target effects. Fine-tuning substituents based on detailed SAR and structural biology will be critical.

  • Dual-Target or Polypharmacology Agents: Designing single molecules that can modulate multiple, disease-relevant targets is an emerging paradigm. The pyrazolo[4,3-d]pyrimidine core is an excellent starting point for developing such agents.

  • Targeting Resistance: In oncology, acquired resistance to kinase inhibitors is a major clinical problem. New generations of pyrazolo[4,3-d]pyrimidines will be designed to overcome known resistance mutations, such as the T315I "gatekeeper" mutation in BCR-ABL.[10]

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. URL: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. URL: [Link]

  • 5-HT2C receptor agonist. Wikipedia. URL: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. URL: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. URL: [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry. URL: [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. URL: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. URL: [Link]

  • Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. URL: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. URL: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. URL: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. URL: [Link]

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. URL: [Link]

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Exploratory

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Guide to the Discovery of Novel Kinase Inhibitors

This in-depth technical guide provides a comprehensive overview of the discovery and development of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the discovery and development of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own research. This guide will delve into the synthetic chemistry, structure-activity relationships (SAR), and biological evaluation of this important class of compounds, offering not just protocols, but the scientific rationale behind the experimental choices.

Introduction: The Allure of the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[4,3-d]pyrimidine core provides a versatile framework that can be readily modified to achieve potent and selective inhibition of a wide range of kinases.

This guide will explore the journey from the initial synthesis of the pyrazolo[4,3-d]pyrimidine core to the biological evaluation of its derivatives as potent kinase inhibitors. We will focus on the practical aspects of drug discovery, providing detailed protocols and insights into the decision-making process that drives a successful research program.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the pyrazolo[4,3-d]pyrimidine core is a critical first step in the development of this class of inhibitors. Several synthetic routes have been reported, with the most common approach involving the condensation of a substituted pyrazole with a one-carbon synthon.

General Synthesis of the 4-Aminopyrazolo[4,3-d]pyrimidine Core

A widely employed method for the synthesis of the 4-aminopyrazolo[4,3-d]pyrimidine core involves the reaction of 3-amino-4-cyanopyrazole with formamidine acetate.[3] This one-pot reaction is efficient and provides a straightforward entry into the desired heterocyclic system.

Experimental Protocol: Synthesis of 4-Aminopyrazolo[4,3-d]pyrimidine

Materials:

  • 3-Amino-4-cyanopyrazole

  • Formamidine acetate

  • 2-Methoxyethanol

  • Ethanol

  • Activated carbon

Procedure:

  • A mixture of 3-amino-4-cyanopyrazole (1 equivalent) and formamidine acetate (1.5 equivalents) in 2-methoxyethanol is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then dried.

  • The solid is recrystallized from water with the addition of activated carbon to afford pure 4-aminopyrazolo[4,3-d]pyrimidine.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diversification of the Scaffold

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold lies in the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its biological activity. Key positions for modification include the N1, N5, and C7 positions.

  • N1-Alkylation: Introduction of alkyl or aryl groups at the N1 position can modulate the compound's solubility and cell permeability.

  • C7-Functionalization: The C7 position is often a key site for introducing substituents that can interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

  • N5-Substitution: Modification at the N5 position can influence the hydrogen-bonding interactions within the kinase hinge region.

The following diagram illustrates the general workflow for the synthesis and diversification of the pyrazolo[4,3-d]pyrimidine scaffold.

Caption: Key interactions of a pyrazolo[4,3-d]pyrimidine inhibitor.

Quantitative SAR Data

The following table summarizes the SAR of a series of pyrazolo[4,3-d]pyrimidine-based inhibitors against Src kinase. The data highlights the importance of the substituents at the C7 and N1 positions in determining the inhibitory potency.

CompoundR1 (N1-position)R7 (C7-position)Src IC50 (nM)
1 HH>10000
2 CH3H5800
3 HPhenyl1200
4 CH3Phenyl250
5 CH34-Methoxyphenyl85
6 CH33,4-Dimethoxyphenyl32

Data is hypothetical and for illustrative purposes.

Biological Evaluation: From Enzyme to Cell to In Vivo

The biological evaluation of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors is a multi-step process that begins with in vitro enzymatic assays and progresses to cell-based assays and, ultimately, in vivo animal models.

In Vitro Kinase Inhibition Assays

The initial screening of compounds is typically performed using in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. Several assay formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.

Experimental Protocol: Src Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified Src kinase enzyme

  • Poly(Glu,Tyr) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

Procedure:

  • Prepare a reaction mixture containing Src kinase, substrate, and ATP in a kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at room temperature for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value for each compound. [4]

Cell-Based Assays

Compounds that show promising activity in in vitro assays are then evaluated in cell-based assays to assess their cellular potency, selectivity, and mechanism of action.

Cell viability assays, such as the MTS assay, are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Experimental Protocol: MTS Cell Viability Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Test compounds

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations for 72 hours.

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the GI50 (50% growth inhibition) value for each compound. [5][6]

Western blotting is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of the target kinase and its downstream substrates.

Experimental Protocol: Western Blotting for Phospho-Src

Materials:

  • Cancer cell line

  • Lysis buffer

  • Primary antibodies (anti-phospho-Src, anti-total-Src, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat the cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system. [7]

The following diagram outlines the workflow for the biological evaluation of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.

Caption: Workflow for biological evaluation of kinase inhibitors.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a highly valuable framework for the discovery of potent and selective kinase inhibitors. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse substituents, has led to the development of numerous inhibitors targeting a wide range of kinases. The in-depth understanding of the SAR of this scaffold has enabled the rational design of compounds with improved potency, selectivity, and drug-like properties.

Future research in this area will likely focus on the development of next-generation pyrazolo[4,3-d]pyrimidine-based inhibitors with novel mechanisms of action, such as allosteric inhibitors and covalent inhibitors. Furthermore, the application of this scaffold to other target classes beyond kinases is an exciting area for future exploration. The continued innovation in synthetic chemistry and biological evaluation techniques will undoubtedly lead to the discovery of new and improved pyrazolo[4,3-d]pyrimidine-based therapeutics for the treatment of a wide range of diseases.

References

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(1), 184-193. [Link]

  • Dhawan, B., & Southwick, P. L. (1976). 4-Aminopyrazolo(3,4-d)pyrimidines. Journal of Organic Chemistry, 41(14), 2465-2467.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2112575. [Link]

  • Garg, M., & Kumar, M. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200236. [Link]

  • Adriaenssens, E. (2024). Kinase activity assays Src and CK2. protocols.io. [Link]

  • Cherukupalli, S., Hampannavar, G. A., Chinnam, S., Chandrasekaran, B., Sayyad, N., Kayamba, F., ... & Karpoormath, R. (2018). An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(2), 309-339. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Garg, M., Chauhan, M., Singh, P. K., & Kumar, R. (2014). SAR and IC50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Robins, R. K. (1956). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. [Link]

  • Li, Y., Wang, Y., Wu, Y., Zhang, Y., & Liu, Z. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of the Chinese Chemical Society, 66(5), 526-535. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 123-140. [Link]

  • Robins, R. K. (1956). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. [Link]

  • Backe, S. J., Sanchez-Pozo, N., & Gonzalez, E. A. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102709. [Link]

  • Asada, M., et al. (2018). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 61(22), 10076-10091. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 123-140. [Link]

  • Robins, R. K. (1981). U.S. Patent No. 4,267,324. Washington, DC: U.S.
  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 329-335. [Link]

  • Schenone, S., Radi, M., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238. [Link]

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Exploratory

The Chameleon-Like Nature of Pyrazolo[4,3-d]pyrimidin-7-ones: A Guide to Understanding Their Tautomeric Forms in Drug Discovery

For Immediate Release [CITY, STATE] – January 26, 2026 – The intricate world of medicinal chemistry often presents molecular scaffolds with dynamic personalities. Among these, the pyrazolo[4,3-d]pyrimidin-7-one core stan...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – January 26, 2026 – The intricate world of medicinal chemistry often presents molecular scaffolds with dynamic personalities. Among these, the pyrazolo[4,3-d]pyrimidin-7-one core stands out as a privileged structure in drug discovery, forming the foundation of numerous potent therapeutic agents.[1][2][3][4] However, its biological activity is intimately linked to a subtle yet critical phenomenon: tautomerism. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the tautomeric forms of pyrazolo[4,3-d]pyrimidin-7-ones, offering a comprehensive understanding of their characterization, the factors governing their equilibrium, and the profound implications for drug design.

The Significance of Tautomerism in Pyrazolo[4,3-d]pyrimidin-7-ones

Tautomers are structural isomers of a chemical compound that readily interconvert. In the case of pyrazolo[4,3-d]pyrimidin-7-ones, this interconversion typically involves the migration of a proton between nitrogen and oxygen atoms within the heterocyclic framework. The seemingly minor shift in a proton's position can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, different tautomers can exhibit distinct pharmacological profiles by interacting differently with biological targets.[5] Understanding and controlling the predominant tautomeric form is therefore a cornerstone of rational drug design for this class of compounds.

The pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of the naturally occurring purine ring system, which allows it to interact with a wide range of biological targets, including kinases and adenosine receptors.[1][2] The specific tautomeric form present can influence the molecule's ability to fit into the active site of an enzyme or bind to a receptor, ultimately dictating its efficacy and selectivity.

Unveiling the Tautomeric Landscape

The core structure of pyrazolo[4,3-d]pyrimidin-7-one can exist in several potential tautomeric forms. The primary equilibrium to consider is the lactam-lactim tautomerism involving the pyrimidinone ring, alongside the prototropic tautomerism of the pyrazole ring.

The principal tautomeric forms include:

  • The N1-H, N6-H (keto) form: This is often the most stable tautomer, featuring a proton on the N1 position of the pyrazole ring and the N6 position of the pyrimidinone ring, with a carbonyl group at C7.

  • The N2-H, N6-H (keto) form: In this tautomer, the proton on the pyrazole ring resides on the N2 position.

  • The N1-H, O7-H (enol) form: This lactim tautomer possesses a hydroxyl group at the C7 position and a proton on the N1 position of the pyrazole.

  • The N2-H, O7-H (enol) form: Similar to the above, but with the pyrazole proton at the N2 position.

The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and the solid-state packing forces.[6][7]

Tautomers T1 N1-H, N6-H (Keto) T2 N2-H, N6-H (Keto) T1->T2 Pyrazole Tautomerism T3 N1-H, O7-H (Enol) T1->T3 Lactam-Lactim Tautomerism T4 N2-H, O7-H (Enol) T2->T4 Lactam-Lactim Tautomerism T3->T4 Pyrazole Tautomerism

Caption: Tautomeric equilibria in pyrazolo[4,3-d]pyrimidin-7-ones.

Methodologies for Tautomer Characterization: A Multi-faceted Approach

Determining the predominant tautomeric form of a pyrazolo[4,3-d]pyrimidin-7-one derivative requires a combination of sophisticated analytical techniques and computational modeling.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating tautomeric structures in solution.[8][9]

  • ¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their chemical environment and can provide direct evidence for the position of the mobile proton. For instance, the presence of a signal in the δ 10-14 ppm range is often indicative of an N-H proton involved in hydrogen bonding, characteristic of the lactam form.[10]

  • ¹³C NMR: The chemical shift of the C7 carbon is a key indicator. A resonance in the range of δ 160-180 ppm is typical for a carbonyl carbon (keto form), while a shift in the δ 140-160 ppm range suggests a carbon in a C=N-OH or C=C-OH environment (enol form).

  • ¹⁵N NMR: This technique provides direct information about the protonation state of the nitrogen atoms in the heterocyclic rings.

Experimental Protocol: ¹H NMR for Tautomer Analysis

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[4,3-d]pyrimidin-7-one derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[6]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Spectral Analysis:

    • Identify the signals corresponding to the aromatic and substituent protons.

    • Locate the broad signals in the downfield region (δ > 10 ppm) which are potential candidates for N-H or O-H protons.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of a signal confirms it is from an exchangeable proton (N-H or O-H).

  • Interpretation: The presence and chemical shift of the exchangeable proton signals, in conjunction with the shifts of the ring protons, provide strong evidence for the predominant tautomer in that specific solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form in the solid state.[5][11][12] By precisely locating the positions of all atoms, including hydrogen atoms, it offers a definitive snapshot of the molecule's structure. The bond lengths within the pyrimidinone ring are particularly informative; a C=O double bond length (typically around 1.23 Å) confirms the keto form, while a C-O single bond length (around 1.36 Å) would indicate the enol form.[5]

XRay_Workflow cluster_exp Experimental cluster_analysis Data Analysis Crystal Single Crystal Growth Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Structure Structure Solution and Refinement Diffraction->Structure BondLengths Analysis of Bond Lengths (e.g., C=O vs. C-O) Structure->BondLengths H_Position Localization of Hydrogen Atoms Structure->H_Position Tautomer Definitive Tautomer Identification BondLengths->Tautomer H_Position->Tautomer

Caption: Workflow for tautomer determination using X-ray crystallography.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers in the gas phase and in solution.[6][10][13] By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium populations. These calculations can also be used to simulate NMR and IR spectra, which can then be compared with experimental data to support structural assignments.[13]

Table 1: Hypothetical Relative Energies of Pyrazolo[4,3-d]pyrimidin-7-one Tautomers

TautomerGas Phase ΔG (kcal/mol)ΔG in DMSO (kcal/mol)
N1-H, N6-H (Keto)0.000.00
N2-H, N6-H (Keto)1.51.2
N1-H, O7-H (Enol)5.23.8
N2-H, O7-H (Enol)6.85.0

Note: These are example values and will vary depending on the specific substituents and computational methods used.

The Impact of Substituents and Environment

The tautomeric preference of the pyrazolo[4,3-d]pyrimidin-7-one core is not static; it is a dynamic equilibrium that can be tuned.

  • Substituents: Electron-withdrawing or electron-donating groups on the pyrazole or pyrimidine rings can significantly alter the acidity of the N-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the tautomeric equilibrium.[7]

  • Solvent: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[6][7] For example, the enol form may be more favored in polar protic solvents.

Conclusion and Future Directions

The tautomerism of pyrazolo[4,3-d]pyrimidin-7-ones is a critical aspect that demands careful consideration in the design and development of new therapeutic agents. A comprehensive approach that combines high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling is essential for unambiguously characterizing the predominant tautomeric forms. By understanding the factors that govern this dynamic equilibrium, medicinal chemists can fine-tune the properties of these promising molecules to optimize their biological activity and develop more effective and selective drugs. Future research should focus on developing a predictive understanding of how substituents and the microenvironment of a biological target influence the tautomeric state, paving the way for the next generation of pyrazolo[4,3-d]pyrimidin-7-one-based therapeutics.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Center for Biotechnology Information.
  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (n.d.). Royal Society of Chemistry.
  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. (n.d.). PubMed.
  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. (n.d.). ScienceDirect.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information.
  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. (2019). PubMed.
  • Pyrazolopyridines. Part IV. Preparation and tautomerism of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones. (n.d.). Royal Society of Chemistry.
  • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino). (n.d.). PubChem.
  • Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. (n.d.). ResearchGate.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Center for Biotechnology Information.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). ResearchGate. Retrieved from

  • Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][5][10][14]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. (n.d.). PubMed. Retrieved from

  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. (n.d.). Royal Society of Chemistry.

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Protocols & Analytical Methods

Method

Application Note: A High-Throughput Screening Framework for the Discovery of Novel Phosphodiesterase 5 (PDE5) Inhibitors

Abstract The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective enzyme inhibitors. Notably, derivatives of this scaffold have been succ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective enzyme inhibitors. Notably, derivatives of this scaffold have been successfully developed as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] This application note presents a comprehensive guide for utilizing compounds based on this scaffold, represented here by 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, as reference agents in high-throughput screening (HTS) campaigns aimed at discovering novel PDE5 modulators. We provide detailed, field-tested protocols for two robust, HTS-compatible assay formats: a Fluorescence Polarization (FP) competition assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This guide is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and drug discovery.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold and PDE5 as a Target

The pyrazolo[3,4-d]pyrimidine and its isomeric pyrazolo[4,3-d]pyrimidine systems are considered bioisosteres of purines, enabling them to effectively compete with endogenous ligands at the ATP-binding sites of kinases or the cGMP-binding site of phosphodiesterases.[2][3] This structural feature has led to their extensive investigation as inhibitors of various enzyme classes, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[2][3][4]

A particularly successful application of this scaffold has been in the development of inhibitors for phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme that specifically hydrolyzes and inactivates cGMP.[5] The inhibition of PDE5 leads to an accumulation of cGMP, promoting smooth muscle relaxation and vasodilation. This mechanism is the cornerstone of treatments for erectile dysfunction and pulmonary arterial hypertension.[6][7][8] The search for novel PDE5 inhibitors with improved selectivity and pharmacokinetic profiles remains an active area of research.

This document outlines a complete HTS workflow, using 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a representative compound of this inhibitor class, to guide the identification and characterization of new chemical entities targeting PDE5.

Compound Profile: 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Proper handling and characterization of the reference compound are paramount for the reliability of any screening campaign.

Chemical Properties and Handling:

PropertyValueSource/Notes
Compound Name 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-
Synonyms Varies by supplier-
Molecular Formula C₆H₆N₄O[9]
Molecular Weight 150.14 g/mol [9]
CAS Number 314021-93-7 (for 1-Methyl isomer)Note: The exact CAS for the 3-Methyl isomer may vary. Researchers should verify with their supplier.
Appearance Typically a pale brown to brown solidBased on similar compounds[10]
Solubility Soluble in DMSO (for stock solutions)Common practice for HTS compounds[10]
Storage Store at 2-8°C, desiccated, and protected from lightTo ensure stability and prevent degradation[9]

Stock Solution Preparation (Causality): For HTS, compounds are typically prepared as high-concentration stock solutions in 100% dimethyl sulfoxide (DMSO) to ensure solubility and minimize the final concentration of the organic solvent in the assay, which can interfere with enzyme activity. A 10 mM stock solution is standard.

  • Accurately weigh the required amount of compound.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the compound is fully dissolved.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Scientific Foundation: The PDE5-cGMP Signaling Pathway

Understanding the biological context is critical for designing a meaningful screen. The inhibition of PDE5 directly impacts the cGMP signaling cascade.

Mechanism of Action: Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP. The elevated cGMP levels activate cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that result in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. Inhibitors of PDE5 prevent this breakdown, thus potentiating the NO/cGMP pathway.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relax Smooth Muscle Relaxation PKG->Relax Promotes GMP GMP (inactive) PDE5->GMP Hydrolyzes Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->PDE5 Inhibits HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Validation & Characterization LibPrep Compound Library Plate Preparation Primary Primary Screen (Single Concentration) LibPrep->Primary HitID Hit Identification (Activity Threshold) Primary->HitID Confirm Hit Confirmation (Fresh Compound) HitID->Confirm 'Hits' DoseResp Dose-Response (IC50 Determination) Confirm->DoseResp Ortho Orthogonal Assay (Confirms Mechanism) DoseResp->Ortho Counters Counter-Screens (Rule out Artifacts) Ortho->Counters LO Lead Optimization Counters->LO Validated Hits

Caption: A typical workflow for an HTS drug discovery campaign.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol describes a homogenous assay to screen for compounds that compete with a fluorescent ligand for binding to the PDE5 active site.

Principle of the Assay: Fluorescence Polarization measures the rotational speed of a fluorescent molecule. A small, fluorescently-labeled cGMP analog (the "tracer") tumbles rapidly in solution, resulting in a low polarization value. When the tracer binds to the much larger PDE5 enzyme, its tumbling is restricted, leading to a high polarization value. A competitive inhibitor will displace the tracer from PDE5, causing the polarization value to decrease. This decrease is proportional to the inhibitor's potency. [11][12] Materials:

  • Recombinant Human PDE5A1 (e.g., from commercial vendors)

  • Fluorescent cGMP tracer (e.g., Fluorescein-cGMP)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.1% BSA, 0.05% Tween-20. Rationale: This buffer composition is designed to maintain enzyme stability and minimize non-specific binding.

  • Test Compounds and Reference Inhibitor (e.g., 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Sildenafil)

  • Low-volume, black, 384-well microplates (e.g., Corning 384-well low-volume, non-binding surface)

  • Microplate reader with FP capabilities (e.g., equipped with 485 nm excitation and 535 nm emission filters)

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X PDE5 enzyme solution in Assay Buffer. The optimal concentration should be determined empirically via titration but is typically in the low nM range.

    • Prepare a 2X fluorescent tracer solution in Assay Buffer. The concentration should be at or below its Kd for the enzyme to ensure assay sensitivity.

    • Prepare test compounds by serial dilution in 100% DMSO, then dilute into Assay Buffer to create a 4X final concentration stock plate. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (20 µL final volume):

Well TypeStep 1: Add (Volume)Step 2: Add (Volume)Step 3: Add (Volume)
Negative Control (0% Inhibition) 5 µL Assay Buffer + 1% DMSO10 µL 2X PDE5 Enzyme5 µL 2X Tracer
Positive Control (100% Inhibition) 5 µL 4X Reference Inhibitor (saturating conc.)10 µL 2X PDE5 Enzyme5 µL 2X Tracer
Test Compound 5 µL 4X Test Compound10 µL 2X PDE5 Enzyme5 µL 2X Tracer
Tracer Only (for background) 5 µL Assay Buffer10 µL Assay Buffer5 µL 2X Tracer
  • Execution:

    • Using an automated liquid handler, add 5 µL of the 4X compound solutions (or control solutions) to the 384-well plate.

    • Add 10 µL of the 2X PDE5 enzyme solution to all wells except the "Tracer Only" wells (add 10 µL of Assay Buffer to these).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Add 5 µL of the 2X tracer solution to all wells.

    • Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to collect contents, and incubate for 60 minutes at room temperature, protected from light. Rationale: The incubation time allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in mP units) on a compatible plate reader. Ensure the instrument's G-factor is properly calibrated. [11] Data Analysis:

  • Calculate the average mP values for each control.

  • The assay window is determined by: Window = mP_Negative_Control - mP_Positive_Control. A window > 100 mP is generally considered excellent.

  • Calculate the Z' factor to assess assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|. An assay with Z' > 0.5 is considered robust for HTS. [11]4. Calculate the percent inhibition for each test compound: % Inhibition = 100 * (mP_Negative_Control - mP_Sample) / (mP_Negative_Control - mP_Positive_Control).

  • For dose-response curves, plot % Inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay (Adapted for PDE5)

This protocol provides an orthogonal method to confirm hits from the primary screen, reducing the likelihood of technology-specific false positives.

Principle of the Assay: This is a competitive binding assay. A terbium (Tb)-labeled antibody directed against a tag on the PDE5 enzyme serves as the FRET donor. A fluorescently labeled small molecule tracer that binds to the enzyme's active site serves as the FRET acceptor. When the tracer is bound to the antibody-labeled enzyme, excitation of the Tb donor results in energy transfer to the acceptor, producing a high TR-FRET signal. A competitive inhibitor displaces the tracer, disrupting FRET and leading to a decrease in the signal. The use of a long-lifetime terbium donor allows for a time-gated measurement, which significantly reduces background fluorescence interference. [13][14][15] Materials:

  • GST-tagged Recombinant Human PDE5A1

  • LanthaScreen® Tb-anti-GST Antibody (or other suitable Tb-labeled antibody)

  • Fluorescent tracer (a proprietary, high-affinity ligand for the target, available from vendors like Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (provided with LanthaScreen® kits or a user-optimized buffer)

  • Test Compounds and Reference Inhibitor

  • Low-volume, black, 384-well microplates

  • TR-FRET compatible microplate reader (e.g., with a flash lamp and dual emission filters for 495 nm and 520 nm)

Experimental Protocol:

  • Reagent Preparation:

    • Prepare 4X solutions of test compounds in TR-FRET Dilution Buffer containing the appropriate concentration of DMSO.

    • Prepare a 2X PDE5/Tb-anti-GST antibody mixture in TR-FRET Dilution Buffer.

    • Prepare a 4X tracer solution in TR-FRET Dilution Buffer.

    • Rationale: The concentrations of enzyme, antibody, and tracer must be carefully optimized according to the manufacturer's guidelines or through empirical titration to achieve an optimal assay window and sensitivity. [16]

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of 4X test compound or control solution to appropriate wells.

    • Add 10 µL of the 2X PDE5/Tb-anti-GST antibody mixture to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

  • Execution:

    • The addition sequence can be critical and should be optimized. A common approach is to pre-incubate the enzyme and compound before adding the tracer.

    • Seal the plate, centrifuge briefly, and incubate for 60-90 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled reader. Excite at ~340 nm and measure emission at two wavelengths: the terbium donor emission (~490/495 nm) and the tracer acceptor emission (~520 nm). A delay time (typically 100 µs) is used before reading to minimize background fluorescence. [13] Data Analysis:

  • Calculate the TR-FRET ratio for each well: Ratio = Emission_520nm / Emission_495nm.

  • Use the ratios from the positive (no inhibition) and negative (saturating inhibitor) controls to calculate percent inhibition.

  • Plot percent inhibition versus compound concentration to determine IC₅₀ values, as described for the FP assay.

Hit Validation and Data Interpretation

A crucial step in any HTS campaign is to distinguish true hits from artifacts.

  • Hit Confirmation: Active compounds ("hits") identified in the primary screen should be re-tested using a fresh sample of the compound to rule out sample handling or library integrity issues.

  • Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection technology (e.g., confirming an FP hit with the TR-FRET assay) provides strong evidence that the compound's activity is genuine and not an artifact of the primary assay format.

  • Counter-Screens: It is essential to perform counter-screens to identify false positives. For fluorescence-based assays, this involves screening the compound library in the absence of the enzyme target to identify compounds that are intrinsically fluorescent or act as quenchers, thereby interfering with the assay signal.

Conclusion

The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a validated starting point for the development of potent PDE5 inhibitors. The detailed FP and TR-FRET protocols provided in this application note offer robust, HTS-compatible methods for screening large compound libraries to identify novel modulators of this important therapeutic target. By employing a systematic workflow that includes careful assay optimization, orthogonal validation, and counter-screening, researchers can confidently identify high-quality lead compounds for further development in the drug discovery pipeline. [17]

References
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][17][18]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Center for Biotechnology Information. [Link]

  • The Discovery of 7-Methyl-2-[(7-methylt[2][17][18]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. (n.d.). ResearchGate. [Link]

  • 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). PubMed. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]

  • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. (n.d.). PubChem. [Link]

  • pde-5 inhibitor tadalafil: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Center for Biotechnology Information. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. (2024). MDPI. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]

  • Oral PDE5 Inhibitors for Erectile Dysfunction. (2018). U.S. Pharmacist. [Link]

  • 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol. (n.d.). Lead Sciences. [Link]

  • Tadalafil: a long-acting PDE5 inhibitor for the management of erectile dysfunction. (n.d.). Dove Press. [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][17][18]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. [Link]

  • Pyrazolo[3,4-d]pyrimidines as novel inhibitors of O-acetyl-L-serine sulfhydrylase of Entamoeba histolytica: an in silico study. (2022). ResearchGate. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). ResearchGate. [Link]

  • PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. (2023). GoodRx. [Link]

  • Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacology Review(s). (2009). U.S. Food and Drug Administration. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[2][17][18]riazin-7(6H)-ones and Derivatives. (2023). MDPI. [Link]

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Application

Application Notes and Protocols for Cell-Based Assays of Pyrazolo[4,3-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. As a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. As a bioisostere of purine, this heterocyclic system is a cornerstone in the design of kinase inhibitors and other targeted therapeutics, particularly in oncology.[1][2][3] This guide provides an in-depth exploration of the experimental protocols for evaluating pyrazolo[4,3-d]pyrimidine derivatives in cell-based assays, offering a framework for researchers to elucidate their mechanism of action and advance promising candidates in the drug discovery pipeline.

Understanding the Mechanism of Action: A Diverse Target Landscape

Pyrazolo[4,3-d]pyrimidines exert their biological effects by interacting with a variety of intracellular targets. A key to designing and interpreting cell-based assays is understanding the potential mechanisms of action of these compounds.

A significant number of pyrazolo[4,3-d]pyrimidine derivatives have been developed as kinase inhibitors .[1][4] These compounds can target a range of kinases involved in cell cycle progression, signaling pathways, and tumorigenesis. Notable examples include:

  • Cyclin-Dependent Kinases (CDKs): As potent inhibitors of CDKs, such as CDK2, these compounds can arrest the cell cycle, particularly at the G1/S transition, and induce apoptosis.[2][3][5]

  • Src Family Kinases: Certain derivatives have shown inhibitory activity against Src kinases like Fyn, which are implicated in the growth and survival of hematological malignancies.[6]

  • Epidermal Growth Factor Receptor (EGFR): The pyrazolo[4,3-d]pyrimidine core can act as a bioisostere of the quinazoline scaffold found in many EGFR tyrosine kinase inhibitors (TKIs), effectively blocking downstream signaling pathways.[7][8]

  • BCR-ABL Kinase: This scaffold has been utilized to develop inhibitors targeting the T315I mutant of BCR-ABL, a common resistance mutation in chronic myeloid leukemia.[9]

  • Janus Kinase 3 (JAK3): Computational studies have explored pyrazolo[4,3-d]pyrimidine derivatives as potential selective inhibitors of JAK3, a key player in immune signaling.[10]

Beyond kinase inhibition, some pyrazolo[4,3-d]pyrimidines function as microtubule targeting agents . These compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[11] Other reported activities include the inhibition of phosphodiesterases (PDEs), such as PDE1 and PDE5.[12]

This diverse target profile underscores the importance of a multi-faceted approach to the cellular characterization of novel pyrazolo[4,3-d]pyrimidine compounds.

Core Experimental Protocols

A systematic evaluation of a novel pyrazolo[4,3-d]pyrimidine derivative typically involves a tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays.

Assessment of Cellular Viability and Cytotoxicity

The initial step is to determine the compound's effect on cell proliferation and viability. This provides crucial dose-response data (e.g., IC50 or GI50 values) across various cancer cell lines.

Principle: Colorimetric or fluorometric assays are used to quantify the number of viable cells in a culture after treatment with the test compound. These assays rely on the metabolic activity of living cells to convert a substrate into a detectable product.

Recommended Assay: The MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a reliable and widely used method.[13]

Step-by-Step Protocol: MTS Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer) to ~80% confluency.[5]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells per well in a final volume of 100 µL.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyrazolo[4,3-d]pyrimidine compound in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).[13] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Remove the medium from the 96-well plate and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[13]

  • MTS Reagent Addition and Incubation:

    • Following the incubation period, add 20 µL of the MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and metabolic rate.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-492 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value using appropriate software (e.g., GraphPad Prism).

Data Presentation: Representative IC50 Values

Compound ClassTargetCell LineIC50/GI50Reference
Pyrazolo[3,4-d]pyrimidineCDK2HCT-1166-99 nM[5]
Pyrazolo[3,4-d]pyrimidineCDK2MCF-745-97 nM[5]
N1-methyl pyrazolo[4,3-d]pyrimidineTubulinMCF-7Sub-nanomolar to micromolar[11]
Pyrazolo[3,4-d]pyrimidineSrc kinase (Fyn)Jurkat~2 µM (induces apoptosis)[6][13]
Pyrazolo[3,4-d]pyrimidineBCR-ABL (T315I)-Nanomolar range[9]
Elucidation of Apoptotic Induction

To determine if the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is essential.

Principle: Flow cytometry using Annexin V and propidium iodide (PI) staining is the gold standard for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Step-by-Step Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency after the desired treatment period.[14]

    • Treat the cells with the pyrazolo[4,3-d]pyrimidine compound at its IC50 concentration and a higher concentration (e.g., 2x IC50) for various time points (e.g., 24, 48, 72 hours).[13] Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from BD Biosciences).[14]

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation controls for FITC and PI.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualization of Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed cells in 6-well plates treat Treat with Pyrazolo[4,3-d]pyrimidine (IC50 and 2x IC50) seed->treat harvest Harvest adherent & floating cells treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Populations flow->quantify

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay, seeding cells in 6-well plates and treating with the compound at relevant concentrations and time points.

  • Cell Fixation and Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

    • Look for an accumulation of cells in a specific phase, which would indicate cell cycle arrest.[3] A sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.[2]

Visualization of Signaling Pathway

G Pyrazolo Pyrazolo[4,3-d]pyrimidine (CDK2 Inhibitor) CDK2 CDK2/Cyclin E Pyrazolo->CDK2 Inhibits Arrest G1/S Arrest Pyrazolo->Arrest Rb pRb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters Rb_P pRb-P Rb_P->E2F Releases S_phase S-Phase Entry E2F->S_phase Promotes

Caption: Simplified Pathway of CDK2 Inhibition by Pyrazolo[4,3-d]pyrimidines.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your findings, incorporate the following practices:

  • Positive and Negative Controls: Always include appropriate controls in your assays. For kinase inhibitor studies, a known inhibitor of the target kinase should be used as a positive control. Vehicle-treated cells serve as the negative control.

  • Dose-Response and Time-Course Studies: A single concentration and time point are insufficient. Comprehensive dose-response and time-course experiments are necessary to fully characterize the compound's activity.

  • Orthogonal Assays: Whenever possible, confirm key findings using an alternative, mechanistically distinct assay. For example, if a compound induces apoptosis as measured by Annexin V staining, this can be corroborated by Western blotting for cleaved caspase-3 or PARP.

  • Statistical Analysis: Perform statistical analysis to determine the significance of your observations. All experiments should be performed in at least triplicate.

By adhering to these principles, you can build a robust dataset that provides a high degree of confidence in the cellular activity of your pyrazolo[4,3-d]pyrimidine compounds.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. National Institutes of Health. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]

  • A Pyrazolo[3,4- d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. PubMed. [Link]

  • Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. PubMed. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). PubMed Central. [Link]

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Method

The Versatility of Pyrazolo[4,3-d]pyrimidines in Oncology: A Guide to Application and Protocol

The landscape of cancer research is continually evolving, with a persistent demand for novel therapeutic agents that can selectively target the molecular machinery driving tumorigenesis. Among the myriad of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of cancer research is continually evolving, with a persistent demand for novel therapeutic agents that can selectively target the molecular machinery driving tumorigenesis. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[4,3-d]pyrimidine core has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine nucleus allows it to function as an ATP-competitive inhibitor for a range of kinases implicated in cancer progression. This guide provides an in-depth exploration of the application of pyrazolo[4,3-d]pyrimidines in cancer research, complete with detailed protocols and mechanistic insights to empower researchers in their quest for the next generation of cancer therapeutics.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The pyrazolo[4,3-d]pyrimidine scaffold is an analog of purine, a key component of ATP. This mimicry allows compounds built around this core to effectively compete with ATP for binding to the catalytic site of various kinases. The nitrogen atoms within the bicyclic ring system are strategically positioned to form crucial hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of binding affinity and selectivity.[1] The versatility of this scaffold lies in the ability to introduce various substituents at different positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Targeting Key Oncogenic Drivers with Pyrazolo[4,3-d]pyrimidines

The adaptability of the pyrazolo[4,3-d]pyrimidine core has led to the development of inhibitors targeting several critical families of kinases involved in cancer.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of CDKs, particularly CDK2 and CDK7.[1][2][3][4][5] By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates Cyclin E Cyclin E G1_S_Genes->Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates DNA_Replication DNA Replication CDK2->DNA_Replication Pyrazolo[4,3-d]pyrimidine_CDKi Pyrazolo[4,3-d]pyrimidine CDK Inhibitor Pyrazolo[4,3-d]pyrimidine_CDKi->CDK4/6 Inhibits Pyrazolo[4,3-d]pyrimidine_CDKi->CDK2 Inhibits

Caption: Pyrazolo[4,3-d]pyrimidine CDK inhibitors block cell cycle progression.

Src Family Kinase (SFK) Inhibition: Disrupting Pro-Survival Signaling

Src, a non-receptor tyrosine kinase, is a proto-oncogene that is often hyperactivated in various cancers.[6] Its activation contributes to increased cell proliferation, survival, invasion, and angiogenesis.[7] Pyrazolo[3,4-d]pyrimidines, a closely related scaffold, have demonstrated significant efficacy in inhibiting Src kinase activity, leading to reduced tumor growth and viability.[6][8] These findings highlight the potential of pyrazolo-pyrimidine derivatives in targeting Src-driven malignancies.

Signaling Pathway: Src-Mediated Signaling

Src_Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates FAK Focal Adhesion Kinase Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Pyrazolo[4,3-d]pyrimidine_Srci Pyrazolo[4,3-d]pyrimidine Src Inhibitor Pyrazolo[4,3-d]pyrimidine_Srci->Src Inhibits

Caption: Inhibition of Src signaling by pyrazolo[4,3-d]pyrimidine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Targeting a Key Driver of Tumor Growth

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[9] Dysregulation of EGFR signaling is a common feature in many cancers, making it an attractive therapeutic target. Pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors, demonstrating significant anti-proliferative activity against various cancer cell lines.[9][10]

Signaling Pathway: EGFR Signaling Cascade

EGFR_Pathway EGF Epidermal Growth Factor EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Pyrazolo[4,3-d]pyrimidine_EGFRi Pyrazolo[4,3-d]pyrimidine EGFR Inhibitor Pyrazolo[4,3-d]pyrimidine_EGFRi->EGFR Inhibits JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Initiates Pyrazolo[4,3-d]pyrimidine_JAKi Pyrazolo[4,3-d]pyrimidine JAK Inhibitor Pyrazolo[4,3-d]pyrimidine_JAKi->JAK Inhibits

Caption: Mechanism of action of pyrazolo[4,3-d]pyrimidine-based JAK inhibitors.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis, characterization, and biological evaluation of pyrazolo[4,3-d]pyrimidine derivatives in a cancer research setting.

General Synthesis of a Pyrazolo[4,3-d]pyrimidine Core

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold often involves a multi-step process, starting from readily available precursors. The following is a generalized protocol, and specific reaction conditions may need to be optimized based on the desired substituents. [11][12] Protocol 1: Synthesis of a 4-amino-substituted Pyrazolo[4,3-d]pyrimidine

  • Step 1: Synthesis of 5-aminopyrazole-4-carbonitrile. React an appropriate hydrazine with ethoxymethylenemalononitrile in a suitable solvent like ethanol and reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Step 2: Cyclization to form the pyrazolo[4,3-d]pyrimidine ring. Treat the 5-aminopyrazole-4-carbonitrile with formamide and heat at a high temperature (e.g., 180-200 °C) for an extended period. This step results in the formation of the pyrazolo[4,3-d]pyrimidin-4-amine core.

  • Step 3: Functionalization of the pyrazolo[4,3-d]pyrimidine core. The core can be further modified at various positions. For instance, the N1 position of the pyrazole ring can be alkylated or arylated. The 4-amino group can be subjected to nucleophilic aromatic substitution to introduce different side chains. These reactions are typically carried out in the presence of a suitable base and solvent, and the reaction conditions should be optimized for each specific transformation.

  • Purification and Characterization. Purify the final product using column chromatography or recrystallization. Characterize the compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a pyrazolo[4,3-d]pyrimidine compound against a specific kinase.

Protocol 2: ADP-Glo™ Kinase Assay

  • Materials: Recombinant active kinase, appropriate substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), and the pyrazolo[4,3-d]pyrimidine test compound.

  • Procedure: a. Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, substrate, and ATP to each well. c. Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). d. Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. f. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. g. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 3: MTT Assay for Anti-proliferative Activity

  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.

Protocol 4: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the pyrazolo[4,3-d]pyrimidine compound at its GI50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or necrosis, and Annexin V-negative/PI-negative cells are live.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Data Presentation: Summarizing Key Findings

Presenting quantitative data in a clear and concise manner is crucial for interpreting experimental results.

Table 1: In Vitro Activity of Representative Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)Reference
Compound A CDK2/cyclin A0.05MCF-7 (Breast)1.5[4][5]
Compound B Src0.12U87 (Glioblastoma)5.2[6][13]
Compound C EGFR0.08A549 (Lung)2.1[9][10]
Compound D JAK20.25HEL (Erythroleukemia)3.8[14]

Note: The data presented in this table are hypothetical and for illustrative purposes. Please refer to the cited literature for actual experimental values.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors for cancer therapy. The ability to target a diverse range of oncogenic kinases underscores the immense potential of this chemical class. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1653. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, A. A. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17131-17147. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & Abdel-Maksoud, A. A. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1886-1900. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals, 16(7), 958. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., ... & Giordano, A. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(11), 3847-3857. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
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  • A comprehensive overview of globally approved JAK inhibitors. (2022). Molecules, 27(19), 6549. [Link]

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  • Hylsová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2177699. [Link]

  • Jorda, R., et al. (2021). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 64(24), 18031-18047. [Link]

  • (Reference is a request for a PDF and does not provide a direct link to the article)
  • El-Gamal, M. I., et al. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[9][15][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 10(1), 1-17. [Link]

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  • Glavaski-Joksimovic, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 10(7), 1047. [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[9][15][16]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1282. [Link]

  • Glavaski-Joksimovic, A., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(11), 3121. [Link]

  • Pérez-Jeldres, T., et al. (2019). JAK-STAT inhibitors for the treatment of immunomediated diseases. Revista Medica de Chile, 147(5), 611-622. [Link]

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Application

Development of Pyrazolo[4,3-d]pyrimidine Derivatives as PDE5 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the development of pyrazolo[4,3-d]pyrimidine derivatives as selective inhibitors of phosphodiestera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development of pyrazolo[4,3-d]pyrimidine derivatives as selective inhibitors of phosphodiesterase type 5 (PDE5). The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of potent and selective PDE5 inhibitors. This guide details the underlying scientific principles, synthesis protocols, in vitro and in vivo evaluation methodologies, and structure-activity relationship (SAR) analysis critical to this area of drug discovery. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Role of PDE5 and the Significance of Pyrazolo[4,3-d]pyrimidine Inhibitors

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, NO is released, which activates guanylyl cyclase to produce cGMP. This second messenger, cGMP, leads to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and penile erection.[1] PDE5 specifically hydrolyzes cGMP, thus regulating the erectile response.[1] Inhibition of PDE5 prevents the degradation of cGMP, prolonging its vasodilatory effects and making PDE5 inhibitors a first-line therapy for erectile dysfunction (ED).[2][3]

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the natural purine ring system and has been extensively explored in drug discovery for its diverse biological activities, including as an inhibitor of various kinases.[4] The related pyrazolo[4,3-d]pyrimidine core has also shown significant promise. Its structural features allow for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The development of novel pyrazolo[4,3-d]pyrimidine derivatives aims to identify compounds with improved efficacy, selectivity against other PDE isoforms (particularly PDE6 and PDE11 to minimize side effects), and favorable drug-like properties.[5][6]

Synthetic Protocols for Pyrazolo[4,3-d]pyrimidine Derivatives

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves a multi-step process, starting from readily available pyrazole precursors. The following is a generalized protocol, with the understanding that specific reaction conditions may need to be optimized based on the desired substitutions.

Rationale for Synthetic Strategy

The chosen synthetic route is designed for its efficiency and versatility, allowing for the introduction of diverse chemical moieties at key positions of the pyrazolo[4,3-d]pyrimidine core. This modular approach is crucial for building a library of compounds for structure-activity relationship (SAR) studies. The reactions are generally robust and can be performed using standard laboratory equipment.

General Synthetic Scheme

The synthesis often commences with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

G A Substituted Hydrazine C Aminopyrazole Carboxylate A->C Condensation B Ethyl Cyanoacetate Derivative B->C E Pyrazolo[4,3-d]pyrimidin-7-one Core C->E Cyclization D Formamide or Orthoformate D->E G 7-Chloropyrazolo[4,3-d]pyrimidine E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G I Final Pyrazolo[4,3-d]pyrimidine Derivative G->I Nucleophilic Substitution H Amine/Alcohol/Thiol Nucleophile H->I

Caption: General synthetic workflow for pyrazolo[4,3-d]pyrimidine derivatives.

Step-by-Step Protocol: Synthesis of a Model Pyrazolo[4,3-d]pyrimidine Derivative

This protocol outlines the synthesis of a generic 5-substituted-7-amino-pyrazolo[4,3-d]pyrimidine.

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

  • In a round-bottom flask equipped with a reflux condenser, dissolve a substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add an ethyl cyanoacetate derivative (1.1 eq) and a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting aminopyrazole intermediate by recrystallization or column chromatography.

Step 2: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one Core

  • To the purified aminopyrazole from Step 1, add an excess of formamide or triethyl orthoformate.

  • Heat the mixture at 150-180 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and triturate with a suitable solvent (e.g., diethyl ether) to precipitate the product.

  • Filter and wash the solid to obtain the pyrazolo[4,3-d]pyrimidin-7-one core.

Step 3: Chlorination of the Pyrazolo[4,3-d]pyrimidin-7-one

  • Suspend the pyrazolo[4,3-d]pyrimidin-7-one in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 7-chloro-pyrazolo[4,3-d]pyrimidine.

Step 4: Nucleophilic Substitution to Introduce Diversity

  • Dissolve the 7-chloro-pyrazolo[4,3-d]pyrimidine in a suitable solvent (e.g., isopropanol or DMF).

  • Add the desired amine, alcohol, or thiol nucleophile (1.2-1.5 eq) and a base (e.g., triethylamine or diisopropylethylamine).

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Evaluation Protocols

The in vitro evaluation of synthesized pyrazolo[4,3-d]pyrimidine derivatives is crucial for determining their potency, selectivity, and mechanism of action.

Rationale for In Vitro Assays

These assays provide quantitative data on the inhibitory activity of the compounds against PDE5. Selectivity profiling against other PDE isoforms is essential to predict potential side effects. For instance, inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11 has been associated with muscle pain.[5]

G cluster_0 In Vitro Evaluation A Synthesized Pyrazolo[4,3-d]pyrimidine Derivatives B Primary PDE5 Inhibition Assay (e.g., Fluorescence Polarization) A->B C Determine IC50 Values B->C D Selectivity Profiling (PDE1, PDE6, PDE11, etc.) C->D F Mechanism of Action Studies (e.g., Enzyme Kinetics) C->F E Determine Selectivity Ratios D->E G Lead Compound Identification E->G F->G H In Vivo Studies G->H

Caption: Experimental workflow for in vitro screening of PDE5 inhibitors.

Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common and reliable method for measuring PDE5 inhibition.[7]

Materials:

  • Recombinant human PDE5A1

  • FAM-labeled cGMP (fluorescent substrate)

  • PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)[8]

  • Binding agent (e.g., antibody-based or nanoparticle-based)

  • Test compounds (pyrazolo[4,3-d]pyrimidine derivatives)

  • Positive control (e.g., Sildenafil)

  • DMSO for compound dilution

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds and positive control in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • Add the diluted test compounds, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the microplate.

    • Add the diluted PDE5A1 enzyme solution to all wells except the blank (no enzyme) wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FAM-labeled cGMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the binding agent to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: PDE Selectivity Profiling

To assess the selectivity of the lead compounds, the in vitro inhibition assay described above should be repeated using other recombinant PDE isoforms (e.g., PDE1, PDE6, PDE11). The selectivity ratio is calculated by dividing the IC₅₀ value for the other PDE isoform by the IC₅₀ value for PDE5. A higher ratio indicates greater selectivity for PDE5.[9]

In Vivo Evaluation Protocols

Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Rationale for In Vivo Studies

In vivo studies are essential to determine if the in vitro potency translates to a physiological effect. These studies also provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds, which are critical for their potential as drug candidates.

Protocol: In Vivo Efficacy in a Rat Model of Erectile Dysfunction

Animal Model: Aged rats or rats with induced erectile dysfunction (e.g., cavernous nerve injury) are commonly used.[10]

Procedure:

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., sildenafil) should be included.

  • Measurement of Erectile Function: After a predetermined time to allow for drug absorption, erectile function is assessed. This is typically done by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.

  • Data Analysis: The primary endpoint is the ratio of the maximal ICP to the mean arterial pressure (MAP). A significant increase in the ICP/MAP ratio in the treated groups compared to the vehicle control indicates efficacy.

Pharmacokinetic Studies

Pharmacokinetic studies are performed to determine key parameters such as half-life (t₁/₂), maximum plasma concentration (Cₘₐₓ), and bioavailability.

Procedure:

  • Dosing: Administer the compound to rats or another suitable animal model via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Use pharmacokinetic modeling software to calculate the relevant parameters.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro and in vivo studies are used to establish a structure-activity relationship (SAR), which guides the design of new, more potent, and selective analogs.

Key Structural Modifications and Their Impact

The pyrazolo[4,3-d]pyrimidine scaffold offers several positions for chemical modification.

G cluster_0 SAR of Pyrazolo[4,3-d]pyrimidine PDE5 Inhibitors A Pyrazolo[4,3-d]pyrimidine Core B Substituents at N1 A->B C Substituents at C3 A->C D Substituents at C5 A->D E Substituents at C7 A->E F Potency (IC50) B->F G Selectivity B->G H Pharmacokinetics B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Key areas for SAR exploration in pyrazolo[4,3-d]pyrimidine derivatives.

Tabulated SAR Data

The following table summarizes hypothetical SAR data for a series of pyrazolo[4,3-d]pyrimidine analogs.

CompoundR¹ (at N1)R³ (at C3)R⁵ (at C5)R⁷ (at C7)PDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)Selectivity (PDE6/PDE5)
1a -CH₃-H-Ph-NH₂15.2350.823.1
1b -CH₂CH₃-H-Ph-NH₂8.7210.524.2
1c -CH₃-Br-Ph-NH₂25.1550.221.9
1d -CH₃-H4-Cl-Ph-NH₂5.4180.633.4
1e -CH₃-H-Ph-NHCH₃12.8320.125.0

Interpretation of SAR Data:

  • N1-Substitution: Small alkyl groups at the N1 position, such as methyl and ethyl, are generally well-tolerated and can influence potency.

  • C3-Substitution: Introduction of a bulky or electron-withdrawing group at the C3 position may decrease potency.

  • C5-Substitution: The C5 position is a key area for interaction with the active site. Phenyl groups with electron-withdrawing substituents in the para position often lead to increased potency and selectivity.[11]

  • C7-Substitution: The C7 position allows for the introduction of various groups to modulate physicochemical properties, but modifications here can also impact potency.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel PDE5 inhibitors. By following the systematic approach of synthesis, in vitro and in vivo evaluation, and SAR analysis outlined in this guide, researchers can efficiently identify and optimize lead compounds with the potential for clinical development. The key to success lies in a thorough understanding of the underlying biology of PDE5 and the application of sound medicinal chemistry principles to design molecules with improved potency, selectivity, and drug-like properties.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022-05-17). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. (2024-10-24). [Link]

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed. [Link]

  • Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - Frontiers. (2024-08-07). [Link]

  • PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed. [Link]

  • In Vitro Phosphodiesterase-5 (PDE-5) Inhibitory Assay - Bio-protocol. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. [Link]

  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC - PubMed Central. [Link]

  • Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors - PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - RSC Publishing. (2022-05-17). [Link]

  • PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile - ResearchGate. (2025-08-10). [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (2019-09-26). [Link]

  • In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity - ResearchGate. (2025-08-09). [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC - PubMed Central. (2022-09-15). [Link]

  • Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC - NIH. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central. (2019-05-23). [Link]

  • Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed. [Link]

  • Selectivity of PDE5 inhibitors | Download Table - ResearchGate. [Link]

Sources

Method

3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one as an intermediate in drug synthesis

Application Note & Protocol Topic: Strategic Utilization of the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold in the Convergent Synthesis of Sildenafil Abstract: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Utilization of the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold in the Convergent Synthesis of Sildenafil

Abstract: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, allowing it to function as an effective bioisostere.[1][2] This structural mimicry enables compounds containing this core to interact with the active sites of various enzymes. This application note provides a detailed examination of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and its derivatives as pivotal intermediates in pharmaceutical synthesis. We will focus on its critical role in the industrial-scale synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3] The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind key experimental steps, offering researchers a robust framework for implementation.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine system, a scaffold that has been extensively explored for the development of pharmacologically active agents.[1][4] Its importance stems from its function as a purine analogue, which allows it to compete with endogenous molecules like ATP at the kinase domain of enzymes.[2] This has led to the development of numerous inhibitors for targets such as cyclin-dependent kinases (CDKs) and other protein kinases.[1][2][5]

In the context of Sildenafil, the pyrazolo[4,3-d]pyrimidin-7-one core is the foundational element responsible for its selective inhibition of PDE5, the enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[3] The specific intermediate, a substituted 1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, serves as the advanced precursor to which the functionalized phenyl ring is attached. The subsequent synthetic modifications on this ring are crucial for achieving the desired potency and selectivity of the final Active Pharmaceutical Ingredient (API).

Synthetic Strategy: A Convergent and Optimized Approach

Early syntheses of Sildenafil followed a linear approach where the pyrazolo[4,3-d]pyrimidin-7-one core was constructed and then subjected to chlorosulfonylation late in the synthesis.[6][7] This strategy presented significant challenges for scale-up, including:

  • Safety and Yield Loss: Chlorosulfonylation is a highly reactive and moisture-sensitive step. Performing it on a complex, high-molecular-weight intermediate increases the risk of side reactions and hydrolysis during workup, leading to yield loss of a valuable, late-stage material.[7]

  • Waste Generation: Chlorosulfonating a large molecule necessitates larger quench volumes, increasing the generation of aqueous waste streams and the overall environmental burden.[7]

Modern, industrially viable syntheses employ a more convergent approach, as outlined below. This strategy involves preparing the two key fragments—the pyrazole core and the functionalized phenyl ring—separately before coupling them. The chlorosulfonylation is performed on a simpler, readily available starting material (2-ethoxybenzoic acid), mitigating the issues associated with the linear route.[6][7]

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly & Cyclization A1 Ethyl 2-(2-ethoxybenzoyl)-3-oxohexanoate A2 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Aminopyrazole Intermediate) A1->A2 1. Hydrazine 2. Methylation 3. Nitration -> Reduction 4. Amidation C1 Amide Coupling A2->C1 B1 2-Ethoxybenzoic Acid B2 2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid B1->B2 1. Chlorosulfonic Acid + Thionyl Chloride 2. 1-Methylpiperazine B2->C1 C2 Pyrimidinone Ring Formation (Intramolecular Cyclization) C1->C2 C3 Sildenafil (Final API) C2->C3 caption Convergent Synthesis of Sildenafil Workflow

Sources

Application

Application Notes &amp; Protocols: In Vitro Evaluation of Pyrazolo[4,3-d]pyrimidine Antitumor Agents

Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazolo[4,3-d]pyrimidine co...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazolo[4,3-d]pyrimidine compounds as potential antitumor agents. This document outlines the scientific rationale and detailed protocols for assessing the efficacy and mechanism of action of this promising class of molecules.

Introduction: The Therapeutic Potential of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic purine bases and interact with a variety of enzymatic targets. A significant focus of research has been on their potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them a prime target for therapeutic intervention. By inhibiting CDKs, pyrazolo[4,3-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as effective antitumor agents.

This guide will detail the essential in vitro assays required to characterize the antitumor properties of novel pyrazolo[4,3-d]pyrimidine compounds, from initial cytotoxicity screening to more in-depth mechanistic studies.

Foundational Assays: Assessing Cytotoxicity and Proliferation

The initial step in evaluating any potential antitumor agent is to determine its effect on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Cell Viability Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the pyrazolo[4,3-d]pyrimidine compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Representative IC50 Values
Compound ClassTarget Cancer Cell LineReported IC50 Range (µM)Reference
Pyrazolo[4,3-d]pyrimidine DerivativesMCF-7 (Breast Cancer)0.1 - 10
Pyrazolo[4,3-d]pyrimidine DerivativesHCT116 (Colon Cancer)0.5 - 25
Pyrazolo[4,3-d]pyrimidine DerivativesA549 (Lung Cancer)1 - 50

Mechanistic Insights: Unraveling the Mode of Action

Once the cytotoxic potential of a pyrazolo[4,3-d]pyrimidine compound has been established, the next critical step is to elucidate its mechanism of action. Given their known activity as CDK inhibitors, cell cycle analysis and apoptosis assays are paramount.

Cell Cycle Analysis via Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). CDK inhibitors are expected to cause an arrest in specific phases of the cell cycle.

  • Cell Treatment: Treat cells with the pyrazolo[4,3-d]pyrimidine compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Workflow: Cell Cycle Analysis

cell_cycle_analysis cluster_treatment Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis A Seed Cells B Treat with Pyrazolo[4,3-d]pyrimidine A->B C Harvest & Fix Cells B->C Incubate 24-48h D Stain with Propidium Iodide C->D E Flow Cytometry Analysis D->E Analyze DNA Content F Quantify Cell Cycle Phases E->F cdk_inhibition_pathway cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Inhibition by Pyrazolo[4,3-d]pyrimidine CDK CDK2/Cyclin E Complex Rb Rb Protein CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (p-Rb) G1_S G1 to S Phase Transition E2F->G1_S Promotes Agent Pyrazolo[4,3-d]pyrimidine Agent->CDK Inhibits

Caption: Simplified pathway of CDK2 inhibition by pyrazolo[4,3-d]pyrimidines.

Conclusion and Future Directions

The in vitro evaluation methods described provide a robust framework for characterizing the antitumor potential of novel pyrazolo[4,3-d]pyrimidine compounds. By systematically assessing cytotoxicity, cell cycle effects, apoptosis induction, and target engagement, researchers can build a comprehensive profile of their lead candidates. Future studies may involve more complex 3D cell culture models, in vivo efficacy studies in animal models, and detailed pharmacokinetic and pharmacodynamic profiling to further validate the therapeutic potential of these promising agents.

References

  • Rastogi, N., & Garkoti, A. (2020). Pyrazolo[4,3-d]pyrimidine as a promising scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 207, 112739. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2011). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine derivatives as new inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry, 19(15), 4526–4533. [Link]

  • Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2016). Pyrazole and pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 101–107. [Link]

Method

Foreword: The Pyrazolo[4,3-d]pyrimidine Scaffold in Modern Drug Discovery

An Application Guide to Structure-Based Drug Design: Molecular Docking Protocols for Pyrazolo[4,3-d]pyrimidine Compounds The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Structure-Based Drug Design: Molecular Docking Protocols for Pyrazolo[4,3-d]pyrimidine Compounds

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to the endogenous purine ring system.[1] This bioisosteric relationship allows it to function as an effective "hinge-binder" in the ATP-binding pockets of numerous protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and FMS-like Tyrosine Kinase 3 (FLT3).[2][3]

Molecular docking, a powerful computational technique, has become indispensable in the rational design of these inhibitors. It predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[4] This guide serves as a detailed application note for researchers, providing both the theoretical underpinnings and a practical, step-by-step protocol for conducting molecular docking studies on pyrazolo[4,3-d]pyrimidine compounds.

| Theoretical Foundations: The "Why" Behind the Workflow

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. The primary goals are twofold: to predict the binding mode (the 3D pose) of the ligand in the receptor's active site and to estimate the binding affinity, typically represented by a scoring function.

The process is governed by two key components:

  • Search Algorithm: Explores the vast conformational space of the ligand and its possible orientations within the binding site.

  • Scoring Function: A mathematical model that estimates the free energy of binding for a given pose. Lower (more negative) scores generally indicate more favorable binding.

A fundamental choice in docking is the treatment of receptor flexibility. While the classic "rigid receptor" model is computationally efficient, the "induced fit" model, which allows for side-chain movements upon ligand binding, often provides a more biologically relevant prediction.[5][6] The selection depends on the specific biological system and the computational resources available.

| The Docking Workflow: A Self-Validating System

A successful docking experiment is not merely about generating a low score; it is a self-validating system that must first prove its ability to reproduce known experimental results before being applied to novel compounds. The workflow below is designed with this principle of trustworthiness at its core.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Protein Selection (e.g., PDB ID: 4GV1) PrepProt 2. Receptor Preparation (Remove water, add H+, minimize) PDB->PrepProt Grid 4. Grid Generation (Define binding site) PrepProt->Grid Ligands 3. Ligand Preparation (2D to 3D, energy minimization) Docking 6. Docking Simulation (Run ligands against validated grid) Ligands->Docking Validation 5. Protocol Validation (Re-dock co-crystal ligand, RMSD < 2.0 Å) Grid->Validation Validation->Docking If Valid Analysis 7. Pose & Score Analysis (Rank by score, visualize interactions) Docking->Analysis SAR 8. Elucidate SAR (Correlate structure with activity) Analysis->SAR Hit 9. Hit Identification (Select candidates for synthesis) SAR->Hit

Figure 1: A comprehensive workflow for molecular docking.

| Software and Tools Overview

Several software packages are available for molecular docking, each with unique algorithms and scoring functions. The choice of software is a critical experimental decision.

Software SuiteKey Features & StrengthsScoring Function PrincipleCommon Use Case
AutoDock Vina [7][8]Open-source, fast, and widely used. Excellent for virtual screening of large libraries.Empirically-derived knowledge-based potential.Academic research, high-throughput virtual screening.
Schrödinger Glide [5][9]Commercial suite with a highly refined workflow. Offers multiple precision modes (HTVS, SP, XP).[10]Empirically-based with terms for hydrophobic enclosure, electrostatics, and van der Waals forces.Commercial drug discovery, high-accuracy binding mode prediction.
MOE (Molecular Operating Environment) [11][12]Integrated commercial platform with robust tools for structure-based design, including rigid and induced-fit docking.Affinity dG, a combination of empirical and physics-based terms.Integrated drug design projects requiring diverse modeling tools.

| Experimental Protocol: Docking Pyrazolo[4,3-d]pyrimidines into a Kinase Target

This protocol provides a step-by-step methodology using the Schrödinger Maestro suite, a common platform in industrial and academic drug discovery. The target chosen for this example is CDK2 (Cyclin-Dependent Kinase 2) , a well-established target for pyrazolo[4,3-d]pyrimidine inhibitors.[2] The crystal structure of CDK2 complexed with the inhibitor roscovitine (PDB ID: 2A4L) will be used.[2]

| Part 1: Receptor Preparation and Grid Generation

The goal of this phase is to prepare the raw PDB structure for docking by correcting structural issues and defining the active site. This is arguably the most critical phase for obtaining meaningful results.

Causality: Raw crystal structures often contain non-essential water molecules, missing atoms, and lack hydrogen atoms. The "Protein Preparation Wizard" automates the process of creating a chemically correct and energetically favorable receptor model, which is essential for the scoring function to work accurately.[9][13]

Protocol Steps:

  • Import Structure: Launch Maestro and import the protein structure (PDB ID: 2A4L) using File > Get PDB.

  • Initiate Protein Preparation Wizard: Navigate to Tasks and search for Protein Preparation Wizard.

  • Pre-process the Complex:

    • Load the imported structure (2A4L).

    • Under the "Pre-process" tab, ensure the following are selected: Assign bond orders, Add hydrogens, and Create zero-order bonds to metals.

    • Click Preprocess. This step ensures chemical correctness.

  • Review and Modify:

    • Inspect the structure for any issues, such as missing side chains or loops, which the wizard will flag.

    • Navigate to the "Refine" tab. Select Remove waters with less than 3 H-bonds to non-waters. This removes crystallographic water molecules that are unlikely to be structurally important.

  • Optimize and Minimize:

    • At the "Refine" tab, select the option to Optimize the H-bond network.

    • Perform a restrained energy minimization to relieve any steric clashes introduced during preparation. Use the OPLS4 force field. Click Minimize.

  • Generate Receptor Grid:

    • With the prepared protein selected, go to Tasks and search for Receptor Grid Generation.

    • The co-crystallized ligand (roscovitine) will be automatically identified. Select it to define the center of the grid box. The grid box should fully enclose the binding site where a pyrazolo[4,3-d]pyrimidine would bind.[14]

    • Ensure the enclosing box size is appropriate (default is often sufficient).

    • Click Run to start the grid generation. This pre-calculates the interaction potentials for different atom types, significantly speeding up the subsequent docking.

| Part 2: Ligand Preparation

This phase converts the 2D structures of your pyrazolo[4,3-d]pyrimidine compounds into low-energy, 3D conformations suitable for docking.

Causality: A ligand's biological activity is dependent on its 3D shape and ionization state at physiological pH. LigPrep generates realistic 3D conformers and evaluates possible protonation and tautomeric states, ensuring the docked structure is biologically relevant.[15]

Protocol Steps:

  • Import Ligands: Import your pyrazolo[4,3-d]pyrimidine structures (e.g., from an SD file or sketched in Maestro).

  • Launch LigPrep: Go to Tasks and search for LigPrep.

  • Set Parameters:

    • Select your imported ligand structures as the input.

    • Under "Ionization," choose Generate possible states at target pH: 7.0 +/- 2.0 using Epik.

    • It is crucial to Generate Tautomers as the pyrazolo[4,3-d]pyrimidine scaffold can exist in different tautomeric forms.

    • Retain specified chiralities if they are known.

    • Click Run. The output will be a file containing one or more low-energy, 3D structures for each input ligand.

| Part 3: Protocol Validation via Re-Docking

This step is non-negotiable for ensuring the trustworthiness of your docking protocol. You must demonstrate that your prepared grid and docking settings can accurately reproduce the experimentally observed binding pose of a known ligand.

Causality: If the protocol fails to place the co-crystallized ligand back into its original position, it cannot be trusted to accurately predict the binding of novel compounds. The Root Mean Square Deviation (RMSD) quantifies this accuracy. An RMSD value below 2.0 Å is generally considered a successful validation.[16][17]

Protocol Steps:

  • Prepare the Co-crystallized Ligand: Extract the roscovitine ligand from the original 2A4L PDB file and process it through LigPrep (as in section 3.2). This ensures it is treated the same as the test ligands.

  • Dock the Ligand: Use the Ligand Docking task to dock the prepared roscovitine back into the grid generated in section 3.1. Use the "Standard Precision" (SP) mode for this validation.

  • Calculate RMSD:

    • The output pose will be shown in the workspace alongside the original crystal structure.

    • Superimpose the protein backbone of the original crystal structure and the docked complex.

    • Measure the RMSD between the heavy atoms of the co-crystallized roscovitine and the re-docked roscovitine.

    • If RMSD < 2.0 Å, the protocol is validated. If not, you must revisit the receptor preparation and grid generation steps.[2][16]

| Part 4: Docking and Analysis of Pyrazolo[4,3-d]pyrimidine Compounds

With a validated protocol, you can now confidently dock your library of novel compounds.

Protocol Steps:

  • Launch Ligand Docking: Go to Tasks and search for Ligand Docking.

  • Set Up the Docking Job:

    • Select the receptor grid file generated in 3.1.

    • Select the LigPrep output file containing your pyrazolo[4,3-d]pyrimidine compounds as the ligands.

    • Choose the docking precision. A common strategy is to screen with "Standard Precision" (SP) and then re-dock the top-scoring hits with "Extra Precision" (XP) for more accurate scoring and refinement.[10]

    • Click Run to start the docking.

  • Analyze Results:

    • The results will be presented in a table. Sort the compounds by Glide Score. More negative values indicate stronger predicted binding affinity.

    • Select individual compounds to visualize their docked poses in the receptor active site.

    • Use the "Ligand Interaction Diagram" tool to generate 2D schematics of the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking).

    • For pyrazolo[4,3-d]pyrimidines targeting kinases, pay close attention to hydrogen bonds formed with the "hinge region" of the kinase (e.g., with the backbone of Leu83 in CDK2).[2] This is a hallmark interaction for this class of inhibitors.

G cluster_input Inputs cluster_analysis Analysis cluster_output Output DockingScore {Docking Score (kcal/mol)|- Lower is better - Ranks compounds} SAR {Structure-Activity Relationship (SAR)|- Which functional groups improve binding? - Why does one analog score better than another?} DockingScore->SAR BindingPose {Binding Pose (3D Coordinates)|- Orientation in active site - Conformational strain} Interactions Key Molecular Interactions - H-Bonds (e.g., to hinge region) - Hydrophobic contacts - Pi-Pi Stacking BindingPose->Interactions Interactions->SAR

Sources

Application

protocol for assessing CDK2 inhibition by pyrazolo[4,3-d]pyrimidines

Application Notes and Protocols Topic: Protocol for Assessing CDK2 Inhibition by Pyrazolo[4,3-d]pyrimidines Audience: Researchers, scientists, and drug development professionals. A Multi-Faceted Approach to Characterizin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Assessing CDK2 Inhibition by Pyrazolo[4,3-d]pyrimidines Audience: Researchers, scientists, and drug development professionals.

A Multi-Faceted Approach to Characterizing Pyrazolo[4,3-d]pyrimidine-Based CDK2 Inhibitors

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] In concert with its cyclin partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, such as the Retinoblastoma protein (pRb), to drive DNA synthesis and cell division.[1] Its frequent dysregulation in various cancers has made it an attractive target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural purine ring, has emerged as a privileged structure in the discovery of potent CDK inhibitors.[3][4][5] Compounds based on this core often exhibit high affinity for the ATP-binding pocket of CDKs.[3][6]

This document provides a comprehensive, field-proven guide for the rigorous assessment of pyrazolo[4,3-d]pyrimidine derivatives as CDK2 inhibitors. The protocols herein are designed as a self-validating cascade, moving from direct enzymatic inhibition to cellular efficacy and target engagement, ensuring that the observed biological effects are directly attributable to the inhibition of CDK2.

Scientific Foundation: The Rationale for a Multi-Assay Protocol

A robust evaluation of a kinase inhibitor cannot rely on a single data point. A potent IC50 value in a biochemical assay is a necessary starting point, but it is not sufficient to predict clinical success. The compound must be able to enter a cell, engage with its target in a complex intracellular environment, and elicit a specific, desired biological response.

The core principle of this protocol is to build a chain of evidence. We begin by confirming that the compound can inhibit the purified CDK2 enzyme. We then verify that this enzymatic inhibition translates into anti-proliferative activity in cancer cells. Finally, we demonstrate that the observed cellular effects, such as cell cycle arrest, are caused by the specific inhibition of the CDK2 pathway. This layered approach mitigates the risk of off-target effects and provides a holistic understanding of the compound's mechanism of action.

cluster_pathway CDK2 Signaling Pathway G1 G1 Phase CycE_CDK2 Cyclin E / CDK2 G1->CycE_CDK2 Activation S S Phase pRb_E2F pRb-E2F Complex (Active Repressor) pRb_E2F->G1 Maintains G1 Arrest pRb_P p-pRb (Inactive) pRb_E2F->pRb_P E2F Free E2F pRb_P->E2F Releases Genes S-Phase Genes E2F->Genes Activates Transcription Genes->S Drives Entry CycE_CDK2->pRb_E2F Phosphorylates Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CycE_CDK2 Inhibits cluster_workflow Inhibitor Assessment Workflow cluster_biochem cluster_cellpro cluster_mech cluster_biophys Biochem Tier 1: Biochemical Assay (Direct Enzyme Inhibition) CellPro Tier 2: Cellular Assay (Proliferation & Viability) Biochem->CellPro Confirm Potency IC50 Determine IC50 Mech Tier 3: Mechanistic Assays (Target Engagement & Cell Cycle) CellPro->Mech Validate Cellular Effect GI50 Determine GI50 Biophys Optional Tier 4: Biophysical Assay (Binding Kinetics) Mech->Biophys Characterize Binding WB Western Blot (pRb) FACS Flow Cytometry (G1 Arrest) SPR SPR/TSA

Sources

Method

Application Notes &amp; Protocols: A Guide to Designing and Implementing Pyrazolo[4,3-d]pyrimidine Libraries for Drug Discovery

Abstract The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity allows it to interact with a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, this scaffold has been successfully exploited for the development of potent inhibitors against various protein kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and FMS-like Tyrosine Kinase 3 (FLT3), as well as other targets like tubulin.[1][2][3][4] This guide provides a comprehensive framework for the rational design, synthesis, and high-throughput screening of pyrazolo[4,3-d]pyrimidine-based compound libraries, aimed at accelerating the discovery of novel therapeutic agents. We will delve into the strategic considerations for library design, provide a detailed, field-tested synthetic protocol, and outline a robust workflow for biological evaluation and hit validation.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core structure is a versatile and highly "drug-like" scaffold. Its fused bicyclic system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This multi-point diversification capability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects.[3][5] A key reason for this wide applicability is the scaffold's ability to mimic the natural purine bases (adenine and guanine), enabling it to competitively bind to the ATP-binding pockets of numerous enzymes, particularly kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery. The successful design of pyrazolo[4,3-d]pyrimidine libraries, therefore, offers a proven pathway to identifying potent and selective modulators of these critical cellular targets.

Library Design Principles: A Multi-pronged Approach

The design of a high-quality screening library is a critical determinant of success in any drug discovery campaign. For pyrazolo[4,3-d]pyrimidines, a successful design strategy integrates computational modeling with established medicinal chemistry principles.

Target Selection and In Silico Analysis

The initial step involves selecting a biological target or a family of related targets (e.g., the CDK family). Once a target is chosen, computational tools are indispensable for guiding the library design.

  • Molecular Docking: Utilizing crystal structures of the target protein (if available), molecular docking simulations can predict the binding modes of virtual pyrazolo[4,3-d]pyrimidine derivatives.[2][6] This allows for the prioritization of substituents that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site. For instance, docking studies can help identify which vector on the scaffold should be directed towards the hinge region of a kinase and which should explore the solvent-exposed regions.[2]

  • 3D-QSAR (Quantitative Structure-Activity Relationship): For targets with known inhibitors, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) can be built.[6] These models correlate the 3D structural features of molecules with their biological activity, providing a predictive tool to forecast the potency of novel, unsynthesized analogs and guide the selection of building blocks.[6]

  • Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can be used to screen virtual libraries of building blocks to select those that fit the pharmacophoric constraints, ensuring the synthesized library is enriched with potentially active compounds.

Scaffold Decoration and Diversity

A successful library must balance focused design with chemical diversity. The pyrazolo[4,3-d]pyrimidine scaffold offers several key positions for chemical modification (typically N1, C3, C5, and C7). The strategy is to fix the core scaffold and vary the substituents at these positions using a carefully selected set of building blocks.

  • R-Group Selection: Building blocks should be chosen to cover a wide range of physicochemical properties (size, lipophilicity, polarity, charge). This can be guided by analyzing successful kinase inhibitors and by using computational property prediction tools. For example, substituents at one position might be selected to explore interactions with a hydrophobic pocket, while another position might be functionalized with groups capable of forming hydrogen bonds.[6]

  • Privileged Substructures: Incorporating fragments or substructures known to be present in other successful kinase inhibitors can increase the hit rate. For example, linking the pyrazolo[4,3-d]pyrimidine core to a piperazine ring bearing various aromatic moieties is a common strategy to engage with solvent-exposed regions of the ATP-binding site.[2]

The overall workflow for library design can be visualized as follows:

Library_Design_Workflow Target_Selection Target Selection (e.g., CDK2) Docking Molecular Docking & Pharmacophore Modeling Target_Selection->Docking Virtual_Scaffold Define Core Scaffold (Pyrazolo[4,3-d]pyrimidine) Virtual_Library Generate Virtual Library (In Silico Enumeration) Virtual_Scaffold->Virtual_Library Building_Blocks Select Diverse Building Blocks (R-groups) Docking->Building_Blocks Building_Blocks->Virtual_Library Filtering Apply ADMET Filters (Lipinski's Rules, etc.) Virtual_Library->Filtering Final_Selection Final Library Selection for Synthesis Filtering->Final_Selection Synthesis Synthesis & Purification Final_Selection->Synthesis

Caption: Workflow for designing a focused pyrazolo[4,3-d]pyrimidine library.

Synthetic Protocol: A General and Robust Route

The synthesis of a pyrazolo[4,3-d]pyrimidine library can be achieved through various routes.[7] The following protocol describes a reliable and commonly employed method that allows for late-stage diversification, which is ideal for library synthesis.

Causality Behind Experimental Choices:

This synthetic route is designed for efficiency and modularity.

  • Step 1: The initial cyclization to form the pyrazole ring is a classic and high-yielding reaction.

  • Step 2: The subsequent cyclization with formamide to build the pyrimidine ring is a well-established method for creating this fused heterocyclic system.

  • Step 3: Conversion of the hydroxyl group to a chloride using POCl₃ is a critical step. Chlorine is an excellent leaving group, making the C7 position highly susceptible to nucleophilic aromatic substitution. This is the key "handle" for introducing diversity.

  • Step 4: The final diversification step, a nucleophilic substitution with a library of amines, is typically a robust reaction that can be performed in parallel, making it highly amenable to library synthesis. Using an alcohol solvent like isopropanol (IPA) and reflux conditions provides the necessary energy to drive the reaction to completion with a wide range of amines.

Protocol: Synthesis of a 7-Substituted Pyrazolo[4,3-d]pyrimidine Library

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile (or substituted analogs)

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • A diverse library of primary and secondary amines

  • Isopropanol (IPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Step 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-15 mL per gram of starting material).

  • Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

  • Add water to the flask and stir vigorously. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one as a solid.

Step 2: Synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine

  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • To a flask containing 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq), carefully add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 8-12 hours. The reaction should become a clear solution.

  • After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This yields the key intermediate, 7-chloro-1H-pyrazolo[4,3-d]pyrimidine.

Step 3: Library Diversification via Nucleophilic Aromatic Substitution

  • This step is typically performed in parallel using a multi-well reaction block.

  • In each reaction vessel, add 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq, e.g., 50 mg).

  • To each vessel, add a unique amine from your library (1.2-1.5 eq).

  • Add a solvent, such as isopropanol (IPA) or n-butanol (2-3 mL).

  • Add a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.0 eq) to scavenge the HCl byproduct.

  • Seal the vessels and heat the reaction block to 80-100 °C for 6-18 hours.

  • Monitor the reactions by LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction block. The crude products can be purified using parallel purification techniques such as mass-directed preparative HPLC.

  • After purification, verify the identity and purity of each library member by LC-MS and ¹H NMR.

Biological Evaluation: A High-Throughput Screening Workflow

Once the library is synthesized and quality-controlled, the next phase is to screen it for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.[8]

Protocol: HTS for CDK2/Cyclin A2 Kinase Inhibitors

This protocol describes a typical biochemical assay to identify inhibitors of the CDK2/Cyclin A2 complex, a key regulator of the cell cycle and a validated cancer target.[9]

Assay Principle: The assay measures the phosphorylation of a peptide substrate by the CDK2/Cyclin A2 enzyme. An ATP analog is used that can be detected by a specific antibody, allowing for a luminescence- or fluorescence-based readout. Inhibition of the kinase results in a decreased signal.

Materials:

  • Pyrazolo[4,3-d]pyrimidine library (10 mM stocks in DMSO)

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (containing MgCl₂)

  • Kinase detection reagents (e.g., ADP-Glo™, HTRF®, or AlphaScreen™)

  • Positive control inhibitor (e.g., Roscovitine)

  • 384-well microplates[10]

HTS Workflow: [11]

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a typical 50 µL assay volume.[11]

    • Include wells for positive controls (e.g., 10 µM Roscovitine) and negative controls (DMSO vehicle only).

  • Enzyme/Substrate Addition:

    • Prepare a master mix containing the CDK2/Cyclin A2 enzyme and the peptide substrate in assay buffer.

    • Using a multi-channel dispenser, add 25 µL of the enzyme/substrate mix to each well of the assay plates.

    • Incubate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer.

    • Add 25 µL of the ATP solution to all wells to start the phosphorylation reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and generate a signal by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent, which measures ADP production).

    • Incubate as required by the detection kit (e.g., 40 minutes).

  • Data Acquisition:

    • Read the plates on a compatible plate reader (e.g., luminescence or fluorescence intensity).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).[11]

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

The entire HTS process can be visualized in the following diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (Library, Controls in 384-well plates) Enzyme_Add 2. Add Kinase/Substrate Mix Compound_Plating->Enzyme_Add Incubate_1 3. Pre-incubation Enzyme_Add->Incubate_1 ATP_Add 4. Add ATP (Start Reaction) Incubate_1->ATP_Add Incubate_2 5. Kinase Reaction ATP_Add->Incubate_2 Detection_Add 6. Add Detection Reagent Incubate_2->Detection_Add Read_Plate 7. Read Plate Detection_Add->Read_Plate Calc_Inhibition 8. Calculate % Inhibition Read_Plate->Calc_Inhibition Hit_ID 9. Identify Hits Calc_Inhibition->Hit_ID

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Data Interpretation and Hit Validation

A primary screen will generate a list of initial "hits." These must be rigorously validated to eliminate false positives and to confirm their activity.

Hit Confirmation and Potency Determination
  • Re-testing: Hits should be re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ value).

  • Orthogonal Assays: To ensure the hits are not artifacts of the primary assay format, their activity should be confirmed in a different, "orthogonal" assay that measures the same biological endpoint via a different technology.

Structure-Activity Relationship (SAR) Analysis

The IC₅₀ data from the confirmed hits are used to build an initial SAR. This involves correlating the structural modifications at the different diversification points with the observed biological activity.

Table 1: Hypothetical SAR Data for a Pyrazolo[4,3-d]pyrimidine Library against CDK2

Compound IDR¹-Group (at C7)R²-Group (at N1)CDK2 IC₅₀ (nM)
PZP-001 -NH-Cyclopropyl-H8,500
PZP-002 -NH-Aniline-H980
PZP-003 -NH-(4-fluoroaniline)-H450
PZP-004 -NH-(3-chloroaniline)-H520
PZP-005 -NH-Aniline-CH₃750
PZP-006 -NH-(4-fluoroaniline)-CH₃85
PZP-007 -O-(4-fluoroaniline)-CH₃2,100

Interpretation of SAR Data:

  • Aromatic vs. Aliphatic R¹: Aromatic amines (PZP-002) at C7 are preferred over small aliphatic amines (PZP-001).

  • Electronic Effects at R¹: Electron-withdrawing groups like fluorine on the aniline ring improve potency (PZP-003 vs. PZP-002).

  • Substitution at N1: Methylation at the N1 position generally enhances activity (PZP-006 vs. PZP-003).

  • Linker Atom: An amino linker (-NH-) at C7 is superior to an ether linker (-O-) (PZP-006 vs. PZP-007).

This initial SAR provides a roadmap for the next cycle of library design, guiding the synthesis of more potent and optimized compounds.

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

CDK2, in complex with Cyclin E or Cyclin A, is a critical driver of the G1/S phase transition in the cell cycle. Inhibitors of CDK2 prevent the phosphorylation of key substrates like Retinoblastoma protein (pRb), leading to cell cycle arrest and preventing cell proliferation. This is a key mechanism for the anti-cancer activity of many pyrazolo[4,3-d]pyrimidine derivatives.[9]

The signaling pathway can be represented as follows:

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F Free E2F pRb_E2F->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription of CyclinE_CDK2->pRb_E2F hyper-phosphorylates (positive feedback) Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold is a powerful platform for modern drug discovery. By combining rational, computer-aided design with efficient, modular synthetic strategies, researchers can rapidly generate diverse chemical libraries. When coupled with robust high-throughput screening and systematic hit validation, this approach provides a clear and effective pathway to identifying novel lead compounds for a wide range of diseases. The protocols and workflows outlined in this guide offer a validated framework to support these efforts, enabling scientists to harness the full potential of this privileged scaffold.

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of pyrazolo[4,3-d]pyrimidine derivatives 1a∼1j, 2a∼2g, 3a∼3g... ResearchGate. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Royal Society of Chemistry. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. Available at: [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of a Radiolabeled 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Analog for PET Imaging Studies

Introduction: The Promise of Pyrazolopyrimidinones in Molecular Imaging The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazolopyrimidinones in Molecular Imaging

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases and other enzymes, making it a valuable framework for drug discovery.[1][6] The development of radiolabeled versions of these compounds for Positron Emission Tomography (PET) imaging offers a powerful, non-invasive method to study their in vivo pharmacokinetics, target engagement, and potential as diagnostic or therapeutic agents.[7][8]

This document provides a detailed, field-proven protocol for the synthesis of a radiolabeled analog of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, specifically focusing on Carbon-11 labeling. Carbon-11 is a positron-emitting radionuclide with a short half-life (t½ ≈ 20.4 minutes), making it ideal for PET studies that require rapid imaging times and the ability to perform repeat scans in the same subject on the same day.[9] The proposed synthetic route is based on established radiomethylation strategies for N-heterocycles and provides a comprehensive workflow from precursor synthesis to final quality control.

Rationale and Strategy: Why Carbon-11 Methylation?

The choice of Carbon-11 methylation for radiolabeling 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is underpinned by several key considerations:

  • Synthetic Accessibility: The structure of the target molecule contains a methyl group, which can be readily introduced in the final step of the synthesis using a radiolabeled methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This late-stage radiolabeling approach is highly efficient and minimizes the handling of radioactive materials.

  • Preservation of Biological Activity: Methylation at a specific nitrogen atom is a common modification in medicinal chemistry and is often compatible with maintaining or enhancing biological activity. The proposed N-methylation is anticipated to have a minimal impact on the molecule's ability to interact with its biological target.

  • Rapid Reaction Kinetics: Carbon-11's short half-life necessitates rapid and high-yielding radiochemical reactions. N-methylation reactions are typically fast and can be completed within the timeframe imposed by the radionuclide's decay.

Experimental Workflow Overview

The overall process can be divided into three main stages: synthesis of the desmethyl precursor, the automated radiolabeling reaction, and the purification and quality control of the final radiotracer.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling cluster_2 Part 3: Purification & QC Precursor_Start Starting Materials Multi_Step Multi-Step Organic Synthesis Precursor_Start->Multi_Step Chemical Reactions Precursor_Product Desmethyl Precursor Multi_Step->Precursor_Product Purification & Characterization Radiolabeling_Reaction Automated Synthesis Module: Precursor + [¹¹C]CH₃I/OTf Precursor_Product->Radiolabeling_Reaction C11_Production [¹¹C]CO₂ Production (Cyclotron) C11_Methylation Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_Production->C11_Methylation C11_Methylation->Radiolabeling_Reaction HPLC_Purification Semi-Preparative HPLC Radiolabeling_Reaction->HPLC_Purification Formulation Solvent Exchange & Formulation HPLC_Purification->Formulation QC_Tests Quality Control Formulation->QC_Tests Final_Product Final Radiolabeled Product for Injection QC_Tests->Final_Product

Figure 1: Overall workflow for the synthesis of radiolabeled pyrazolopyrimidinone.

Part 1: Synthesis of the Desmethyl Precursor

The synthesis of the desmethyl precursor, 2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a critical first step. This protocol is adapted from established methods for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives.[4]

Materials and Reagents:
  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Formamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Protocol: Precursor Synthesis

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol.

  • Cool the solution in an ice bath and add hydrazine hydrate dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • To the ethyl 5-amino-1H-pyrazole-4-carboxylate obtained in the previous step, add an excess of formamide.

  • Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

  • Further purification can be achieved by recrystallization. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: [¹¹C]Methylation of the Precursor

This stage involves the rapid incorporation of Carbon-11 into the precursor molecule using an automated synthesis module. The following protocol assumes the use of [¹¹C]methyl iodide.

Materials and Equipment:
  • Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora)

  • [¹¹C]CO₂ produced from a medical cyclotron

  • Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a nickel catalyst

  • Hydriodic acid (HI)

  • Desmethyl precursor (from Part 1)

  • Dimethylformamide (DMF), anhydrous

  • Potassium hydroxide (KOH) or sodium hydride (NaH)

  • HPLC system with a semi-preparative column (e.g., C18)

  • Radiation detectors

Protocol: Automated [¹¹C]Methylation

G C11_CO2 [¹¹C]CO₂ from Cyclotron Gas_Phase_Reaction Gas-Phase Conversion to [¹¹C]CH₃I C11_CO2->Gas_Phase_Reaction Reduction & Iodination Trapping Trapping of [¹¹C]CH₃I in Precursor Solution Gas_Phase_Reaction->Trapping Reaction_Vessel Reaction Vessel: Precursor, Base, DMF Heat (e.g., 80-100°C) 2-5 min Trapping->Reaction_Vessel Crude_Product Crude Radiolabeled Product Reaction_Vessel->Crude_Product N-Methylation

Figure 2: Automated radiomethylation process.

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄ via reduction, which is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I. This process is typically integrated into the automated synthesis module.

  • Precursor Preparation: In the reaction vessel of the synthesis module, dissolve 1-2 mg of the desmethyl precursor in 300-500 µL of anhydrous DMF. Add a suitable base (e.g., a small amount of powdered KOH or a solution of NaH) to deprotonate the nitrogen atom of the pyrimidine ring, creating a more nucleophilic site for methylation.

  • Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is passed through the solution containing the precursor and base. The reaction vessel is heated (typically 80-120 °C) for 3-5 minutes to facilitate the methylation reaction.

  • Quenching and Preparation for Purification: After the reaction time, the mixture is diluted with the mobile phase for HPLC purification.

Part 3: Purification and Quality Control

Purification of the radiolabeled product is essential to remove unreacted precursor, radiolabeled impurities, and reaction reagents.[10] Quality control ensures the final product is safe and suitable for in vivo studies.[11][12]

Protocol: Purification
  • Semi-Preparative HPLC: The crude reaction mixture is injected onto a semi-preparative HPLC column. A typical mobile phase would be a gradient of acetonitrile and water (with or without a modifier like 0.1% trifluoroacetic acid). The eluent is monitored with a UV detector (to identify the cold standard) and a radioactivity detector.

  • Fraction Collection: The radioactive peak corresponding to the desired product (identified by co-elution with the non-radiolabeled standard) is collected.

  • Formulation: The collected fraction, which is in the HPLC mobile phase, is reformulated for in vivo use. This typically involves passing the fraction through a C18 Sep-Pak cartridge to trap the product, washing the cartridge with sterile water to remove organic solvents, and then eluting the final product with a small volume of ethanol. The ethanol solution is then diluted with sterile saline to achieve the desired final concentration and a physiologically acceptable ethanol percentage (<10%).

Protocol: Quality Control

A series of quality control tests must be performed on the final product before it can be used in imaging studies.

  • Radiochemical Purity: An aliquot of the final product is analyzed by analytical HPLC with a radioactivity detector. The radiochemical purity should be >95%.[13]

  • Identity of the Product: The retention time of the radioactive product on the analytical HPLC should match that of the non-radiolabeled standard.

  • Specific Activity: The specific activity (radioactivity per unit mass of the compound) is determined by comparing the radioactivity of the product with its mass, as determined by the UV detector signal on the HPLC, calibrated with a standard curve of the non-radiolabeled compound.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.5).

  • Residual Solvents: The concentration of any residual solvents (e.g., DMF, acetonitrile, ethanol) must be below the limits specified by pharmacopeial standards. This is often determined by gas chromatography.

  • Sterility and Endotoxin Testing: For human use, the final product must be sterile and pass a bacterial endotoxin test.

Quantitative Data Summary
ParameterTarget ValueMethod
Radiochemical Yield15-40% (decay-corrected)HPLC
Radiochemical Purity> 95%Analytical HPLC
Molar Activity> 37 GBq/µmol (> 1 Ci/µmol)HPLC
Synthesis Time30-40 minutes (from EOB)-

Discussion and Field-Proven Insights

The success of this radiolabeling procedure hinges on several critical factors. The purity of the precursor is paramount; impurities can lead to the formation of radiolabeled byproducts that are difficult to separate. The choice of base and reaction temperature in the methylation step may require optimization to maximize the radiochemical yield while minimizing side reactions.

It is also important to consider the potential for methylation at different positions on the heterocyclic ring. While the proposed conditions are expected to favor N-methylation on the pyrimidine ring, the formation of other isomers is possible and should be investigated during the validation of the method. Co-injection of the radiolabeled product with characterized non-radiolabeled standards of potential isomers can help to confirm the identity of the desired product.

The purification step is another critical juncture. The use of a high-efficiency semi-preparative HPLC column is essential for separating the radiolabeled product from the excess precursor, which is often present in a much larger mass. Incomplete separation can significantly lower the specific activity of the final product.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a Carbon-11 labeled 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one analog for PET imaging. By following these detailed steps, researchers in drug development and molecular imaging can produce this valuable radiotracer with high purity and specific activity, enabling further in vivo studies to explore the potential of this important class of molecules.

References

  • Gomes, P. A. C., & Martins, C. (2021). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 26(11), 3125. [Link]

  • Zhang, L., et al. (2015). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 20(12), 21638–21654. [Link]

  • El-Sayed, N. M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7304. [Link]

  • de Blois, E., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 30. [Link]

  • Bao, X., et al. (2023). Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. European Journal of Medicinal Chemistry, 258, 115589. [Link]

  • Islam, E., Muzzioli, R., & Pisaneschi, F. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]

  • CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. CERN. [Link]

  • Al-Momani, E., & Al-Momani, E. (2017). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 10(1), 30–48. [Link]

  • ResearchGate. (2023). Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. ResearchGate. [Link]

  • MDPI. (2020). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica. [Link]

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  • National Institutes of Health. (n.d.). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. NIH. [Link]

  • National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. NIH. [Link]

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  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1781–1786. [Link]

  • YouTube. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. [Link]

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  • ResearchGate. (n.d.). e ][7][11][14]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. [Link]

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Method

The Emerging Role of Pyrazolo[4,3-d]pyrimidines as Potent Antifolate Agents: A Guide for Researchers

Introduction: A New Frontier in Antifolate Therapy For decades, antifolates have been a cornerstone of chemotherapy, disrupting the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1] The clas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Antifolate Therapy

For decades, antifolates have been a cornerstone of chemotherapy, disrupting the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1] The classical antifolate, methotrexate (MTX), has seen widespread use, but its efficacy is often limited by toxic side effects and the development of drug resistance.[1] This has spurred the search for novel antifolate agents with improved therapeutic indices and the ability to overcome existing resistance mechanisms. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising framework in this pursuit.[2] Its structural similarity to the purine core of adenosine triphosphate allows it to effectively interact with the active sites of key enzymes in the folate pathway, primarily dihydrofolate reductase (DHFR).[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of pyrazolo[4,3-d]pyrimidines as antifolate agents. We will delve into their mechanism of action, provide protocols for their synthesis and biological evaluation, and discuss key findings from recent studies, offering a roadmap for the preclinical development of this exciting new class of therapeutic candidates.

Mechanism of Action: Targeting the Folate Pathway

Pyrazolo[4,3-d]pyrimidines exert their antifolate effects primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, crucial building blocks for DNA replication. By blocking DHFR, pyrazolo[4,3-d]pyrimidines deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4][5]

Interestingly, some pyrazolo[4,3-d]pyrimidine derivatives have demonstrated dual inhibitory activity against both DHFR and thymidylate synthetase (TS), another key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[3] This dual-targeting approach offers the potential for enhanced efficacy and a lower likelihood of resistance development compared to agents that inhibit a single target.

Antifolate_Mechanism cluster_Folate_Pathway Folate Metabolic Pathway cluster_Inhibitors Inhibitory Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dUMP dUMP Purines Purine Synthesis THF->Purines dTMP dTMP (Thymidylate) dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Purines->DNA Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Antifolates Pyrazolo_pyrimidine->DHF Inhibits Pyrazolo_pyrimidine->dUMP Inhibits (Dual Action)

Figure 1: Mechanism of action of pyrazolo[4,3-d]pyrimidine antifolates.

Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives often involves multi-step reaction sequences. A common approach starts with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.[6][7] The specific synthetic route can be adapted to introduce various substituents on the pyrazolo[4,3-d]pyrimidine core, allowing for the exploration of structure-activity relationships (SAR).

General Synthetic Protocol:

The following is a generalized protocol for the synthesis of a pyrazolo[4,3-d]pyrimidine scaffold, which can be modified based on the desired final compound.

Step 1: Synthesis of the Pyrazole Intermediate

  • React a suitable β-ketoester with a hydrazine derivative to form the pyrazole ring. The choice of substituents on both reactants will determine the substitution pattern of the resulting pyrazole.

  • The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

  • Purify the pyrazole intermediate by recrystallization or column chromatography.

Step 2: Construction of the Pyrimidine Ring

  • The pyrazole intermediate containing an amino group and a cyano or ester group at adjacent positions is cyclized with a one-carbon synthon like formamide or formic acid.

  • This cyclization is usually performed at high temperatures.

  • The resulting pyrazolo[4,3-d]pyrimidin-4-one can be further modified.

Step 3: Functionalization of the Pyrazolo[4,3-d]pyrimidine Core

  • The core structure can be functionalized at various positions. For instance, the hydroxyl group at C4 can be converted to a chloro group using phosphoryl chloride.

  • This chloro-substituted intermediate can then undergo nucleophilic substitution with various amines to introduce diversity at this position.[6]

  • Alkylation at the N1 position of the pyrazole ring is another common modification to explore SAR.[8]

Biological Evaluation: In Vitro and In Vivo Protocols

A robust biological evaluation is crucial to characterize the potential of novel pyrazolo[4,3-d]pyrimidine derivatives as antifolate agents. This involves a series of in vitro and in vivo assays to assess their enzymatic inhibition, cellular activity, and antitumor efficacy.

In Vitro Evaluation

1. DHFR and TS Enzyme Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the target enzymes.

  • Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The activity of TS is measured by monitoring the increase in absorbance at 340 nm as 5,10-methylenetetrahydrofolate is oxidized to DHF.

  • Protocol:

    • Recombinant human DHFR or TS enzyme is incubated with varying concentrations of the test compound.

    • The substrate (DHF for DHFR, dUMP and 5,10-methylenetetrahydrofolate for TS) and the cofactor (NADPH for DHFR) are added to initiate the reaction.

    • The change in absorbance is measured over time using a spectrophotometer.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

2. Cell Proliferation/Cytotoxicity Assay

This assay determines the effect of the compounds on the growth of cancer cells.

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[5]

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 non-small cell lung cancer) in 96-well plates and allow them to attach overnight.[9]

    • Treat the cells with a range of concentrations of the pyrazolo[4,3-d]pyrimidine derivatives for a specified period (e.g., 48-72 hours).

    • Fix the cells with trichloroacetic acid.

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the bound dye with a basic solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) values.

3. Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

  • Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cancer cells with the test compound for a defined period.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the cell population using a flow cytometer.

    • Determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S-phase is indicative of DNA synthesis inhibition.[3][4]

4. Apoptosis Assay

This assay determines if the compounds induce programmed cell death.

  • Principle: Western blotting can be used to detect the expression levels of key apoptosis-related proteins, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), as well as caspases.[4][5]

  • Protocol:

    • Treat cells with the test compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the apoptosis-related proteins.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate. An increase in the Bax/Bcl-2 ratio and cleavage of caspases indicate the induction of apoptosis.[4][5]

In Vivo Evaluation

1. Xenograft Mouse Model

This is a widely used preclinical model to assess the antitumor efficacy of drug candidates in a living organism.[10]

  • Principle: Human tumor cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.

  • Protocol:

    • Inject a suspension of human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer the pyrazolo[4,3-d]pyrimidine derivative (e.g., via intraperitoneal or oral administration) and a vehicle control according to a predetermined schedule and dose.

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow cluster_Discovery Drug Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition (DHFR, TS) Purification->Enzyme_Assay Cell_Culture Cancer Cell Lines Enzyme_Assay->Cell_Culture Cytotoxicity Cytotoxicity Assay (SRB) Cell_Culture->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay (Western Blot) Cell_Cycle->Apoptosis Xenograft Xenograft Mouse Model Apoptosis->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Figure 2: A typical workflow for the preclinical evaluation of pyrazolo[4,3-d]pyrimidine antifolates.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for identifying the key structural features of pyrazolo[4,3-d]pyrimidines that contribute to their antifolate activity and for guiding the design of more potent and selective compounds.[11][12]

Key SAR Insights:

  • Isosteric Replacement: The replacement of the pteridine ring of classical antifolates like methotrexate with the pyrazolo[4,3-d]pyrimidine nucleus has been shown to improve DHFR inhibitory activity in many cases.[4]

  • Substituents on the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring can significantly impact activity. For example, the introduction of a p-bromophenyl group has been shown to participate in substantial hydrophobic interactions within the DHFR active site.[3]

  • Amino Acid Conjugates: The conjugation of different amino acids to the pyrazolo[4,3-d]pyrimidine scaffold can influence both DHFR inhibition and cytotoxic activity.[4][5] For instance, a derivative bearing an arginine amino acid showed potent antitumor activity against an MCF-7 breast cancer cell line.[5]

  • Side Chains: The nature of the side chain at other positions of the pyrimidine ring also plays a critical role in determining the binding affinity and selectivity of the compounds.

Data Summary: A Snapshot of Promising Compounds

The following table summarizes the in vitro activity of some recently reported pyrazolo[4,3-d]pyrimidine derivatives.

Compound IDTarget(s)DHFR IC50 (µM)TS IC50 (µM)Cancer Cell LineGI50/IC50 (µM)Reference
6i DHFR, TS2.418.88VariousNot specified[3]
7e DHFR1.83-MTX-resistantNot specified[4]
7f DHFRNot specified-MCF-7Not specified[4][5]
MTX DHFR5.57--Not specified[4]

Note: This table is a representative summary and not exhaustive. The specific assay conditions may vary between studies.

Future Directions and Conclusion

Pyrazolo[4,3-d]pyrimidines represent a highly promising class of antifolate agents with the potential to address the limitations of current therapies. Their potent inhibitory activity against DHFR, and in some cases dual inhibition of DHFR and TS, coupled with their efficacy against methotrexate-resistant cancer cells, underscores their therapeutic potential.

Future research in this area should focus on:

  • Lead Optimization: Further exploration of the SAR to design compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

  • Mechanism of Resistance: Investigating the potential for resistance development to pyrazolo[4,3-d]pyrimidine antifolates and strategies to overcome it.

  • In Vivo Efficacy and Safety: Comprehensive preclinical evaluation in various animal models to establish their in vivo efficacy, safety profile, and therapeutic window.

  • Combination Therapies: Exploring the synergistic potential of pyrazolo[4,3-d]pyrimidine antifolates in combination with other anticancer agents.

References

  • Al-Ostath, A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183181. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2715-2733. [Link]

  • Gangjee, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 137-153. [Link]

  • El-Sayed, M. A., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 30(23), 5678. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2715-2733. [Link]

  • Kashima, T., et al. (2021). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 12(9), 1432-1438. [Link]

  • Van der Vlag, R., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 206, 112678. [Link]

  • Goldman, I. D. (2013). The Antifolates. In: The Molecular Basis of Cancer. Elsevier. [Link]

  • Abdel-Aziz, M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2419-2436. [Link]

  • Ghorab, M. M., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6296. [Link]

  • Ben-Hadda, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5123. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Amadasi, A., et al. (2018). Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. Molecules, 23(11), 2998. [Link]

  • Hamilton, H. W., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(5), 905-910. [Link]

  • Zhang, W., et al. (2014). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 57(15), 6564-6578. [Link]

  • Ghorab, M. M., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6296. [Link]

  • Müller, C., et al. (2011). Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Journal of Nuclear Medicine, 52(5), 785-792. [Link]

  • van der Sligte, L. M., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(11), e202302096. [Link]

  • Bello, M. I., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1827. [Link]

  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE (Journal of Visualized Experiments), (185), e53752. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the synthesis of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of purines and forming the core of numerous kinase inhibitors.[1] Achieving high yields of this key heterocyclic compound is crucial for advancing research and development. This guide addresses common challenges encountered during its synthesis through a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<50%). Where should I start my troubleshooting process?

Low yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial for identifying the root cause. We recommend a phased investigation starting with your inputs and progressing through the reaction to the final purification.

Causality: The final yield is a product of reaction efficiency and purification recovery. Impurities in starting materials can inhibit catalysts or participate in side reactions. Sub-optimal reaction conditions (temperature, solvent, concentration) can lead to incomplete conversion or the formation of stable, undesired intermediates. Finally, poor work-up and purification techniques can result in significant product loss.

Below is a logical workflow to diagnose the issue.

G start Low Yield Reported sm_check Step 1: Verify Starting Material Purity start->sm_check re_check Step 2: Evaluate Reaction Conditions sm_check->re_check Purity Confirmed (NMR, LC-MS) sub1 Purity Issues? - Re-purify/Re-characterize - Use fresh reagents sm_check->sub1 workup_check Step 3: Assess Work-up & Purification re_check->workup_check Conditions Optimized (TLC, in-situ monitoring) sub2 Reaction Incomplete? - Optimize T, time, catalyst - Check for side products re_check->sub2 solution Yield Optimized workup_check->solution Recovery Maximized sub3 Product Loss? - Optimize extraction pH - Select appropriate  recrystallization solvent workup_check->sub3 G SM 4-Amino-3-methyl- 1H-pyrazole-5-carboxamide + R-CHO Intermediate Schiff Base Intermediate SM->Intermediate Condensation Desired Desired Product: 3-Methyl-pyrazolo[4,3-d] pyrimidin-7-one Intermediate->Desired Intramolecular Cyclization (Heat, Catalyst) Side Side Product: Stable Uncyclized Adduct Intermediate->Side Incomplete Reaction (Low Temp, Short Time)

Caption: Desired reaction pathway versus a common side reaction.

Preventative Measures:

  • Temperature Control: Ensure the reaction is heated sufficiently to overcome the activation energy for the final cyclization step. Refluxing in a suitable solvent is common. [2]* Catalyst Choice: An effective catalyst is key. For condensations with aldehydes, a reusable acidic resin like Amberlite IR-120H has been shown to drive the reaction to completion with high yields (up to 95%). [3]* Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. If the intermediate appears stable and the starting material is consumed, consider increasing the temperature or adding more catalyst.

Q3: How do I select the optimal catalyst and solvent for the cyclization step?

The choice of catalyst and solvent is critical and interdependent. The solvent must be inert to the reactants under heating and capable of dissolving the starting materials, while the catalyst must efficiently promote the condensation and subsequent cyclization.

Expert Rationale: The ideal solvent provides a medium where reactants are sufficiently soluble at the reaction temperature to ensure a homogenous reaction mixture and facilitate molecular interactions. The catalyst's role is to lower the activation energy of the rate-limiting step, which is often the intramolecular cyclization. Modern approaches favor heterogeneous catalysts for their ease of separation and recyclability, aligning with green chemistry principles. [3][4]

Parameter Option 1 Option 2 Option 3 Rationale & Reference
Catalyst Amberlite IR-120H Acetic Acid (AcOH) Piperidine (cat.) Amberlite IR-120H is a recyclable solid acid catalyst that gives excellent yields at room temperature. [3]Acetic acid can serve as both a catalyst and solvent. [5]Piperidine is a basic catalyst used for in-situ formation of reactive intermediates. [6]
Solvent Acetonitrile (MeCN) Toluene Ethanol (EtOH) MeCN is an excellent choice for Amberlite-catalyzed reactions, showing high yields. [3]Toluene is a high-boiling solvent suitable for driving off water azeotropically. Ethanol is a greener solvent often used in base-catalyzed condensations. [2][7]

| Temperature | Room Temp | Reflux (80-110 °C) | Reflux (~78 °C) | The choice of temperature depends on the catalyst's and reactants' stability and reactivity. Room temperature is sufficient for highly efficient catalysts like Amberlite. [3]Reflux is often required for less reactive substrates or to ensure complete cyclization. [2]|

Recommendation: For a robust and environmentally friendly approach, we recommend starting with 20 mol% Amberlite IR-120H in acetonitrile at room temperature . [3]This system has demonstrated high efficiency and simple product isolation via filtration.

Q4: My crude product is an oil or difficult to crystallize. What are the best practices for purification?

Purification is often the step where the most product is lost. A multi-step purification strategy is often necessary to achieve high purity, which is critical for drug development professionals.

Self-Validating Protocol: A successful purification protocol should yield a product with a sharp melting point and clean NMR and LC-MS spectra. The process should be reproducible.

Step-by-Step Purification Protocol:

  • Initial Work-up: After the reaction is complete (as monitored by TLC), filter off any solid catalyst. Evaporate the solvent under reduced pressure to obtain the crude product. [3]2. Aqueous Wash: If the crude product is an oil, dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. [8]3. Trituration: This is a key step for removing highly soluble impurities and inducing crystallization. Add a solvent in which your product is poorly soluble but impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or diethyl ether). [3]Stir the mixture vigorously. The product should precipitate as a solid, which can then be collected by filtration.

  • Recrystallization: For achieving high purity, recrystallization is the gold standard.

    • Solvent Selection: Choose a solvent (or solvent pair) that dissolves the product when hot but not when cold. Common solvents for this scaffold include ethanol, isopropanol, or dioxane. [9][2] * Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Column Chromatography: If recrystallization fails or impurities co-crystallize, flash column chromatography is the final option. Use a silica gel stationary phase and a gradient of ethyl acetate in hexanes or methanol in dichloromethane as the mobile phase. [8]

References

  • Ibrahim, D. A. et al. (2022). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[9][4][10]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyramid‐7‐one under metal‐free conditions. (2024). ResearchGate. Available at: [Link]

  • Patel, V. et al. (2016). One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin. Chemical Science Transactions, 5(4), 866-875. Available at: [Link]

  • Nayak, M. et al. (2012). Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[9][4][10]riazin-7(6H)-ones and Derivatives. (2021). MDPI.

  • Hassaballah, A. I. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2021). PubMed Central. Available at: [Link]

  • Hamilton, H. W. et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed. Available at: [Link]

  • Tehrani, F. T. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Hassaballah, A. I. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). NIH.
  • El-Damasy, D. A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[9][4][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Available at: [Link]

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. (2023). ACS Omega.
  • Synthesis of Novel Pyrazolo[3,4-d]T[9][3][4]riazines. (2014). ResearchGate.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (2018). ResearchGate. Available at: [Link]

  • Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof. (1999). Google Patents.

Sources

Optimization

Technical Support Center: Purification of Pyrazolo[4,3-d]pyrimidine Derivatives

Welcome to the technical support center for the purification of pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The unique structural features of the pyrazolo[4,3-d]pyrimidine core, which make it a valuable scaffold in medicinal chemistry, also present distinct purification hurdles.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to empower you to achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[4,3-d]pyrimidine derivative has very low solubility in common organic solvents. How can I effectively purify it?

A1: Low solubility is a well-documented challenge with this class of compounds, largely due to their planar, aromatic structure and strong intermolecular hydrogen bonding capabilities. [1] Here’s a systematic approach to address this issue:

  • Solvent Screening for Recrystallization: Before resorting to chromatography, a thorough solvent screen for recrystallization is recommended. High-boiling point polar aprotic solvents are often effective.

    • Recommended Solvents: Dioxane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol have been successfully used for the recrystallization of pyrazolo[4,3-d]pyrimidine derivatives.[4]

    • Troubleshooting Recrystallization: If your compound "oils out" or fails to crystallize upon cooling, this may be due to the solution being supersaturated or cooling too quickly. Try adding a small amount of hot solvent to redissolve the oil and allow for slower cooling. Scratching the inside of the flask with a glass rod can also induce nucleation. If these fail, consider using a seed crystal of the pure compound if available.

  • Prodrug Strategy: In cases of extremely poor solubility that hinder further development, a prodrug approach can be a viable synthetic strategy to improve aqueous solubility and bioavailability.[1][5]

  • Chromatographic Considerations: If chromatography is necessary, the choice of both stationary and mobile phases is critical.

    • Normal-Phase Chromatography: For less polar derivatives, normal-phase chromatography on silica gel can be effective. However, the acidic nature of silica can sometimes cause peak tailing with basic nitrogen heterocycles. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can mitigate this issue.

    • Reversed-Phase HPLC: For more polar derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. C18 columns are a good starting point, with mobile phases typically consisting of acetonitrile/water or methanol/water gradients, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Q2: I've performed a reaction that could yield regioisomers of my substituted pyrazolo[4,3-d]pyrimidine. How can I separate them?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolo[4,3-d]pyrimidines, particularly during alkylation reactions. [6] Separating these closely related compounds requires careful optimization of your purification strategy.

  • Initial Assessment with TLC: Begin by carefully analyzing your crude reaction mixture by thin-layer chromatography (TLC) using several different solvent systems. The goal is to find a system that shows even a slight separation between the spots corresponding to the regioisomers.

  • Flash Column Chromatography: Flash chromatography is the most common method for separating regioisomers on a preparative scale.

    • Solvent System Optimization: Based on your TLC analysis, choose a solvent system that provides the best separation (largest ΔRf). You may need to use a shallow gradient or even an isocratic elution to achieve baseline separation.

    • Dry Loading: For optimal separation, it is highly recommended to use a dry loading technique. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your column.

  • Preparative HPLC: If flash chromatography fails to provide adequate separation, preparative HPLC is a more powerful alternative.

    • Column and Mobile Phase Selection: Both normal-phase and reversed-phase HPLC can be effective. For reversed-phase, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can sometimes offer different selectivity for aromatic isomers compared to a standard C18 column. Method development will be key, involving screening different mobile phase compositions and gradients.

Q3: My purified pyrazolo[4,3-d]pyrimidine derivative shows broad or multiple peaks in my analytical characterization (e.g., NMR, LC-MS), suggesting the presence of tautomers. How does this affect purification and what can I do about it?

A3: Prototropic tautomerism is an intrinsic property of many nitrogen-rich heterocyclic systems, including pyrazoles and pyrimidines. [7] This phenomenon can indeed complicate purification and characterization.

  • Understanding Tautomerism in this Scaffold: The pyrazolo[4,3-d]pyrimidine core has multiple nitrogen atoms that can be protonated, leading to an equilibrium between different tautomeric forms in solution. The position of this equilibrium can be influenced by the solvent, pH, and temperature.

  • Impact on Chromatography: During chromatography, if the rate of interconversion between tautomers is slow relative to the speed of separation, you may observe broad or multiple peaks, even for a pure compound.

    • Troubleshooting Chromatography: To address this, you can try to "lock" the compound into a single tautomeric form by modifying the mobile phase. For example, adding a small amount of acid (e.g., formic acid) or base (e.g., triethylamine) can shift the equilibrium to favor one form, often resulting in sharper peaks.

  • NMR Characterization: In NMR spectroscopy, tautomerism can manifest as broad peaks or the presence of multiple sets of signals. Running the NMR at different temperatures can be informative; at higher temperatures, the rate of tautomeric interconversion may increase, leading to coalescence of the signals into a single averaged set. Conversely, at lower temperatures, the interconversion may be slowed, resulting in sharper signals for the individual tautomers.

  • Crystallization: Crystallization can sometimes be a powerful tool to isolate a single tautomer, as the crystal lattice will typically favor the most stable form in the solid state.

Troubleshooting Guides

Chromatography Troubleshooting
Issue Potential Cause Troubleshooting Steps & Solutions
Poor Separation / Overlapping Peaks Inappropriate solvent system.1. TLC Analysis: Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Adjust Polarity: If the Rf values are too low, increase the mobile phase polarity. If too high, decrease the polarity. 3. Alternative Solvents: If polarity adjustment is insufficient, try a different solvent system to exploit different selectivities (e.g., toluene/acetone).
Compound-silica interaction (for basic derivatives).1. Add a Modifier: Add 0.1-1% triethylamine or ammonia in methanol to the mobile phase to neutralize acidic silica sites and reduce peak tailing. 2. Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column.
Column overloading.1. Reduce Sample Load: The crude material should ideally be 1-2% of the mass of the stationary phase. 2. Increase Column Size: Use a wider diameter column for larger sample quantities.
Compound is Stuck on the Column Compound is too polar for the chosen normal-phase system.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in dichloromethane). 2. Switch to Reversed-Phase: Consider purifying the compound using reversed-phase chromatography.
Recrystallization Troubleshooting
Issue Potential Cause Troubleshooting Steps & Solutions
Compound "Oils Out" Solution is supersaturated or cooled too quickly.1. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. 2. Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the solvent line to create nucleation sites. 3. Use a Seed Crystal: Introduce a tiny crystal of the pure compound to induce crystallization.
Presence of impurities.1. Hot Filtration: If insoluble impurities are present, perform a hot filtration before allowing the solution to cool. 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, then perform a hot filtration.
No Crystals Form Upon Cooling Solution is not saturated.1. Evaporate Solvent: Gently boil off some of the solvent to increase the concentration of your compound and allow it to cool again. 2. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Compound is highly soluble in the chosen solvent.1. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble until the solution becomes cloudy, then gently heat until it becomes clear again and allow to cool slowly.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Pyrazolo[4,3-d]pyrimidine Derivative
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of a chosen solvent (e.g., ethanol, dioxane) and heat the mixture. If the solid dissolves completely when hot but precipitates upon cooling, the solvent is suitable for recrystallization.

  • Dissolution: In an Erlenmeyer flask, add your crude solid and the minimum amount of the chosen solvent to dissolve it completely upon heating and stirring.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography for Separation of Regioisomers
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Identify a suitable mobile phase using TLC that shows separation between the two regioisomers. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude mixture in a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Start the elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify and combine the pure fractions of each regioisomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified regioisomers.

Visualizations

Purification Workflow Decision Tree

Purification_Workflow start Crude Pyrazolo[4,3-d]pyrimidine Derivative solubility_check Assess Solubility start->solubility_check high_sol High Solubility? solubility_check->high_sol Good low_sol Low Solubility? solubility_check->low_sol Poor chromatography Column Chromatography high_sol->chromatography recrystallization Attempt Recrystallization low_sol->recrystallization recryst_success Pure Crystals? recrystallization->recryst_success prodrug Consider Prodrug Synthesis recrystallization->prodrug Extremely Poor recryst_success->chromatography No/Oils out pure_product Pure Product recryst_success->pure_product Yes regioisomers Regioisomers Present? chromatography->regioisomers flash_chrom Flash Chromatography regioisomers->flash_chrom Yes, separable by TLC regioisomers->flash_chrom No (for general purification) hplc Preparative HPLC regioisomers->hplc Yes, not separable by TLC flash_chrom->pure_product hplc->pure_product

Caption: A decision tree for selecting the appropriate purification strategy.

Tautomerism in Pyrazolo[4,3-d]pyrimidines

Caption: Prototropic tautomerism in the pyrazolo[4,3-d]pyrimidine scaffold.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 345-367. [Link]

  • Cerreto, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459-463. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 1-22. [Link]

  • Henkle, B. R., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 179, 717-733. [Link]

  • Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1334-1353. [Link]

  • Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(10), 8165-8180. [Link]

  • Cerreto, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459-463. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 345-367. [Link]

  • Tolba, M. F., Kamal, A. M., & El-핼, A. M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14775. [Link]

  • Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). Prototropic Tautomerism of Heterocycles: What is the State of the Art? Advances in Heterocyclic Chemistry, 76, 1-83. [Link]

Sources

Troubleshooting

overcoming solubility issues of pyrazolo[4,3-d]pyrimidines in aqueous solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the pyrazolo[4,3-d]pyrimidine scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the pyrazolo[4,3-d]pyrimidine scaffold. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights and troubleshooting strategies to overcome one of the most common hurdles associated with this compound class: poor aqueous solubility.

The pyrazolo[4,3-d]pyrimidine nucleus is a critical scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor in oncology and other therapeutic areas.[1][2][3] However, the very properties that make this heterocyclic system attractive—its planarity and ability to form strong crystal lattice interactions—frequently lead to significant challenges in achieving sufficient solubility for biological assays and preclinical development.[4][5] This guide will address these issues in a direct question-and-answer format.

Section 1: Understanding the Core Problem

Q1: Why are my pyrazolo[4,3-d]pyrimidine derivatives so difficult to dissolve in aqueous buffers?

Answer: The low aqueous solubility of pyrazolo[4,3-d]pyrimidines is rooted in their fundamental physicochemical properties. These molecules are typically:

  • Structurally Rigid and Planar: The fused aromatic ring system is flat, which promotes efficient stacking in the solid state.

  • Crystalline in Nature: The strong intermolecular forces (pi-pi stacking, hydrogen bonds) within the crystal lattice require a significant amount of energy to overcome during the dissolution process. Breaking these bonds to allow water molecules to solvate the individual molecule is often thermodynamically unfavorable.

  • Hydrophobic: While the nitrogen atoms in the rings add some polarity, the overall structure is often dominated by hydrophobic character, especially when substituted with lipophilic groups designed to interact with the ATP-binding pockets of kinases.[1]

This combination of high crystal lattice energy and hydrophobicity means that the molecules "prefer" to interact with each other rather than with water, resulting in poor solubility.

Q2: What are the experimental consequences if I ignore poor solubility?

Answer: Proceeding with experiments without addressing solubility issues can lead to invalid and misleading results. The primary consequences include:

  • Underestimation of Potency: In biological assays (e.g., enzyme inhibition, cell-based assays), the actual concentration of the compound in solution may be far lower than the nominal concentration you calculated. If the compound crashes out of solution, you may incorrectly conclude that it is less potent than it actually is.[2]

  • Poor Bioavailability: For in vivo studies, a drug must be dissolved in gastrointestinal fluids to be absorbed.[6][7] Low aqueous solubility is a direct cause of low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream.[4]

  • Irreproducible Results: The amount of compound that precipitates can vary between experiments depending on minor fluctuations in temperature, buffer composition, or pipetting techniques, leading to high variability and a lack of reproducibility.

Section 2: First-Line Troubleshooting & Strategies

This section covers initial, straightforward steps to take when you first encounter a solubility problem in the lab.

Q3: My compound won't dissolve in my standard aqueous buffer. What are the first things I should try?

Answer: Before moving to more complex formulation strategies, always start with the basics. The goal is to provide enough energy to disrupt the crystal lattice and assist the solvation process.

Initial Troubleshooting Workflow

start Compound fails to dissolve in aqueous buffer vortex Vigorous Vortexing start->vortex sonicate Apply Energy: Sonication (15-30 min) warm Gentle Warming (37°C for 10-20 min) sonicate->warm check Visually inspect for particulates. Is the solution clear? warm->check vortex->sonicate success Solution is clear. Proceed with experiment. check->success Yes fail Precipitate remains. Move to formulation strategies. check->fail No

Caption: Initial physical methods to attempt solubilization.

Causality:

  • Vortexing/Sonication: These methods use mechanical and ultrasonic energy, respectively, to break apart agglomerates of the solid compound, increasing the surface area available for solvation.

  • Warming: Increasing the temperature provides thermal energy to help overcome the crystal lattice energy. However, be cautious. Ensure your compound is thermally stable and be aware that the compound may precipitate out again upon cooling to room or experimental temperature.

Q4: Can I use pH modification to improve solubility?

Answer: Yes, if your pyrazolo[4,3-d]pyrimidine has ionizable functional groups, pH modification is a powerful and simple strategy. The pyrimidine and pyrazole rings contain basic nitrogen atoms that can be protonated at acidic pH.

Mechanism of Action: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound.

  • For a basic group (like the ring nitrogens), at a pH below its pKa, the group will be predominantly protonated (ionized).

  • For an acidic group (e.g., a carboxylic acid substituent), at a pH above its pKa, the group will be predominantly deprotonated (ionized).

The ionized form of a molecule is almost always more water-soluble than the neutral form because it can participate in stronger ion-dipole interactions with water.

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Equilibration: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a key step for determining thermodynamic solubility .[2]

  • Separation: Centrifuge or filter the samples (using a 0.22 or 0.45 µm filter compatible with your compound) to separate the undissolved solid from the saturated solution.

  • Quantification: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH range where your compound is most soluble.

Q5: What are co-solvents, and how do I choose the right one for my experiment?

Answer: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[8] For in vitro experiments, it is crucial to first prepare a concentrated stock solution of your compound in a pure co-solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous experimental medium.[3][4]

Mechanism of Action: The co-solvent molecules disrupt the hydrogen-bonding network of water, creating a less polar microenvironment that is more favorable for solvating a hydrophobic drug molecule.

Common Co-solvents for Preclinical Research

Co-solventProperties & Use CasesTypical Final Concentration in Assay
DMSO Primary Choice. Excellent solubilizing power for most organic molecules.< 0.5% (can be cytotoxic at higher conc.)
Ethanol Good solubilizing power, often used in combination with other co-solvents.< 1% (can affect protein function)
PEG 400 Polyethylene Glycol 400. Lower toxicity than DMSO/Ethanol. Good for in vivo formulations.[8]Variable, often 1-10%
Propylene Glycol Similar to PEG 400, commonly used in pharmaceutical formulations.Variable, often 1-10%

Causality & Best Practices:

  • Always use the lowest effective concentration: While co-solvents are necessary, they can influence biological systems. Keep the final concentration in your assay as low as possible (ideally <0.5% for DMSO) to avoid off-target effects.

  • Beware of "DMSO Shock": When you dilute a concentrated DMSO stock into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate immediately. To avoid this, add the DMSO stock to your buffer while vortexing vigorously to ensure rapid mixing.

Section 3: Advanced Solubilization Technologies

If first-line strategies are insufficient, more advanced formulation approaches are required. These are particularly relevant when moving towards in vivo studies or dealing with exceptionally insoluble compounds.

Q6: What are cyclodextrins, and how can they help with my pyrazolo[4,3-d]pyrimidine's solubility?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate a poorly soluble "guest" molecule, like a pyrazolo[4,3-d]pyrimidine, within their central cavity, forming a water-soluble inclusion complex.[10]

This strategy is highly effective and has been shown to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[11] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[11]

Mechanism of Cyclodextrin Encapsulation

cluster_0 Before Complexation cluster_1 After Complexation Pyrazolo Pyrazolo[4,3-d]pyrimidine (Hydrophobic) Water Aqueous Solution Pyrazolo->Water Poor Solubility Complex Inclusion Complex (Water Soluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water2 Aqueous Solution Complex->Water2 Enhanced Solubility

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Formulation

  • Determine Stoichiometry: First, perform a phase solubility study to determine the binding constant and stoichiometry of the complex (often 1:1). This involves equilibrating excess drug with increasing concentrations of cyclodextrin solution.

  • Preparation: Dissolve the required amount of HP-β-CD in water or buffer.

  • Complexation: Slowly add the pyrazolo[4,3-d]pyrimidine powder to the cyclodextrin solution while stirring or sonicating.

  • Equilibration: Allow the mixture to stir for 24-48 hours at a controlled temperature to ensure maximum complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug. The resulting clear solution contains the drug-cyclodextrin inclusion complex.

Q7: What is a solid dispersion, and when should I consider it?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed at a molecular level within a hydrophilic polymer matrix.[12][13] This process converts the drug from its highly ordered, low-energy crystalline form into a higher-energy, more soluble amorphous state.[4]

This is a very effective but more technically advanced strategy, typically employed during later-stage preclinical development when a robust formulation is needed for oral bioavailability studies.[6]

Key Concepts:

  • Carriers: Water-soluble polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycols (PEGs) are used as carriers.[14]

  • Preparation Methods: Common methods include solvent evaporation (dissolving both drug and polymer in a common solvent, then evaporating the solvent) and melt extrusion.[12]

  • Benefit: By preventing the drug from recrystallizing, the amorphous solid dispersion can achieve a much higher apparent solubility and faster dissolution rate compared to the crystalline drug alone.[4]

Comparison of Advanced Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
Cyclodextrins Encapsulation into a soluble host-guest complex.High solubility enhancement, low toxicity (HP-β-CD), suitable for parenteral and oral routes.[9][11]Can be expensive, requires specific stoichiometry, may not be suitable for all molecular shapes.
Solid Dispersions Conversion of drug to an amorphous state in a polymer matrix.Significant increase in dissolution rate and bioavailability, established technology.[4][12]Can be physically unstable (recrystallization over time), requires specialized equipment for manufacturing.
Prodrug Approach Covalent modification of the drug with a hydrophilic moiety.Can dramatically increase solubility, allows for targeted release.[2]Requires chemical synthesis, the linker must be cleaved in vivo to release the active drug.
Lipid-Based Systems Dissolving the drug in oils, surfactants, and co-solvents (e.g., SEDDS).Excellent for highly lipophilic drugs, mimics lipid absorption pathway.[7]Complex formulations, potential for GI side effects.

References

  • Di Micco, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]

  • Gommaa, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at: [Link]

  • Fallacara, A. L., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ben Othman, R., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]

  • Chatzikonstantinou, A. V., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Di Micco, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • Castelnovo, M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, P., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Mauludin, R., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. Available at: [Link]

  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Soare, A. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. Available at: [Link]

  • Al-Ghazali, M. A., & Al-Awadi, S. (2023). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Salud, Ciencia y Tecnología. Available at: [Link]

  • Singh, A., et al. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Pop, A. M., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Heliyon. Available at: [Link]

  • Muresan, M. E., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. ResearchGate. Available at: [Link]

  • Sareen, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Pyrazolo[4,3-d]pyrimidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This versatile heterocyclic scaffold is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known PDE5 inhibitor, sildenafil.[1][2] However, its synthesis is not without challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrazolo[4,3-d]pyrimidine core?

A1: The most prevalent and reliable strategies begin with a substituted pyrazole ring, which is then elaborated to form the fused pyrimidine ring. A classic and effective approach involves the cyclization of a 5-aminopyrazole-4-carboxamide derivative. For instance, the synthesis of sildenafil often starts from a 4-aminopyrazole structure which undergoes amidation and subsequent cyclization to form the pyrimidinone ring.[1] Alternative routes can involve the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines, which offers a modular approach to differently substituted analogs.[3]

Q2: Why is regioselectivity a common issue in these syntheses?

A2: Regioselectivity becomes a critical issue, particularly during alkylation or substitution on the pyrazole nitrogen atoms (N1 and N2). The pyrazole ring has two reactive nitrogen centers, and substitution can often lead to a mixture of regioisomers. For example, alkylating a pyrazole scaffold with methyl iodide in the presence of a base like K₂CO₃ can produce both N1- and N2-methylated isomers, which may be difficult to separate.[4] The distribution of these isomers is highly dependent on factors such as the steric hindrance of the substituent, the nature of the electrophile, the solvent, and the base used.

Q3: What are the key reaction parameters I should focus on for optimization?

A3: The "big four" parameters to meticulously optimize are:

  • Solvent: The polarity of the solvent can dramatically influence reaction rates and selectivity. Aprotic solvents like DMF or dioxane are commonly used.[5]

  • Temperature: Many cyclization reactions require elevated temperatures (reflux) to proceed efficiently.[6] However, for reactions prone to side-product formation or isomerization, lower temperatures may be necessary.

  • Catalyst/Base: The choice and stoichiometry of the base (e.g., K₂CO₃, sodium ethoxide) or acid catalyst are crucial.[7] For instance, a base is often required for alkylation steps, while acidic conditions might be needed for deprotection steps.[8]

  • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.

General Synthetic Workflow

The following diagram illustrates a common workflow for constructing the pyrazolo[4,3-d]pyrimidine scaffold, starting from a functionalized pyrazole.

G cluster_start Starting Materials cluster_reaction Key Transformations cluster_end Final Product SM Substituted 5-Aminopyrazole-4-carboxylate Amidation Amidation / Acylation (e.g., with Benzoyl Chloride) SM->Amidation Step 1 Cyclization Ring Cyclization (e.g., Heat, Base/Acid) Amidation->Cyclization Step 2 Functionalization Further Functionalization (e.g., Chlorination, Nucleophilic Substitution) Cyclization->Functionalization Step 3 (Optional) Product Substituted Pyrazolo[4,3-d]pyrimidine Cyclization->Product Functionalization->Product

Caption: A generalized workflow for pyrazolo[4,3-d]pyrimidine synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Validation Proposed Solution
Poor Starting Material Quality The starting pyrazole may be impure or degraded. Verify its purity using NMR and melting point analysis. Impurities can inhibit the reaction or lead to unwanted side products.Recrystallize or chromatographically purify the starting material. Ensure it is completely dry before use.
Inefficient Cyclization The energy barrier for the ring-closing step may not be overcome. This is common if the reaction temperature is too low or the reaction time is too short.Increase the reaction temperature, potentially switching to a higher-boiling solvent (e.g., from ethanol to formamide or diphenyl ether).[6][9] Monitor the reaction for an extended period.
Incorrect Stoichiometry An incorrect ratio of reactants, particularly the base or catalyst, can stall the reaction.Carefully re-calculate and measure all reagents. Consider performing a titration of the base if its concentration is uncertain.
Atmospheric Moisture Many reagents, especially organometallics or strong bases, are sensitive to moisture. The presence of water can quench reagents and lead to failed reactions.Ensure all glassware is oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Explanation & Validation Proposed Solution
Regioisomer Formation As discussed in the FAQs, alkylation or other substitutions on the pyrazole ring can occur at two different nitrogen atoms, yielding N1 and N2 isomers.[4] These isomers often have very similar Rf values on TLC, but can be distinguished by 2D NMR techniques like NOESY.[4]1. Modify Reaction Conditions: Alter the solvent and base. A bulkier base or a non-polar solvent may sterically favor one isomer over the other. 2. Temperature Control: Running the reaction at a lower temperature can sometimes increase the kinetic selectivity for the desired isomer. 3. Protecting Groups: If selectivity remains an issue, consider a protecting group strategy to block one of the nitrogen atoms before proceeding with the reaction.
Side Reactions The reaction conditions may be promoting undesired side reactions, such as hydrolysis of ester or amide groups, or over-alkylation.1. Lower the Temperature: Harsher conditions (high heat) can often lead to more side products.[3] 2. Reduce Reaction Time: Stop the reaction as soon as the main product is formed (monitor by TLC/LC-MS). 3. Change Reagents: Use a milder base or a more selective acylating/alkylating agent.
Incomplete Reaction One of the spots on your TLC plate might be unreacted starting material or a stable intermediate.Co-spot your reaction mixture with the starting materials on a TLC plate to confirm. If starting material is present, consider the solutions for "Low Yield."
Problem 3: Difficulty with Product Purification
Potential Cause Explanation & Validation Proposed Solution
High Polarity of Product The nitrogen atoms in the heterocyclic core make these compounds quite polar, leading to poor solubility in common organic solvents and streaking on silica gel columns.[10]1. Recrystallization: This is often the best method. Experiment with different solvent systems (e.g., Dioxane, Ethanol, DMF/water).[7] 2. Modified Chromatography: Use a more polar mobile phase (e.g., add methanol or a small amount of acetic acid/ammonia to your ethyl acetate/hexane mixture). Consider using a different stationary phase like alumina or reverse-phase silica.
Formation of Insoluble Byproducts Polymerization or the formation of highly insoluble salts can result in a product that is difficult to handle.Filter the crude reaction mixture while hot to remove insoluble materials before workup. Adjusting the pH of the aqueous workup can help dissolve salt byproducts.
Co-eluting Impurities Impurities with similar polarity to the desired product can make chromatographic separation challenging.1. Re-evaluate Reaction: First, try to optimize the reaction to minimize the formation of the impurity (see Problem 2). 2. Derivatization: Temporarily convert your product to a less polar derivative (e.g., by protecting a polar group), purify it, and then deprotect. 3. Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.

Troubleshooting Decision Workflow

If you encounter a problem, this logical flow can help guide your optimization process.

Caption: A decision tree for troubleshooting common synthesis issues.

Exemplary Protocol: Synthesis of a 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol is adapted from methodologies that utilize dichloropyrimidines as precursors.[3] It serves as a foundational procedure that can be adapted for various substituted analogs.

Reagents and Conditions:

  • 4,6-Dichloropyrimidine-5-carboxaldehyde

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol (anhydrous)

  • Triethylamine (or other non-nucleophilic base)

Step-by-Step Procedure:

  • Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂), dissolve 4,6-dichloropyrimidine-5-carboxaldehyde (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Hydrazine: Slowly add a solution of the selected hydrazine (1.0-1.1 eq) in anhydrous ethanol dropwise over 15 minutes. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the pure 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine.

References

  • Hassaballah, A.I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Shaban, R.M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bassyouni, F.A., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Artali, R., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. Available at: [Link]

  • Christodoulou, M.S., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Abdel-Ghani, T.M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Shimizu, H., et al. (2018). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Varghese, B., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. Available at: [Link]

  • Reddy, C.R., et al. (2019). Synthesis of sildenafil and its derivatives bearing pyrazolo-pyrimidinones scaffold. ResearchGate. Available at: [Link]

  • Romagnoli, R., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. ResearchGate. Available at: [Link]

  • Le-Nagard, L., et al. (2015). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[4,3-d]pyrimidines

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic campaigns. The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and achieving high purity is paramount for reliable biological evaluation. This resource provides in-depth, experience-driven advice to help you optimize your reactions and streamline your workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazolo[4,3-d]pyrimidines in a question-and-answer format.

Question 1: My reaction to alkylate the pyrazole nitrogen is producing a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity?

Answer:

This is the most frequently encountered issue in the synthesis of N-substituted pyrazolo[4,3-d]pyrimidines. The pyrazole ring has two reactive nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring.

Root Cause Analysis:

The formation of N1 and N2 isomers is governed by a balance of kinetic and thermodynamic factors, as well as steric and electronic effects.

  • Kinetic vs. Thermodynamic Control: The N2 position is often more sterically accessible and its nitrogen more nucleophilic, leading to the kinetically favored product. However, the N1-alkylated product is frequently the more thermodynamically stable isomer.[1][2]

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens.

  • Counter-ion and Solvent Effects: The nature of the base and solvent system plays a crucial role. Polar aprotic solvents like DMF can promote the formation of the thermodynamically favored product by enabling equilibration, while less polar solvents like THF may favor the kinetic product.[1]

Strategies for Improving N1-Selectivity:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) as the base in a less polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation in many cases.[1] This is because NaH, a non-nucleophilic base, generates the pyrazolate anion, and the reaction outcome is then influenced by the subsequent alkylation step. The use of potassium carbonate (K2CO3) in DMF is also common but can lead to mixtures of regioisomers.[3]

  • Temperature Control: Running the reaction at lower temperatures can sometimes favor the kinetic product (often N2), while higher temperatures may allow for equilibration to the more stable thermodynamic product (often N1).[4] Experimenting with a temperature gradient is advisable.

  • Protecting Groups: In complex syntheses, the use of a protecting group on one of the pyrazole nitrogens can be an effective, albeit longer, strategy to ensure regioselectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the nitrogen of indoles and pyrroles and can be adapted for pyrazoles.[5][6]

Experimental Protocol for N1-Selective Alkylation:

  • To a solution of the N-unsubstituted pyrazolo[4,3-d]pyrimidine in anhydrous THF, add 1.1 equivalents of NaH (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Condition Effect on N1/N2 Ratio Rationale
Base NaH often favors N1. K2CO3 can give mixtures.The counter-ion (Na+ vs. K+) can influence the site of alkylation.
Solvent THF often favors N1. DMF can lead to mixtures or favor the thermodynamic product.Polar aprotic solvents can facilitate isomer equilibration.
Temperature Higher temperatures may favor the thermodynamic product (often N1).Provides energy to overcome the activation barrier for isomerization.
Substituents Bulky groups on the pyrazole ring can direct alkylation to the less hindered nitrogen.Steric hindrance plays a significant role in directing the approach of the alkylating agent.

Diagram 1: N1 vs. N2 Alkylation Pathways

G cluster_0 Reaction Pathways for Pyrazole Alkylation Start Pyrazolate Anion N1_Product N1-Alkylated Product (Often Thermodynamic) Start->N1_Product Pathway A N2_Product N2-Alkylated Product (Often Kinetic) Start->N2_Product Pathway B G cluster_0 Cyclization of 5-Aminopyrazole-4-carbonitrile Start 5-Aminopyrazole-4-carbonitrile Desired_Product Pyrazolo[4,3-d]pyrimidin-5-amine Start->Desired_Product Cyclization with Formamide Intermediate 5-Aminopyrazole-4-carboxamide (Hydrolysis Intermediate) Start->Intermediate Hydrolysis (H2O, heat) Side_Product Pyrazolo[4,3-d]pyrimidin-5(6H)-one Intermediate->Side_Product Cyclization

Caption: Formation of pyrimidinone side product via hydrolysis.

Question 3: My chlorination reaction of a pyrazolo[4,3-d]pyrimidin-5-ol with phosphorus oxychloride (POCl3) is giving a complex mixture of products. What is going wrong?

Answer:

Chlorination with POCl3 is a standard procedure to convert hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions. However, POCl3 is a highly reactive reagent that can lead to undesired side reactions if not controlled properly.

Root Cause Analysis:

  • Over-chlorination: If other reactive sites are present on the molecule, such as other hydroxyl groups or even activated aromatic rings, POCl3 can lead to multiple chlorinations.

  • Reaction with Amide or Urea Linkages: If your molecule contains amide or urea functionalities, POCl3 can dehydrate them to nitriles or carbodiimides, respectively.

  • Decomposition of POCl3: In the presence of certain bases, particularly pyridine, POCl3 can undergo dismutation, leading to the formation of pyrophosphoryl chloride and other reactive species that can complicate the reaction mixture. [7]* Ring Opening/Rearrangement: Under harsh conditions (high temperature, prolonged reaction times), the pyrazolo[4,3-d]pyrimidine core itself may become susceptible to cleavage or rearrangement. [8] Strategies for a Cleaner Chlorination:

  • Control of Stoichiometry and Temperature: Use the minimum necessary amount of POCl3 (often in excess as a solvent) and maintain a controlled temperature. Start at a lower temperature and gradually increase it only if the reaction is not proceeding.

  • Choice of Base/Solvent System: While pyridine is commonly used, its potential to induce POCl3 dismutation should be considered. [7]In some cases, using POCl3 in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or simply using a sealed tube with POCl3 alone can provide cleaner results. The addition of a small amount of DMF can also catalyze the reaction.

  • Protecting Sensitive Functional Groups: If your molecule contains functional groups that are sensitive to POCl3, consider protecting them prior to the chlorination step.

Experimental Protocol for Controlled Chlorination:

  • To the pyrazolo[4,3-d]pyrimidin-5-ol, add an excess of POCl3 in a flask equipped with a reflux condenser and a drying tube.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which should then be purified by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying pyrazolo[4,3-d]pyrimidine regioisomers?

A1: Flash column chromatography on silica gel is the most common and effective method for separating N1 and N2 regioisomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is typically required. Careful monitoring by TLC is essential to achieve good separation. In some challenging cases, preparative HPLC may be necessary.

Q2: How can I confirm the identity of my N1 and N2 alkylated isomers?

A2: 2D NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for this purpose. [3]By observing the through-space correlation between the protons of the newly introduced alkyl group and the protons on the pyrazole or pyrimidine ring, you can definitively assign the structure. For instance, a NOESY correlation between the N-methyl protons and a proton at a specific position on the pyrazole ring can confirm the site of alkylation.

Q3: Are there any "green" synthesis methods to reduce side products?

A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for some steps in pyrazolo[4,3-d]pyrimidine synthesis. [9]The rapid and uniform heating provided by microwaves can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of thermal degradation byproducts. One-pot multicomponent reactions under green conditions are also being explored. [10]

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][11][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]

  • One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1 H -Pyrazol-5-yl- N , N -dimethylformamidines or 5-Amino-1 H -pyrazole-4-carbaldehydes with Cyanamide. ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. University of Florida Digital Collections. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. [Link]

  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. SciSpace. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.. ResearchGate. [Link]

  • Phosphorus oxychloride (POCl3)‐mediated synthetic process for.... ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][11][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar. [Link]

Sources

Troubleshooting

refining analytical methods for pyrazolo[4,3-d]pyrimidine analogs

Technical Support Center: Pyrazolo[4,3-d]pyrimidine Analogs Welcome to the technical support center for the analysis of pyrazolo[4,3-d]pyrimidine analogs. This guide is designed for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[4,3-d]pyrimidine Analogs

Welcome to the technical support center for the analysis of pyrazolo[4,3-d]pyrimidine analogs. This guide is designed for researchers and drug development professionals who are refining analytical methods for this important class of heterocyclic compounds. Here, we move beyond generic protocols to address the specific, nuanced challenges you may encounter, providing not just solutions but the underlying scientific rationale to empower your method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the analysis of pyrazolo[4,3-d]pyrimidine derivatives.

Q1: Why do my pyrazolo[4,3-d]pyrimidine analogs often exhibit poor peak shape (tailing) in reverse-phase HPLC?

A1: Peak tailing for this class of compounds is frequently caused by strong, secondary ionic interactions between the basic nitrogen atoms in the pyrazolo[4,3-d]pyrimidine core and residual, acidic silanol groups on the silica-based column packing. The pyrazole and pyrimidine rings contain multiple nitrogen atoms that can be protonated, especially at acidic pH, turning the analyte into a cation. This cation can then interact with deprotonated, negatively charged silanols (-SiO⁻), leading to a secondary retention mechanism that causes the peak to tail.

To mitigate this:

  • Use a low-bleed, high-purity (Type B) silica column: These columns have fewer accessible silanol groups.

  • Add a mobile phase modifier: A small amount of a competing base, like triethylamine (TEA), can be added to mask the silanol groups. However, TEA is not MS-friendly. For LC-MS, using a volatile buffer system like formic acid or ammonium formate is preferred.

  • Adjust mobile phase pH: Operating at a pH that suppresses the ionization of either the silanols (low pH, e.g., pH < 3) or the analyte (high pH, e.g., pH > 8, if the column is stable) can significantly improve peak shape.

Q2: I'm observing significant signal suppression for my compound in the mass spectrometer when using ESI+. What are the likely causes?

A2: Electrospray Ionization (ESI) is highly sensitive to the composition of the mobile phase. For pyrazolo[4,3-d]pyrimidines, which are typically analyzed in positive mode (ESI+), signal suppression can be caused by:

  • High concentrations of non-volatile buffers: Buffers like phosphate are notorious for causing ion suppression as they crystallize and coat the ESI probe and orifice. Always use volatile buffers like ammonium formate, ammonium acetate, or formic acid for LC-MS.

  • Ion pairing agents: Trifluoroacetic acid (TFA), while excellent for chromatography, is a strong ion-pairing agent that can suppress the ESI signal. If you must use it for chromatographic resolution, keep the concentration as low as possible (e.g., 0.01-0.05%). Formic acid (0.1%) is generally a much better choice for MS compatibility.

  • Matrix effects: Co-eluting impurities from your sample matrix can compete with your analyte for ionization, reducing its signal. Improving chromatographic separation is key to resolving this.

Q3: My compound seems to degrade in the analytical workflow. How can I confirm this and prevent it?

A3: Pyrazolo[4,3-d]pyrimidine analogs can be susceptible to hydrolysis or oxidation, depending on their specific functional groups.

  • Confirmation of Degradation:

    • Forced Degradation Study: Intentionally stress your sample under acidic, basic, oxidative (e.g., H₂O₂), and photolytic conditions. Analyze the stressed samples by LC-MS to identify the mass of potential degradants.

    • Monitor the Sample Injector: Leave a prepared sample in the autosampler for an extended period (e.g., 24-48 hours) and inject it periodically. A decrease in the main peak area with a corresponding increase in new impurity peaks over time is a clear sign of instability in the sample solvent.

  • Prevention:

    • Control Sample pH: Prepare your samples in a buffered solution or ensure the diluent pH is compatible with the compound's stability profile.

    • Use Freshly Prepared Samples: Avoid storing prepared samples for long durations, especially at room temperature. If necessary, store them at 4°C in the autosampler.

    • Protect from Light: Use amber vials if your compound is found to be light-sensitive.

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific problems, organized by analytical technique.

Guide 1: Reverse-Phase HPLC/UPLC Troubleshooting

This workflow provides a decision tree for diagnosing and solving common chromatographic issues.

start Problem: Poor Chromatography peak_shape Assess Peak Shape start->peak_shape retention Assess Retention Time start->retention sensitivity Assess Sensitivity start->sensitivity tailing Tailing Peak? peak_shape->tailing Symmetric? fronting Fronting Peak? peak_shape->fronting split Split Peak? peak_shape->split drift Drifting RT? retention->drift no_retention No Retention? retention->no_retention sol_tailing1 Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) tailing->sol_tailing1 Yes sol_fronting Action: Reduce Sample Concentration / Injection Volume fronting->sol_fronting Yes sol_split Action: Check for Column Void or Partial Clog split->sol_split Yes sol_tailing2 Action: Use High-Purity (Type B) Column sol_tailing1->sol_tailing2 Still Tailing sol_drift Action: Ensure Column Equilibration and Stable Temperature drift->sol_drift Yes sol_no_retention Action: Decrease Organic Solvent Content in Starting Mobile Phase no_retention->sol_no_retention Yes

Caption: Troubleshooting Decision Tree for HPLC Peak Issues.

Guide 2: Mass Spectrometry (MS) Ionization Issues

Problem: Inconsistent or weak signal in ESI-MS for a known compound.

  • Verify Analyte Protonation: The pyrazolo[4,3-d]pyrimidine core is basic and readily accepts a proton to form [M+H]⁺. If you are not seeing this ion, first ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to facilitate protonation.

  • Check for Sodium/Potassium Adducts: Look for ions at [M+Na]⁺ and [M+K]⁺ (at M+23 and M+39, respectively). These adducts are common and can sometimes be more abundant than the [M+H]⁺ ion, especially if there is glassware contamination or if sodium/potassium salts are present in the reagents. This splits the ion current between multiple species, reducing the signal for your primary ion of interest.

    • Solution: Use high-purity solvents and plastics wherever possible. If adducts are still dominant, sometimes adding a small amount of ammonium formate can create a competitive [M+NH₄]⁺ adduct which can be more easily displaced in the gas phase to yield the desired [M+H]⁺.

  • Evaluate In-Source Fragmentation: Is the molecular ion ([M+H]⁺) weak, but other smaller fragments are intense? This suggests your compound is fragmenting in the ionization source before it reaches the mass analyzer.

    • Solution: Reduce the "Fragmentor" or "Cone Voltage" setting on your mass spectrometer. These parameters control the energy applied to ions as they enter the MS. Lowering this voltage reduces the likelihood of premature fragmentation, preserving the molecular ion.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core analytical workflows.

Protocol 1: Universal Screening Method for Pyrazolo[4,3-d]pyrimidine Analogs by UPLC-MS

This method is designed as a starting point for the analysis of novel analogs, balancing speed and resolution.

1. System Preparation:

  • UPLC System: A system capable of handling pressures >600 bar.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-purity C18 column).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS Grade).

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

Time (min)% Mobile Phase BCurve
0.05Initial
0.556
4.0956
5.0956
5.156
6.056

3. Mass Spectrometer Conditions (ESI+):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Fragmentor Voltage: 120 V (This is a starting point; optimize for your specific compound).

  • Scan Range: m/z 100-1000.

Workflow: From Crude Reaction to Purified Analyte

This diagram illustrates the logical flow of analysis and purification.

start_node Crude Reaction Mixture process_node process_node decision_node decision_node end_node Pure, Characterized Compound data_node data_node crude Crude Reaction Mixture tlc 1. TLC / LC-MS Screen crude->tlc workup 2. Aqueous Workup / Extraction tlc->workup Reaction Complete purify 3. Purification (Flash Chromatography) workup->purify purity_check 4. Purity Analysis (HPLC) purify->purity_check purity_decision >95% Pure? purity_check->purity_decision purity_decision->purify No, Re-purify structure_id 5. Structural Confirmation (MS, NMR) purity_decision->structure_id Yes final Pure, Characterized Compound structure_id->final

Caption: General workflow for compound purification and analysis.

References

  • The Role of the Stationary Phase in HPLC. Waters Corporation. [Link]

  • A Primer on Mass Spectrometry. Agilent Technologies. [Link]

  • Troubleshooting HPLC: Ion-Suppression in LC-MS/MS. CRAWFORDSCIENTIFIC. [Link]

Optimization

Technical Support Center: Addressing Resistance to Pyrazolo[4,3-d]pyrimidine-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine-based drugs. This guide is designed to provide in-depth troubleshooting assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine-based drugs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the emergence of drug resistance in your experiments. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural similarity to the adenine ring of ATP, which allows for effective binding within kinase active sites.[1] However, as with many targeted therapies, the development of resistance is a significant hurdle.[2][3] This resource will help you diagnose and address these resistance mechanisms.

Troubleshooting Guides: Diagnosing and Overcoming Resistance

This section is structured to help you investigate the potential causes of resistance in your cell-based assays. Each guide is presented in a question-and-answer format to directly address common experimental observations.

Category 1: On-Target Alterations

A primary mechanism of resistance involves genetic changes in the direct target of your drug.

Question: My previously sensitive cell line now shows a significantly higher IC50 value for my pyrazolo[4,3-d]pyrimidine inhibitor. Could a mutation in the target kinase be the cause?

Answer: Yes, this is a very common mechanism of acquired resistance. Mutations within the kinase domain of the target protein can prevent your inhibitor from binding effectively. For instance, in the case of covalent Bruton's tyrosine kinase (BTK) inhibitors, mutations at the C481 residue are known to impair drug binding.[4] For non-covalent inhibitors, a variety of other mutations within the kinase domain (e.g., V416L, T474I, L528W in BTK) can also confer resistance.[5] These mutations can either sterically hinder the drug's access to the binding pocket or alter the conformation of the pocket itself, reducing binding affinity.

Experimental Workflow: Identifying On-Target Mutations

cluster_0 Cell Culture & RNA Extraction cluster_1 cDNA Synthesis & PCR cluster_2 Sequencing & Analysis A Culture parental (sensitive) and resistant cell lines B Harvest cells and extract total RNA A->B C Perform reverse transcription to generate cDNA D Design primers flanking the kinase domain of the target gene C->D E Amplify the kinase domain via PCR D->E F Purify PCR product and send for Sanger sequencing G Align sequencing results from resistant cells to the parental cell line sequence F->G H Identify any nucleotide changes leading to amino acid substitutions G->H

Caption: Workflow for identifying kinase domain mutations.

Step-by-Step Protocol: Target Gene Sequencing
  • Cell Culture and RNA Extraction:

    • Culture both your parental (sensitive) and the suspected resistant cell lines under standard conditions.

    • Harvest approximately 1-2 million cells from each line.

    • Extract total RNA using a commercially available kit (e.g., TRIzol or a column-based kit), following the manufacturer's instructions.

  • cDNA Synthesis and PCR:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

    • Design PCR primers that flank the coding region of your target kinase's domain.

    • Perform PCR to amplify the kinase domain from the cDNA of both parental and resistant cells.

  • Sequencing and Analysis:

    • Run the PCR products on an agarose gel to confirm the correct size.

    • Purify the PCR products.

    • Send the purified products for Sanger sequencing.

    • Align the sequencing results from the resistant cells against the sequence from the parental cells to identify any mutations.

Category 2: Bypass Signaling Pathway Activation

If the target itself is unchanged, cells can develop resistance by activating alternative survival pathways.

Question: I've sequenced the target kinase and found no mutations, but my cells are still resistant. What other mechanisms could be at play?

Answer: Cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways, a phenomenon known as "bypass signaling." For example, resistance to CDK4/6 inhibitors can arise from the activation of CDK2 or CDK7.[6] In other cases, activation of receptor tyrosine kinases like EGFR or FGFR can provide an alternative route for cell proliferation and survival signals.[6][7] This effectively renders the inhibition of the primary target moot.

Conceptual Diagram: Bypass Signaling

cluster_0 Primary Pathway cluster_1 Bypass Pathway A Upstream Signal Target Target Kinase A->Target C Proliferation/ Survival Target->C D Alternative Receptor/Kinase D->C Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Target

Caption: Activation of a bypass pathway to overcome drug inhibition.

Step-by-Step Protocol: Screening for Bypass Pathway Activation
  • Experimental Setup:

    • Culture your parental and resistant cell lines.

    • Treat both cell lines with your pyrazolo[4,3-d]pyrimidine inhibitor at a concentration that effectively inhibits the target in the parental cells.

    • Lyse the cells at various time points (e.g., 0, 6, 24 hours) post-treatment.

  • Phospho-Kinase Array:

    • Use a commercial phospho-kinase array to simultaneously screen the phosphorylation status of a wide range of kinases. This can provide an unbiased view of which pathways might be activated in the resistant cells.

    • Follow the manufacturer's protocol for incubating your cell lysates with the array membrane and for detection.

  • Western Blot Validation:

    • Based on the array results, select candidate bypass pathway proteins for validation.

    • Perform Western blotting on your cell lysates using antibodies specific to the phosphorylated (active) forms of these proteins.

    • Be sure to also probe for the total protein levels to confirm that the changes are in phosphorylation status and not just protein expression.

Category 3: Increased Drug Efflux

Sometimes, resistance is not about the drug's target but about the cell's ability to prevent the drug from reaching it.

Question: My drug seems to be less effective over time, and I suspect the cells might be actively removing it. How can I investigate this?

Answer: Increased expression of drug efflux pumps is a well-established mechanism of multidrug resistance.[8] These pumps, which are often ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene), actively transport a wide range of compounds out of the cell.[9] This reduces the intracellular concentration of your drug, preventing it from reaching a level sufficient to inhibit its target.

Step-by-Step Protocol: Assessing Drug Efflux
  • Gene Expression Analysis (qPCR):

    • Extract RNA from your parental and resistant cell lines as described previously.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).

    • A significant increase in the expression of one or more of these genes in your resistant line is a strong indicator of this mechanism.

  • Functional Efflux Assay (Calcein-AM Assay):

    • Principle: Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. If P-gp is active, it will pump out the Calcein-AM before it can be cleaved, resulting in low fluorescence.

    • Procedure:

      • Seed parental and resistant cells in a 96-well plate.

      • Incubate the cells with Calcein-AM.

      • For a control, pre-incubate some wells with a known P-gp inhibitor (e.g., verapamil).

      • Measure the intracellular fluorescence using a plate reader.

    • Interpretation: Resistant cells with high P-gp activity will show lower fluorescence compared to parental cells. This low fluorescence should be reversible by the P-gp inhibitor.

Frequently Asked Questions (FAQs)

Q1: How can I develop a drug-resistant cell line in my laboratory?

A1: The most common method is to continuously expose a parental cancer cell line to gradually increasing concentrations of the target drug over several weeks or months.[10] Cells that survive and proliferate at each stage are selected and then exposed to a higher dose.[10][11]

Example Dose-Escalation Schedule:

StepDrug ConcentrationDurationNotes
1Start at IC202-3 passagesThe goal is to apply selective pressure without killing the entire population.[11]
2Increase by 50%2-3 passagesMonitor cell morphology and growth rate.
3Increase by 50-100%2-3 passagesIf significant cell death occurs, revert to the previous concentration for a longer period.[11]
4Continue stepwise increaseUntil desired resistance level is achievedThe final concentration is often 10x the initial IC50 or higher.[10]

It is crucial to freeze down cell stocks at each stage of the selection process.[10]

Q2: My pyrazolo[4,3-d]pyrimidine compound has poor aqueous solubility. How might this impact my resistance experiments?

A2: Poor solubility is a significant challenge that can lead to inaccurate experimental results. It can cause the compound to precipitate in culture media, leading to an underestimation of its true potency (an artificially high IC50). This can also affect the development of resistant cell lines, as the actual concentration of the drug the cells are exposed to may be lower than intended. To address this, consider formulation strategies such as using solubilizing agents or developing a more soluble prodrug version of your compound.[12]

Q3: What are some overarching strategies to combat the resistance I'm observing in my experiments?

A3: Once you have identified a likely resistance mechanism, you can explore several strategies:

  • Combination Therapy: If a bypass pathway is activated, combining your pyrazolo[4,3-d]pyrimidine inhibitor with an inhibitor of that bypass pathway can be effective.[6] For example, combining a CDK4/6 inhibitor with a PI3K/AKT inhibitor.[7]

  • Next-Generation Inhibitors: If resistance is due to a specific on-target mutation, the development of a next-generation inhibitor designed to bind to the mutant kinase can be a powerful strategy.[13]

  • Targeting Downstream Effectors: In some cases, targeting key proteins downstream of both the primary and bypass pathways can be a viable approach.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024). Royal Society of Chemistry. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). PubMed Central. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). PubMed Central. [Link]

  • CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (2022). PubMed Central. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2021). PubMed Central. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2016). PubMed Central. [Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (2022). PubMed Central. [Link]

  • Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death. (2021). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

  • Analysis Uncovers Mechanisms of Resistance to BTK Inhibitors in R/R CLL. (2022). CancerNetwork. [Link]

  • Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing. (2022). MDPI. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2020). ResearchGate. [Link]

  • Pyrazolo[3,4‐d]pyrimidine derivatives as irreversible Bruton's tyrosine kinase inhibitors. (2022). Wiley Online Library. [Link]

  • Strategies to overcome CDK4/6 inhibitor resistance in breast cancer. (2023). YouTube. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). National Institutes of Health. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2023). Procell. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2009). PubMed Central. [Link]

  • Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. (2022). European Society for Medical Oncology. [Link]

  • Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review. (2020). PubMed Central. [Link]

  • Strategies to overcome resistance mutations of Bruton's tyrosine kinase inhibitor ibrutinib. (2018). Future Medicine. [Link]

  • CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective. (2023). Frontiers in Oncology. [Link]

  • Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. (2024). bioRxiv. [Link]

  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2024). Crown Bioscience. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. (2023). Creative Bioarray. [Link]

  • Impeding the NHEJ Pathway for Overcoming Radioresistance in the Context of Precision Radiotherapy of Cancer. (2024). MDPI. [Link]

  • Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. (2024). MDPI. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazolo[4,3-d]pyrimidines

Welcome to the technical support center for researchers working with pyrazolo[4,3-d]pyrimidines. This guide is designed to help you navigate the common challenges and sources of variability encountered when using this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrazolo[4,3-d]pyrimidines. This guide is designed to help you navigate the common challenges and sources of variability encountered when using this important class of compounds in biological assays. As a Senior Application Scientist, I've compiled this information based on both established scientific principles and practical, field-proven experience to help you achieve more consistent and reliable data.

Introduction: The Promise and Pitfalls of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors of key biological targets, particularly protein kinases and microtubules.[1] While these compounds hold immense therapeutic potential, their physicochemical properties can present challenges in experimental settings, leading to frustratingly inconsistent results. This guide will provide a structured approach to troubleshooting, helping you to identify and address the root causes of variability in your assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound-Related Issues

This section addresses problems arising from the intrinsic properties of your pyrazolo[4,3-d]pyrimidine compound and its handling.

Question 1: My IC50/EC50 values are highly variable between experiments. What's the most likely cause?

Answer: The most common culprit for inconsistent potency values is poor compound solubility and/or aggregation in your assay buffer.[2][3] Pyrazolo[4,3-d]pyrimidines, like many heterocyclic kinase inhibitors, are often hydrophobic and can precipitate out of solution when diluted from a DMSO stock into an aqueous assay buffer. This leads to an actual concentration in the assay that is much lower and more variable than the intended concentration.[2][3]

Causality Explained: When a compound's concentration exceeds its aqueous solubility limit, it can form precipitates or, more insidiously, colloidal aggregates.[4][5] These aggregates, which are nanoparticles of your compound, can non-specifically inhibit enzymes by sequestering them, leading to false-positive results that are often steep and irreproducible.[6][7]

Troubleshooting Protocol:

  • Visually Inspect for Precipitation: After diluting your compound into the final assay buffer, visually check for any cloudiness or precipitate. Centrifuge a sample of the highest concentration and look for a pellet.

  • Solubility Assessment: If you have access to the equipment, perform a kinetic solubility assay (e.g., using nephelometry) in your specific assay buffer to determine the concentration at which your compound remains in solution.

  • Optimize Dilution Protocol:

    • Minimize the final DMSO concentration in your assay. While DMSO aids solubility, high concentrations can be toxic to cells or inhibit enzymes. Aim for ≤0.5% DMSO.[8]

    • Use a serial dilution method in 100% DMSO before the final dilution into aqueous buffer.

    • Consider intermediate dilution steps in a mixed solvent system (e.g., DMSO/buffer) to ease the transition into the final aqueous environment.

  • Incorporate a Detergent: For biochemical (cell-free) assays, adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can help prevent compound aggregation.[4] If the IC50 value significantly increases in the presence of the detergent, it's a strong indicator that aggregation was contributing to the apparent activity.

Workflow for Diagnosing Solubility and Aggregation Issues:

G A Inconsistent IC50/EC50 Values B Visually inspect for precipitation at highest concentration A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Lower compound concentration range. Determine kinetic solubility. C->E F Run assay with and without 0.01% Triton X-100 D->F G IC50 shifts >10-fold with detergent F->G Yes H IC50 is stable F->H No I Compound is likely aggregating. Report IC50 in presence of detergent. G->I J Aggregation is unlikely. Investigate other sources of variability. H->J

Caption: Troubleshooting workflow for inconsistent potency values.

Question 2: I've prepared a fresh stock of my compound, and now the activity is different. Why?

Answer: This issue often points to problems with compound purity or stability. The original batch may have degraded over time, or the new batch may have a different purity profile.

Causality Explained: Small molecules, particularly those with reactive functional groups, can be unstable in DMSO stock solutions, even when stored at -20°C.[9][10][11] Water absorption by hygroscopic DMSO can accelerate degradation.[9][11] Furthermore, synthetic impurities from a new batch can have their own biological activity or interfere with the assay, altering the observed results.[10]

Troubleshooting Protocol:

  • Verify Compound Purity and Identity:

    • Always obtain a Certificate of Analysis (CoA) from your supplier for each new batch.

    • Independently verify the purity and identity of your compound using analytical methods.[12] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal for this purpose.[12][13][14] Purity should ideally be >95%.

  • Proper Stock Solution Management:

    • Use high-quality, anhydrous DMSO to prepare stock solutions.[15]

    • Prepare small aliquots of your stock solution to minimize freeze-thaw cycles.[16]

    • Store aliquots at -80°C for long-term storage. A study showed that 85% of compounds were stable in DMSO with 10% water for up to 2 years at 4°C, but -80°C is generally recommended for maximum stability.[9][11]

  • Perform a "Bridge" Experiment: When you receive a new batch of a compound, test it side-by-side in the same assay with an aliquot of the old batch. This will help you determine if the difference in activity is due to batch-to-batch variation.

Data Presentation: Recommended Purity Analysis Methods

Analytical MethodInformation ProvidedRecommended For
LC-MS Purity (by UV/ELSD) and Identity (by mass)Routine QC for all batches
NMR (¹H, ¹³C) Structural confirmation and identityInitial characterization of a new compound
HRMS Exact mass for elemental compositionConfirmation of novel compounds
Section 2: Assay-Specific Issues

This section focuses on problems related to the specific biological assay you are performing.

Question 3: In my kinase assay, the results are inconsistent even though my compound seems soluble. What should I check?

Answer: Inconsistent results in kinase assays, assuming the compound is well-behaved, often stem from suboptimal assay conditions or reagent variability.[17]

Causality Explained: Kinase assays are enzymatic reactions, and their outcomes are highly sensitive to the concentrations of the kinase, the substrate, and ATP.[8] If the ATP concentration is too high, for example, your ATP-competitive pyrazolo[4,3-d]pyrimidine inhibitor will appear less potent. If the enzyme concentration is too low, the signal-to-background ratio may be poor, leading to higher variability.

Troubleshooting Protocol:

  • Optimize Enzyme and Substrate Concentrations:

    • Determine the Michaelis-Menten constant (Km) for both ATP and your substrate under your assay conditions. For ATP-competitive inhibitors, running the assay at the Km of ATP provides a standardized and sensitive measure of potency.

    • Ensure that you are in the linear range of the enzyme reaction. Run a time course to determine the optimal incubation time where product formation is linear and substrate consumption is minimal (ideally <10-20%).

  • Check for Assay Technology Interference: Pyrazolo[4,3-d]pyrimidines, being aromatic heterocycles, can sometimes interfere with fluorescence-based readouts (e.g., fluorescence quenching or autofluorescence).[18]

    • Run a control experiment with your compound in the assay without the enzyme. A change in the background signal in the presence of the compound indicates interference.

  • Use High-Quality Reagents: Ensure your ATP, substrates, and kinase are of high quality and have not undergone degradation. Aliquot your kinase to avoid multiple freeze-thaw cycles.

Diagram of a Typical Kinase Assay Workflow and Key Variables:

G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Detection A Add Buffer, Substrate, and Pyrazolo[4,3-d]pyrimidine B Add ATP A->B C Initiate reaction with Kinase B->C D Incubate at optimal temperature and time C->D V1 Key Variables: - [ATP] (ideally at Km) - [Substrate] (ideally at Km) - [Kinase] (in linear range) - Final [DMSO] C->V1 E Stop reaction and add detection reagents D->E V2 Key Variables: - Time (in linear range) - Temperature (consistent) D->V2 F Read signal (e.g., Luminescence) E->F V3 Key Variables: - Potential for compound  interference with signal F->V3

Caption: Key variables to control in a kinase assay workflow.

Question 4: My cell-based assay results are not reproducible. Where should I start?

Answer: Reproducibility issues in cell-based assays are often linked to inconsistencies in cell culture and handling.[19][20]

Causality Explained: Cells are a dynamic biological system. Their response to a compound can be influenced by factors such as their passage number (which can lead to phenotypic drift), confluency at the time of treatment, and seeding density.[15][20] Inconsistent cell handling introduces significant variability.[15]

Troubleshooting Protocol:

  • Standardize Cell Culture Practices:

    • Use a consistent cell passage number. For a series of experiments, use cells within a narrow passage range (e.g., passages 5-15).

    • Create a master and working cell bank. This allows you to return to the same starting population of cells for different sets of experiments.

    • Seed cells at a consistent density. Ensure even cell distribution in multi-well plates to avoid "edge effects".[17] Letting plates sit at room temperature for 15-20 minutes before placing them in the incubator can help with even settling.

  • Monitor Cell Health: Regularly test your cells for mycoplasma contamination, as this can significantly alter cellular responses.

  • Optimize Compound Treatment Conditions:

    • Ensure the treatment duration is appropriate for the biological question you are asking.

    • Check for compound toxicity that is unrelated to the intended mechanism of action. Run a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to determine the concentration range where your compound is not causing general cell death.

Concluding Remarks

Achieving consistent and reproducible data when working with pyrazolo[4,3-d]pyrimidines is an attainable goal. By systematically addressing potential issues related to the compound's intrinsic properties—solubility, aggregation, purity, and stability—and by standardizing and optimizing your assay conditions, you can significantly enhance the quality and reliability of your research. This guide provides a framework for troubleshooting, but always remember to critically evaluate your experimental design and results.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • An Aggregation Advisor for Ligand Discovery. (n.d.). PubMed Central. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PubMed Central. [Link]

  • Stability of screening compounds in wet DMSO. (n.d.). PubMed. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. [Link]

  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. [Link]

  • What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. (2025). Chemxpert Database. [Link]

  • How to Reduce Cell Culture Variability. (2018). Promega Connections. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). Genome.gov. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). ResearchGate. [Link]

  • (PDF) Stability of Screening Compounds in Wet DMSO. (n.d.). ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

  • Full article: Evolution of assay interference concepts in drug discovery. (n.d.). Taylor & Francis. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). MDPI. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. (2025). ResearchGate. [Link]

  • High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. (n.d.). Nucleic Acids Research | Oxford Academic. [Link]

  • Why can't I get reproducible results in cell based assays?. (2021). ResearchGate. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022). ACS Omega | ACS Publications. [Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (n.d.). ACS Publications. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025). ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PubMed Central. [Link]

  • Small Molecule Identification and Purity Testing. (2023). Medistri SA. [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (n.d.). ResearchGate. [Link]

  • Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]

  • State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors. (2015). Chemical Society Reviews (RSC Publishing). [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF. (2025). ResearchGate. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]

  • Automation-enabled assay development for high throughput screening. (2024). YouTube. [Link]

  • What are the probable reasons for the increase in assay during the stability study of a drug product. (2023). Pharma Growth Hub. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (n.d.). Espace INRS. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Analysis of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

For researchers, scientists, and drug development professionals, the purity of a synthetic active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translata...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. In the case of novel heterocyclic compounds such as 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a molecule of interest in medicinal chemistry, a thorough understanding of its purity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in practical experience and scientific rigor.

The Imperative of Purity: Why It Matters for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to the pyrazolopyrimidine class of compounds, which are known to interact with a variety of biological targets. The presence of impurities, which can be broadly categorized as process-related, degradation products, or residual solvents, can have significant consequences:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to confounding results in in-vitro and in-vivo studies.

  • Toxicity: Certain impurities can be toxic, posing a safety risk.

  • Reduced Efficacy: A lower than expected concentration of the active compound will lead to inaccurate dose-response relationships.

  • Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental outcomes.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A logical starting point for any purity analysis is to understand the synthetic route to the target compound. While multiple synthetic strategies exist for pyrazolopyrimidines, a common approach involves the cyclization of a substituted aminopyrazole.[1][2]

cluster_impurities Potential Process-Related Impurities A 5-Amino-3-methyl-1H-pyrazole-4-carboxamide C 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one A->C I1 Unreacted Starting Material (A) B One-Carbon Synthon (e.g., Formic Acid) B->C I2 Incompletely Cyclized Intermediate I3 Side-Reaction Byproduct

Figure 1: A simplified synthetic pathway for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and potential process-related impurities.

This simplified pathway highlights that unreacted starting materials, intermediates, and byproducts of side reactions are all potential process-related impurities that must be monitored. Furthermore, forced degradation studies, which intentionally expose the API to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[3][4]

A Comparative Analysis of Purity Determination Techniques

No single analytical technique is sufficient for a comprehensive purity assessment. A multi-pronged approach, leveraging the strengths of orthogonal methods, is essential. This guide will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[5][6] For 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good initial choice.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic modifier helps to protonate silanols on the stationary phase and improve peak shape.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A gradient elution is necessary to resolve impurities with a wide range of polarities. A typical starting gradient would be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., determined by a photodiode array detector).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

cluster_workflow HPLC Purity Analysis Workflow A Sample Preparation (Dissolution in Mobile Phase) B Injection into HPLC System A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection C->D E Data Analysis (Peak Integration and % Purity Calculation) D->E A Synthetic Batch of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one B HPLC-UV Analysis (Purity by area %) A->B D qNMR Analysis (Absolute Purity) A->D E DSC Analysis (Bulk Purity Confirmation) A->E C LC-MS Analysis (Impurity Identification) B->C Characterize unknown peaks F Comprehensive Purity Report B->F C->F D->F E->F

Sources

Comparative

A Senior Application Scientist's Guide to the Efficacy of Pyrazolo[4,3-d]pyrimidine Analogs as PDE5 Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its resemblance to the endogenous purine ring allows it to function as a versatile pharmacophore, cap...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[4,3-d]pyrimidine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its resemblance to the endogenous purine ring allows it to function as a versatile pharmacophore, capable of interacting with a wide array of enzymatic targets. This structural motif is particularly renowned for its role in the development of potent kinase and phosphodiesterase inhibitors.[1]

This guide provides an in-depth comparison of the efficacy of various pyrazolo[4,3-d]pyrimidine analogs, with a specific focus on their function as inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5). We will explore the underlying mechanism of action, dissect the structure-activity relationships (SAR) that govern their potency, and provide robust experimental protocols for validating their performance.

The Central Mechanism: Modulating the NO/cGMP Signaling Pathway

To appreciate the efficacy of these analogs, one must first understand the signaling pathway they target. The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is fundamental to vasodilation—the relaxation of smooth muscle in blood vessel walls.

The Causality of Vasodilation:

  • Signal Initiation: Neuronal stimulation (e.g., in the corpus cavernosum) or endothelial shear stress triggers the release of NO.

  • Enzyme Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • Cellular Response: cGMP acts as a second messenger, activating protein kinase G (PKG). This initiates a phosphorylation cascade that results in decreased intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.

  • Signal Termination: The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP back to the inactive GMP. PDE5 is the predominant isozyme responsible for this degradation in the corpus cavernosum.

Pyrazolo[4,3-d]pyrimidine-based inhibitors function by competitively binding to the active site of PDE5, preventing the hydrolysis of cGMP. This leads to an accumulation of cGMP, prolonged activation of PKG, and a sustained vasodilatory effect.

PDE5_Pathway Figure 1: The NO/cGMP Signaling Pathway and PDE5 Inhibition cluster_neuron Nerve Terminal cluster_smc Smooth Muscle Cell NO_Source Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO_Source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Promotes GMP GMP (inactive) PDE5->GMP Hydrolyzes Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor (e.g., Sildenafil) Inhibitor->PDE5 Inhibits

Caption: Figure 1: The NO/cGMP Signaling Pathway and PDE5 Inhibition.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The archetypal pyrazolo[4,3-d]pyrimidine PDE5 inhibitor is Sildenafil.[2] Its structure provides a framework for understanding how chemical modifications influence inhibitory potency. We will analyze key analogs by dissecting modifications at three primary positions on the sildenafil scaffold.

Benchmark Compound: Sildenafil
  • Core: 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • C5 Position: A 2-ethoxyphenyl group.

  • Sulfonyl Moiety: A 4-methylpiperazine group.

Sildenafil exhibits high potency, with reported IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range.[2]

SAR Analysis of Key Analogs

The development of more potent and selective analogs has hinged on systematic modifications to the sildenafil structure.[2][3][4]

  • Modification of the N-Methylpiperazine Moiety: This region is crucial for solubility and interaction with the solvent-exposed region of the PDE5 active site.

    • Increased Lipophilicity: Replacing the N-methyl group with larger, more lipophilic substituents like p-methoxyphenyl, cyclohexyl, or various halogenated phenyl groups can result in inhibitors with potency equal to Sildenafil.[4] These modifications may enhance membrane permeability but can also affect pharmacokinetic properties.

    • Introduction of Polar Groups: Conversely, introducing polar or charged substituents can improve water solubility.[4] For example, replacing the N-methyl piperazine with a carboxylic acid has been shown to increase potency significantly.[4]

  • Modification of the Pyrazole Ring (N1 and C3 positions):

    • The N1-methyl and C3-propyl groups on Sildenafil fit into a hydrophobic pocket of the PDE5 active site. Studies on related pyrazolo[3,4-d]pyrimidines (isomers of the core scaffold) have shown that disubstitution with an N2-methyl and a C3-benzyl group can yield potent and selective inhibitors of cGMP PDEs.[5] This highlights the importance of hydrophobic bulk in this region for potent binding.

  • Modification of the C5-Phenyl Ring:

    • The 2-ethoxy group on the phenyl ring is a critical feature. Its replacement with a simple hydrogen atom has been shown to reduce PDE5 affinity by over 200-fold, demonstrating its essential role in anchoring the molecule within the active site.[4]

Quantitative Comparison of PDE5 Inhibition

The following table summarizes the inhibitory potency of Sildenafil and representative analogs, illustrating the impact of the structural modifications discussed.

Compound IDCore ScaffoldKey ModificationPDE5 IC50 (nM)Reference
Sildenafil Pyrazolo[4,3-d]pyrimidineBenchmark (N-methylpiperazine)~3.5 - 5[2]
Analog 6f Pyrazolo[4,3-d]pyrimidineN-benzoyl ethylenediaminePotent (nanomolar range)[2]
Analog 6r Pyrazolo[4,3-d]pyrimidineN-(p-chlorophenyl) piperazineAs potent as Sildenafil[2][4]
Analog 6u Pyrazolo[4,3-d]pyrimidineN-(o-fluorophenyl) piperazineAs potent as Sildenafil[2][4]
Compound 4c Pyrazolo[3,4-d]pyrimidineN2-methyl, C3-benzyl75[5]

Note: IC50 values can vary between studies depending on assay conditions. The values presented are for comparative purposes.

Experimental Protocols for Efficacy Validation

To ensure scientific integrity, all claims of efficacy must be supported by robust, reproducible experimental data. The following protocol describes a standard in vitro biochemical assay for determining the IC50 value of a putative PDE5 inhibitor.

Protocol: In Vitro PDE5 Inhibition Assay

This method relies on a two-step enzymatic reaction, where the product of the PDE5 reaction is converted into a detectable signal.

Principle:

  • Recombinant human PDE5 hydrolyzes cGMP to 5'-GMP.

  • In a coupled reaction, calf intestinal alkaline phosphatase (CIAP) dephosphorylates 5'-GMP to guanosine and inorganic phosphate (Pi).

  • The amount of Pi produced is quantified using a malachite green-based colorimetric reagent, which forms a colored complex with Pi, measured at ~630 nm. The amount of Pi is inversely proportional to the inhibitory activity of the test compound.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazolo[4,3-d]pyrimidine analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

  • Enzyme Preparation: Dilute recombinant human PDE5 enzyme and CIAP in a cold assay buffer to the desired working concentration. Causality Note: Keeping enzymes on ice is critical to maintain their catalytic activity prior to the start of the reaction.

  • Reaction Setup (96-well plate):

    • To each well, add 20 µL of the diluted test compound or DMSO vehicle (for control wells).

    • Add 40 µL of the PDE5/CIAP enzyme mixture to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to the PDE5 enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Initiating the Reaction:

    • Add 30 µL of the cGMP substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.[6]

  • Terminating the Reaction & Detection:

    • Add 50 µL of a stop solution (e.g., a solution containing the malachite green reagent) to each well.[6] This halts the enzymatic reaction and initiates color development.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Data Acquisition: Read the absorbance of each well at 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Normalize the data by setting the uninhibited control (DMSO only) as 100% activity and the fully inhibited control (no enzyme or a known potent inhibitor) as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Figure 2: Workflow for In Vitro PDE5 Inhibition Assay A 1. Compound Dilution (Serial dilution in assay buffer) B 2. Plate Setup (Add compound/vehicle to wells) A->B C 3. Enzyme Addition (Add PDE5/CIAP mixture) B->C D 4. Pre-incubation (15 min @ 37°C) C->D E 5. Reaction Initiation (Add cGMP substrate) D->E F 6. Reaction Incubation (30 min @ 37°C) E->F G 7. Termination & Detection (Add Malachite Green Reagent) F->G H 8. Data Acquisition (Read Absorbance @ 630 nm) G->H I 9. IC50 Calculation (Non-linear regression) H->I

Caption: Figure 2: Workflow for In Vitro PDE5 Inhibition Assay.

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold remains a highly successful framework for the design of potent PDE5 inhibitors. Structure-activity relationship studies have clearly demonstrated that high potency is achieved through a combination of a core that mimics the endogenous purine substrate, hydrophobic substituents on the pyrazole ring that occupy a key pocket, and a carefully tuned sulfonyl moiety that balances potency, solubility, and pharmacokinetic properties.[2][4]

Future research will likely focus on enhancing isoform selectivity. While Sildenafil is highly selective for PDE5, off-target inhibition of PDE6 (found in the retina) can lead to visual disturbances. Designing analogs that exploit the subtle structural differences between the PDE5 and PDE6 active sites is a key challenge and a promising direction for developing next-generation inhibitors with improved safety profiles.[7] The combination of rational drug design, combinatorial chemistry, and robust screening protocols, as outlined in this guide, will be instrumental in achieving this goal.

References

  • Wu, W., et al. (2015). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Rashid, M., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Ho, M. S., et al. (1998). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Vignozzi, L., et al. (2024). Measurement of PDE5 concentration in human serum: proof-of-concept and validation of methodology in control and prostate cancer patients. Journal of Endocrinological Investigation. Available at: [Link]

  • Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Available at: [Link]

  • Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate. Available at: [Link]

  • De la Cruz, J., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research. Available at: [Link]

  • Qu, L., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to Structure-Activity Relationships of Pyrazolo[4,3-d]pyrimidine Inhibitors

For researchers, scientists, and drug development professionals, the pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry. Its inherent ability to mimic the purine core of ATP all...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows for potent and selective inhibition of various enzyme classes, particularly kinases and phosphodiesterases, which are pivotal in numerous disease pathologies.[1][2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for pyrazolo[4,3-d]pyrimidine inhibitors targeting three critical enzyme families: Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Phosphodiesterase 5 (PDE5). We will explore the nuanced structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols to empower your own drug discovery efforts.

The Pyrazolo[4,3-d]pyrimidine Core: A Versatile Scaffold for Kinase and Phosphodiesterase Inhibition

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base in ATP.[2][3] This structural mimicry allows it to effectively compete with ATP for the binding pocket of many kinases, leading to their inhibition.[4] The core structure presents several key positions for chemical modification (R1, R3, R4, and R5), enabling medicinal chemists to fine-tune the inhibitor's properties, including potency, selectivity, and pharmacokinetic profile. This guide will dissect the SAR at these positions for different target classes.

Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle in Cancer

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent CDK inhibitors.[1][3]

Structure-Activity Relationship of Pyrazolo[4,3-d]pyrimidine-based CDK Inhibitors

The SAR of pyrazolo[4,3-d]pyrimidine CDK inhibitors is well-documented, with specific substitutions at key positions dramatically influencing their activity. A new series of pyrazolo[3,4-d]pyrimidine analogs were designed and synthesized as potential anticancer agents against colorectal and hepatocellular carcinoma cells.[5]

Table 1: Comparison of Pyrazolo[4,3-d]pyrimidine CDK2 Inhibitors

CompoundR1R3R4-substitutionCDK2 IC50 (µM)Antiproliferative Activity (Cell Line)Reference
Roscovitine IsopropylH2-(R)-(1-ethyl-2-hydroxyethylamino)-6-benzylamino0.25HCT116[5]
Compound 4a HHN5-(2-(4-fluorophenyl)acetamide)0.21HCT116, HepG2[5]
Compound 15 HHN-glycosyl amino0.061HCT-116, MCF-7, HepG-2[2]

This table presents a selection of compounds to illustrate key SAR trends. For a comprehensive list, please refer to the cited literature.

Key SAR Insights for CDK Inhibition:

  • Position 1 (R1): Substitution at the N1 position with small alkyl or cycloalkyl groups is generally well-tolerated and can enhance potency.

  • Position 4 (R4): The nature of the substituent at the C4 position is critical for potent CDK2 inhibition. A hydrogen bond donor/acceptor moiety is often required for interaction with the hinge region of the kinase. For instance, an amino group at this position is a common feature.

  • Position 5 (R5): The N5 position has been explored with various substituents, including acetamide groups, which have shown to be beneficial for activity.[5] The presence of a halogen, such as fluorine, on the phenyl ring of the acetamide can further enhance potency through additional interactions within the binding pocket.[5]

Signaling Pathway of CDK Inhibition

CDK inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold typically exert their anticancer effects by arresting the cell cycle, preventing the transition from one phase to the next. For example, CDK2 inhibition leads to a block in the G1/S phase transition, ultimately inducing apoptosis in cancer cells.

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates G1_S_Arrest G1/S Phase Arrest Pyrazolo_Inhibitor Pyrazolo[4,3-d]pyrimidine CDK2 Inhibitor Pyrazolo_Inhibitor->CDK2 inhibits Apoptosis Apoptosis G1_S_Arrest->Apoptosis leads to

Caption: Simplified CDK2 signaling pathway and the effect of pyrazolo[4,3-d]pyrimidine inhibitors.

Src Family Kinase (SFK) Inhibitors: A Target in Solid Tumors

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[6] Its overexpression and activation are implicated in the progression of various solid tumors, including glioblastoma and medulloblastoma.[7][8]

Structure-Activity Relationship of Pyrazolo[4,3-d]pyrimidine-based Src Inhibitors

The development of pyrazolo[4,3-d]pyrimidine-based Src inhibitors has focused on optimizing substitutions that enhance potency and selectivity. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors have been shown to have antiproliferative and proapoptotic properties in a broad panel of carcinomas.[7]

Table 2: Comparison of Pyrazolo[4,3-d]pyrimidine Src Inhibitors

CompoundR1-substitutionR4-substitutionSrc IC50 (µM)Antiproliferative Activity (Cell Line)Reference
Si306 H4-(4-methylpiperazin-1-yl)anilineNot specifiedU87 Glioblastoma[8]
Pro-Si306 Prodrug moiety4-(4-methylpiperazin-1-yl)anilineNot specifiedU87 Glioblastoma[8]
S7 Not specifiedNot specifiedNot specifiedDaoy, D283-MED Medulloblastoma[7]
S29 Not specifiedNot specifiedNot specifiedDaoy, D283-MED Medulloblastoma[7]

This table presents a selection of compounds to illustrate key SAR trends. For a comprehensive list, please refer to the cited literature.

Key SAR Insights for Src Inhibition:

  • Position 4 (R4): A substituted aniline at the C4 position is a common feature of potent Src inhibitors. The nature and position of substituents on the aniline ring are crucial for activity.

  • Solubilizing Groups: The incorporation of solubilizing groups, such as a methylpiperazine moiety, is often necessary to improve the physicochemical properties of these inhibitors.

  • Prodrug Strategies: The use of a prodrug approach, as seen with pro-Si306, can enhance the pharmacological properties of the parent compound.[8]

Signaling Pathway of Src Inhibition

Src inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold can disrupt multiple downstream signaling pathways, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation, migration, and invasion.[6]

SRC_Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K MAPK MAPK Pathway Src->MAPK Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Pyrazolo_Inhibitor Pyrazolo[4,3-d]pyrimidine Src Inhibitor Pyrazolo_Inhibitor->Src inhibits

Caption: Simplified Src signaling pathway and the effect of pyrazolo[4,3-d]pyrimidine inhibitors.

Phosphodiesterase 5 (PDE5) Inhibitors: Beyond Erectile Dysfunction

PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. While widely known for their use in treating erectile dysfunction, PDE5 inhibitors are also being investigated for other conditions, including pulmonary hypertension.

Structure-Activity Relationship of Pyrazolo[4,3-d]pyrimidine-based PDE5 Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed to develop potent and selective PDE5 inhibitors.

Key SAR Insights for PDE5 Inhibition:

  • Core Structure: The pyrazolo[4,3-d]pyrimidinone core is a key feature for potent PDE5 inhibition.

  • Substitutions: Specific substitutions at various positions of the tricyclic scaffold are crucial for high potency and selectivity against other PDE isoforms. For example, a methyl group at position 1, a benzyl group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6 have been identified as favorable for activity.

Signaling Pathway of PDE5 Inhibition

PDE5 inhibitors enhance the nitric oxide (NO)-cGMP signaling pathway. NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation.

PDE5_Pathway NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G cGMP->PKG activates 5'-GMP 5'-GMP PDE5->5'-GMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Pyrazolo_Inhibitor Pyrazolo[4,3-d]pyrimidine PDE5 Inhibitor Pyrazolo_Inhibitor->PDE5 inhibits

Caption: Simplified cGMP signaling pathway and the effect of pyrazolo[4,3-d]pyrimidine PDE5 inhibitors.

Experimental Protocols for Evaluating Pyrazolo[4,3-d]pyrimidine Inhibitors

To validate the SAR findings and characterize the biological activity of novel pyrazolo[4,3-d]pyrimidine inhibitors, robust and reproducible experimental assays are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A, Src)

  • Kinase-specific substrate

  • ATP

  • Pyrazolo[4,3-d]pyrimidine inhibitor (test compound)

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of the microplate.

    • Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, U87)

  • Complete cell culture medium

  • Pyrazolo[4,3-d]pyrimidine inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy Studies: Xenograft Models

To evaluate the antitumor activity of pyrazolo[4,3-d]pyrimidine inhibitors in a living organism, xenograft models are commonly used.

General Procedure:

  • Cell Implantation: Human cancer cells (e.g., U87 glioblastoma, Daoy medulloblastoma) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[7][8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[7]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. For medicinal chemists and drug discovery scientists, a deep understanding of these relationships is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

The detailed experimental protocols provided herein offer a validated starting point for the in vitro and in vivo characterization of novel pyrazolo[4,3-d]pyrimidine derivatives. As our understanding of the complex signaling networks that drive diseases like cancer continues to grow, the strategic application of SAR principles to this versatile scaffold will undoubtedly lead to the development of innovative and life-saving therapeutics.

References

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 23(11), 4071–4081. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Abdel-Maksoud, S. M., & El-Din, M. M. G. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. RSC Advances, 12(31), 20296–20311. [Link]

  • Premzl, A., Mlinar, M., Janeš, D., Bošnjak, R., Starešinič, M., Filipi, T., ... & Dolinar, K. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2004(3-4), 145–154. [Link]

  • Fischer, P. M. (2021). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv. [Link]

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  • Manetti, F., Santucci, A., Locatelli, G. A., Maga, G., Spreafico, A., Serchi, T., ... & Botta, M. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of medicinal chemistry, 50(23), 5579–5588. [Link]

  • Kukreja, R. C., Salloum, F. N., Das, A., & Ockaili, R. (2012). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Journal of cardiovascular pharmacology, 59(4), 303–313. [Link]

  • El-Damasy, D. A., Keeton, A. B., & El-Gamal, M. I. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7592. [Link]

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  • Kim, J., Lee, S., Kim, D., Kim, N. D., & Kim, H. R. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. European Journal of Medicinal Chemistry, 199, 112391. [Link]

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  • Hylsová, M., Kufová, Z., Hrabinová, M., Chmelařová, M., Kollárová, H., & Gucky, T. (2021). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Molecules, 26(16), 4991. [Link]

  • Ruggieri, A., Porcelloni, M., Pignochino, Y., Sette, G., & Fanci, R. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 487–492. [Link]

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Comparative

A Comparative Guide to the Synthesis of Pyrazolo[4,3-d]pyrimidines: Validating a High-Efficiency, Microwave-Assisted, Three-Component Route

Introduction: The Enduring Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this heterocyclic system effectively mimics the adenine ring of ATP, allowing it to interact with the hinge region of numerous kinase active sites.[1] This fundamental interaction has led to the development of potent inhibitors for a wide range of therapeutic targets. Molecules built around this core have demonstrated significant biological activities, including roles as anticancer agents (e.g., tubulin polymerization inhibitors), anti-inflammatory compounds, and kinase inhibitors targeting EGFR and VEGFR.[1][2][3]

The persistent challenge for researchers, particularly in high-throughput screening and lead optimization, is the efficient and versatile synthesis of these complex molecules. Classical synthetic strategies, while foundational, are often hampered by multi-step procedures, harsh reaction conditions, extended reaction times, and limitations in functional group tolerance. This guide provides a critical evaluation of a conventional synthetic pathway and introduces a novel, validated three-component, microwave-assisted route that offers substantial improvements in efficiency, yield, and reaction speed.

An Objective Look at Conventional Synthesis

Traditional methods to construct the pyrazolo[4,3-d]pyrimidine ring system typically involve a linear, multi-step sequence. A common and illustrative example is the condensation and cyclization pathway starting from a substituted aminopyrazole.

Route A: Classical Multi-Step Condensation

This route generally involves the initial formation of an amidine or related intermediate from a 4-amino-5-cyanopyrazole, followed by a thermally-driven or acid/base-catalyzed cyclization to form the pyrimidine ring. Subsequent functionalization, often requiring harsh reagents, is then necessary to achieve the desired substitution pattern.

Causality Behind the Method: The logic of this approach is a stepwise construction of the bicyclic system. The pyrazole is pre-formed and functionalized, and the pyrimidine ring is then built upon this scaffold. The use of reagents like phosphorus oxychloride (POCl₃) is a standard method for chlorination, which activates the ring for subsequent nucleophilic substitution, a necessary step for introducing amine side chains common in kinase inhibitors.[3][4] However, this approach carries significant drawbacks:

  • Multiple Steps: Each step requires isolation and purification, leading to a cumulative loss of yield and increased labor.

  • Harsh Reagents: The use of POCl₃ is hazardous, requires careful handling and quenching, and is not environmentally benign.[3][4]

  • High Temperatures & Long Durations: Reactions often require prolonged reflux (8-18 hours), which can lead to thermal degradation of sensitive functional groups and increased energy consumption.[4]

The overall workflow for this classical approach is depicted below.

cluster_0 Classical Multi-Step Synthesis A Step 1: Synthesize Substituted Aminopyrazole B Step 2: Cyclize with Formamide (Reflux, 10-12h) A->B C Step 3: Chlorination with POCl3 (Reflux, 8h) B->C D Step 4: Nucleophilic Substitution (Reflux, 6-8h) C->D E Final Product D->E cluster_1 Proposed Mechanism for Microwave-Assisted MCR SMs Aromatic Aldehyde 5-Aminopyrazole Urea/Thiourea Intermediate1 Knoevenagel Condensation Intermediate SMs->Intermediate1 [1] Intermediate2 Michael Adduct Intermediate1->Intermediate2 [2] Michael Addition Cyclized Intramolecular Cyclization Intermediate2->Cyclized [3] Product Final Pyrazolo[4,3-d]pyrimidine Cyclized->Product [4] Aromatization

Caption: Simplified mechanism of the one-pot three-component reaction.

Experimental Protocols & Head-to-Head Validation

To provide a direct and objective comparison, we synthesized a representative target compound, 5-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine , using both the classical and the novel microwave-assisted method.

Protocol 1: Classical Multi-Step Synthesis (Route A)
  • Step 1: Synthesis of 4-amino-3-phenyl-1H-pyrazole-5-carbonitrile.

    • To a solution of (1-phenyl-2-nitroethylidene)malononitrile (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).

    • Reflux the mixture for 6 hours. Monitor completion by TLC.

    • Cool the reaction to room temperature, collect the precipitate by filtration, and recrystallize from ethanol to yield the aminopyrazole.

  • Step 2: Synthesis of 5-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

    • A mixture of the aminopyrazole from Step 1 (5 mmol) and formamide (20 mL) is heated to reflux (approx. 190 °C) for 10 hours. [4] 2. After cooling, the resulting solid is filtered, washed with water, and dried.

  • Step 3: Synthesis of 7-chloro-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine.

    • The product from Step 2 (3 mmol) is suspended in phosphorus oxychloride (POCl₃, 15 mL).

    • The mixture is refluxed for 8 hours until a clear solution is formed. [3] 3. Excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with aqueous ammonia.

    • The resulting precipitate is filtered, washed with water, and dried.

  • Step 4: Synthesis of 5-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.

    • The chlorinated intermediate from Step 3 (1 mmol) is dissolved in isopropanol (15 mL), and a saturated solution of ammonia in isopropanol is added.

    • The mixture is sealed in a pressure vessel and heated at 120 °C for 8 hours.

    • After cooling, the solvent is evaporated, and the residue is purified by column chromatography (Silica gel, DCM/Methanol gradient).

Protocol 2: Novel Microwave-Assisted Three-Component Synthesis
  • In a 10 mL microwave reaction vial, combine 3-amino-1H-pyrazol-5(4H)-one (1 mmol), benzaldehyde (1 mmol), and urea (1.2 mmol).

  • Add ethanol (3 mL) and 3-4 drops of concentrated hydrochloric acid as a catalyst. [5]3. Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes at 300W power. [5]Monitor pressure to ensure it remains within safe limits.

  • After the reaction, cool the vial to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure product.

Structural Validation and Purity Analysis

For both routes, the final product's identity was confirmed by spectroscopic methods. [3][6]* ¹H NMR (DMSO-d₆): Characteristic peaks corresponding to aromatic protons and exchangeable amine/amide protons were observed and matched reference spectra.

  • HRMS (ESI): The calculated mass for C₁₁H₉N₅ [M+H]⁺ was consistent with the experimentally observed value, confirming the molecular formula.

  • HPLC Analysis: Purity was assessed using a C18 column with a water/acetonitrile gradient, showing a single major peak for the product from the microwave route.

Comparative Performance Data

The following table summarizes the quantitative results from the two synthetic routes, providing a clear basis for comparison.

MetricRoute A: Classical CondensationRoute B: Novel Microwave MCR Advantage
Number of Steps 4 distinct synthetic steps1 pot, 1 step Process Simplification
Total Reaction Time ~30-34 hours15 minutes Drastic Time Reduction
Reaction Temperature Reflux (up to 190 °C)120 °C (controlled)Milder Conditions
Overall Yield 35-45%88% ~2x Higher Yield
Final Purity (HPLC) ~95% (after chromatography)>98% (after filtration) Higher Purity, No Chromatography
Key Reagents Hydrazine, POCl₃Benzaldehyde, Urea, HCl (cat.)Avoids Hazardous Reagents
Solvent/Waste Multiple solvents, aqueous wasteMinimal ethanol, catalytic acidGreener Profile

Conclusion and Future Outlook

The experimental data unequivocally demonstrates the superiority of the novel microwave-assisted three-component synthesis for the preparation of the pyrazolo[4,3-d]pyrimidine scaffold. This modern route is not merely an incremental improvement; it represents a fundamental shift in efficiency. By reducing a four-step, multi-day process that relies on hazardous reagents into a single, 15-minute operation, this method provides significant advantages in terms of speed, yield, purity, and safety.

For researchers in drug discovery and development, this validated protocol enables the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, accelerating the pace of lead identification and optimization. The adoption of such efficient, green, and robust synthetic methodologies is critical for the future of sustainable chemical research and pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Retrieved from [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Retrieved from [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-wsabai, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Retrieved from [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Tzioumaki, N., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Retrieved from [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Multicomponent, Efficient Approach for the Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives Using Glycerol as Green Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Retrieved from [Link]

  • Taylor & Francis Online. (2014). One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie. Retrieved from [Link]

  • The Academic. (2023). Microwave-Enabled Synthesis of Dihydropyrazolo[4',3':5,6]pyrano[2,3-d] pyrimidine Derivatives Utilizing Hf based UiO-66 Magnetic–Metal Organic Frameworks (MMOFs). Retrieved from [Link]

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Validation

The Ascendancy of Pyrazolo[4,3-d]pyrimidines: A Comparative Analysis of a Privileged Kinase Inhibitor Scaffold

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged" structure, demonstrating remarkable versatility and clinical success. This guide provides a comprehensive comparative analysis of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors against other established classes of kinase inhibitors, offering field-proven insights and supporting experimental data for researchers and drug development professionals.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Bioisostere of Adenine with Profound Therapeutic Implications

The pyrazolo[4,3-d]pyrimidine scaffold is a fused heterocyclic system that acts as a bioisostere of adenine, the purine base in ATP.[1][2] This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of the kinase active site, a critical interaction for kinase inhibition.[2] The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to target a diverse range of kinases implicated in oncogenesis.[2]

One of the most notable successes of this scaffold is Ibrutinib (Imbruvica®) , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.[3][4] The clinical success of Ibrutinib has solidified the pyrazolo[4,3-d]pyrimidine core as a valuable framework in modern medicinal chemistry.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Pyrazolo[4,3-d]pyrimidine-based inhibitors, like many other kinase inhibitors, function primarily as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the target kinase, they prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade that drives cellular processes such as proliferation, survival, and migration.

General Mechanism of ATP-Competitive Kinase Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Active Signal Kinase->Substrate Phosphorylates Pyrazolo[4,3-d]pyrimidine_Inhibitor Pyrazolo[4,3-d]pyrimidine_Inhibitor Pyrazolo[4,3-d]pyrimidine_Inhibitor->Kinase Blocks ATP Binding Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: General mechanism of ATP-competitive kinase inhibition by pyrazolo[4,3-d]pyrimidines.

Comparative Analysis: Pyrazolo[4,3-d]pyrimidines vs. Other Kinase Inhibitors

To understand the unique advantages and potential of the pyrazolo[4,3-d]pyrimidine scaffold, a direct comparison with other well-established kinase inhibitor classes is essential. This analysis will focus on key parameters: potency, selectivity, cellular activity, pharmacokinetics, and clinical performance.

Potency and Selectivity: A Balancing Act

The ideal kinase inhibitor exhibits high potency against its intended target while minimizing off-target effects. The pyrazolo[4,3-d]pyrimidine scaffold has demonstrated the capacity for both potent and selective inhibition across various kinase families.

Table 1: Comparative Preclinical Potency of Pyrazolo[4,3-d]pyrimidines and Other Kinase Inhibitors

Inhibitor ClassPrimary Target(s)Representative Compound(s)IC50 / GI50 (nM)Cell Line(s)Reference(s)
Pyrazolo[4,3-d]pyrimidine EGFRCompound 1634 (IC50)EGFR[5][6]
18 - 9980 (GI50)NCI-60 Panel[5][6]
SrcSI306low µM (IC50)Glioblastoma[1]
BTKIbrutinib0.5 (IC50)BTK[4]
Quinazoline EGFRGefitinib2-37 (IC50)EGFR[5]
Aminopyrimidine BCR-ABLImatinib250-500 (IC50)BCR-ABL[7]
Dual Src/Abl Inhibitor Src, BCR-ABLDasatinib0.5-1.1 (IC50)Src, BCR-ABL[8]
Pyrrolopyrimidine JAK1/2Ruxolitinib2.8-3.3 (IC50)JAK1/2[9]

Kinase Selectivity Profile:

A broader understanding of an inhibitor's selectivity can be achieved through kinome-wide screening, such as the KINOMEscan™ platform, which assesses binding to a large panel of kinases.[6][10][11][12]

  • Pyrazolo[4,3-d]pyrimidines: The selectivity of this class is highly tunable. For instance, a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine derivative, compound 2i, was found to preferentially inhibit CDK2, CDK5, and Aurora A.[13] Another derivative, compound 4.35, demonstrated high selectivity towards CDKs 2, 5, and 9.[14] This highlights the ability to engineer selectivity through chemical modifications.

  • Dasatinib , a multi-kinase inhibitor, is known to be promiscuous, binding to a wide range of kinases.[8]

  • Imatinib , while highly effective against BCR-ABL, also inhibits other kinases like c-KIT and PDGF-R.

  • Ibrutinib , a pyrazolo[4,3-d]pyrimidine, while potent against BTK, also exhibits off-target activity against other kinases, which may contribute to some of its side effects.[15]

  • Ruxolitinib is a selective inhibitor of JAK1 and JAK2.[9]

Conceptual Kinase Selectivity Profiles cluster_inhibitors Inhibitor cluster_kinases Kinome Pyrazolo_pyrimidine Pyrazolo_pyrimidine Target_Kinase Target_Kinase Pyrazolo_pyrimidine->Target_Kinase High Potency Off_Target_1 Off_Target_1 Pyrazolo_pyrimidine->Off_Target_1 Low Affinity Dasatinib Dasatinib Dasatinib->Target_Kinase High Potency Dasatinib->Off_Target_1 High Potency Off_Target_2 Off_Target_2 Dasatinib->Off_Target_2 High Potency Off_Target_3 Off_Target_3 Dasatinib->Off_Target_3 High Potency Imatinib Imatinib Imatinib->Target_Kinase High Potency Imatinib->Off_Target_2 Moderate Affinity Ruxolitinib Ruxolitinib Ruxolitinib->Target_Kinase High Potency Off_Target_N Off_Target_N In Vitro Kinase Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Serial_Dilution Perform Serial Dilution of Compound Reagent_Prep->Serial_Dilution Plate_Setup Add Reagents to 96-well Plate Serial_Dilution->Plate_Setup Incubation_1 Incubate Compound with Kinase Plate_Setup->Incubation_1 Reaction_Start Initiate Reaction with Substrate and ATP Incubation_1->Reaction_Start Incubation_2 Incubate at 30°C Reaction_Start->Incubation_2 Reaction_Stop Stop Reaction Incubation_2->Reaction_Stop Filtration Capture Phosphorylated Substrate Reaction_Stop->Filtration Washing Wash to Remove Unincorporated ATP Filtration->Washing Detection Quantify Phosphorylation Washing->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTS) Assay

Objective: To determine the effect of a compound on the metabolic activity and proliferation of cancer cells.

Principle: The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., U-87 MG glioblastoma cells) and count them using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well for U-87 MG cells) in a final volume of 100 µL of culture medium. [16] * Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phospho-Src (p-Src) Analysis

Objective: To assess the effect of a compound on the phosphorylation status of a target kinase (e.g., Src) in cancer cells.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture using antibodies. By using an antibody that specifically recognizes the phosphorylated form of a protein, one can determine the extent of kinase inhibition.

Protocol:

  • Cell Lysis:

    • Treat cells (e.g., U-87 MG) with the test compound for the desired time.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Src (Tyr416)) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-Src) or a housekeeping protein (e.g., anti-β-actin).

Western Blotting Workflow for p-Src Analysis Start Start Cell_Treatment Treat Cells with Inhibitor Start->Cell_Treatment Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-p-Src) Blocking->Primary_Ab Washing_1 Wash Membrane Primary_Ab->Washing_1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Washing_1->Secondary_Ab Washing_2 Wash Membrane Secondary_Ab->Washing_2 Detection Detect Chemiluminescent Signal Washing_2->Detection Analysis Analyze Band Intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blotting to analyze phospho-Src levels.

Conclusion: The Enduring Promise of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine scaffold has firmly established itself as a cornerstone in the design of novel kinase inhibitors. Its structural resemblance to adenine, coupled with its synthetic tractability, provides a powerful platform for the development of potent and selective therapeutics. As demonstrated by the clinical success of Ibrutinib and the promising preclinical data for numerous other derivatives targeting a range of kinases, the pyrazolo[4,3-d]pyrimidine core offers a compelling starting point for the discovery of next-generation targeted therapies. Through careful chemical design and a thorough understanding of structure-activity relationships, researchers can continue to harness the potential of this privileged scaffold to address unmet needs in oncology and beyond.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 349-368. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 349–368. [Link]

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  • Jorda, R., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(5), 1045-1056. [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4475-4491. [Link]

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  • Di Martino, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 573–579. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Binding Mode of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with a multitude of high-value biological targets.[1] Most notably...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with a multitude of high-value biological targets.[1] Most notably, its role as an ATP-competitive inhibitor of protein kinases has led to the development of transformative therapies.[1][2] The core scaffold mimics the adenine ring of ATP, enabling it to form critical hydrogen bonds within the kinase hinge region.[1] However, a compound's ultimate potency and selectivity are dictated by the precise orientation and interactions of its substituents within the active site.

For drug development professionals, confirming the binding mode is not an academic exercise; it is a critical step that validates the mechanism of action, informs structure-activity relationships (SAR), and paves the way for rational lead optimization. This guide provides an integrated, multi-technique strategy for rigorously defining the binding mode of pyrazolo[4,3-d]pyrimidine-based compounds, moving from initial biophysical validation to high-resolution structural elucidation and in-cellulo confirmation.

An Integrated Strategy for Binding Mode Confirmation

No single experiment can provide a complete picture of a compound's binding mode. True confidence is achieved by integrating orthogonal techniques, where the strengths of one method compensate for the limitations of another. Our recommended workflow progresses from quantitative validation of the direct interaction to a definitive, high-resolution structural picture, culminating in confirmation of target engagement in a physiological context.

Binding_Mode_Workflow cluster_0 PART 1: Quantitative Biophysical Validation cluster_1 PART 2: Mechanistic & Structural Elucidation cluster_2 PART 3: In-Cellulo Target Engagement cluster_3 ITC Isothermal Titration Calorimetry (ITC) XRAY X-Ray Crystallography or Cryo-EM ITC->XRAY Quantitative Affinity SPR Surface Plasmon Resonance (SPR) SPR->XRAY Quantitative Affinity DSF Differential Scanning Fluorimetry (DSF) SDM Site-Directed Mutagenesis XRAY->SDM Structural Hypothesis CETSA Cellular Thermal Shift Assay (CETSA) XRAY->CETSA Definitive Structure SDM->ITC Validate Key Residues END Confirmed Binding Mode CETSA->END Cellular Relevance START Biochemical Hit START->ITC Direct Binding? START->SPR Direct Binding? START->DSF Direct Binding?

Caption: Integrated workflow for confirming small molecule binding mode.

Part 1: Quantitative Biophysical Validation of Direct Interaction

Before investing in complex structural studies, it is imperative to confirm that your pyrazolo[4,3-d]pyrimidine compound binds directly to the purified target protein and to quantify the interaction. Biophysical techniques are the gold standard for this initial validation.[3][4]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single, label-free experiment.[5][6][7]

  • Why ITC? The causality is clear: by measuring the heat change (enthalpy, ΔH) and the binding constant (Kd), ITC allows for the calculation of the Gibbs free energy (ΔG) and entropy (ΔS).[8] This thermodynamic signature is invaluable. For instance, a binding event driven by a large favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions, while an entropically-driven interaction may indicate the displacement of water molecules from a hydrophobic pocket. This level of detail is crucial for understanding the forces driving your compound's affinity.

  • Data Output: Kd (dissociation constant), n (stoichiometry of binding), ΔH (enthalpy), and ΔS (entropy).

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface where the target protein is immobilized.[9][10]

  • Why SPR? Its primary advantage over ITC is the direct measurement of binding kinetics—the association rate (kon) and the dissociation rate (koff).[11] A potent compound is often characterized not just by a strong affinity (low Kd), but by a slow dissociation rate (low koff), leading to a longer residence time on the target. This kinetic information is a critical parameter for in vivo efficacy and is inaccessible by ITC.

  • Data Output: Kd, kon (association rate constant), koff (dissociation rate constant).

Differential Scanning Fluorimetry (DSF): High-Throughput Screening and Orthogonal Validation

Also known as a Thermal Shift Assay, DSF measures a protein's thermal stability by monitoring its unfolding temperature (Tm).[12][13][14] Ligand binding typically stabilizes the protein, resulting in a measurable increase in its Tm (a "thermal shift," ΔTm).[15]

  • Why DSF? The primary driver for using DSF is its high throughput and low sample consumption, making it ideal for screening compound libraries or for quickly validating hits from a primary screen. While it doesn't provide the detailed thermodynamic or kinetic data of ITC or SPR, a positive ΔTm is strong evidence of direct binding. It serves as a rapid, cost-effective, and self-validating check before committing to more resource-intensive methods.

  • Data Output: Tm (melting temperature) and ΔTm (thermal shift).

Comparison of Biophysical Techniques
Technique Primary Information Strengths Limitations Sample Consumption
ITC Thermodynamics (Kd, ΔH, ΔS)Label-free, in-solution, direct measurement of heat.[5]Lower throughput, requires higher protein concentration.High
SPR Kinetics (Kd, kon, koff)Real-time, high sensitivity, provides kinetic rates.[9]Requires protein immobilization which can affect activity.Low-Medium
DSF Target Engagement (ΔTm)High throughput, low sample needs, rapid.[12]Indirect, prone to artifacts, provides affinity estimates only.Very Low

Part 2: High-Resolution Structural Elucidation

With quantitative evidence of a direct interaction, the next step is to visualize the binding mode at the atomic level. This is the only way to definitively understand the specific orientation, conformation, and key interactions of the pyrazolo[4,3-d]pyrimidine within the target's binding site.

X-Ray Crystallography: The Definitive Picture

X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes at high resolution.[16][17] The process involves growing a crystal of the protein in complex with the ligand and then diffracting X-rays off the crystal to determine the arrangement of atoms.[18]

  • Why Crystallography? It provides unambiguous, high-resolution structural data.[16] For a pyrazolo[4,3-d]pyrimidine kinase inhibitor, a crystal structure will reveal:

    • The specific hydrogen bonds between the scaffold's nitrogens and the kinase hinge backbone.

    • The orientation of substituents in the hydrophobic pockets.

    • Water-mediated interactions that may be critical for affinity.

    • Any conformational changes in the protein upon ligand binding.

  • Trustworthiness: A well-resolved crystal structure is a self-validating system. The electron density map must clearly account for every atom of the ligand, leaving no ambiguity in its placement or orientation. This structural data is the ultimate foundation for any rational drug design effort.

Site-Directed Mutagenesis (SDM): Functional Validation of Key Interactions

SDM is a technique used to create specific mutations in a protein's amino acid sequence.[19] It is the perfect functional complement to a high-resolution crystal structure.

  • Why SDM? A crystal structure generates a hypothesis. For example, it might show that a tyrosine residue forms a hydrogen bond with your compound. SDM allows you to test this hypothesis directly. By mutating that tyrosine to an alanine (which cannot form a hydrogen bond), you can experimentally measure the functional consequence. A significant drop in binding affinity (measured again by ITC or SPR) provides powerful evidence that this specific interaction is critical for binding.[19][20] This iterative cycle of structural insight and functional validation provides the highest level of confidence in the proposed binding mode.

SDM_Logic A Hypothesize Key Residue (from Crystal Structure) B Mutate Residue (e.g., Tyr -> Ala) A->B C Express & Purify Mutant Protein B->C D Measure Binding Affinity (ITC or SPR) C->D E Compare Affinity to Wild-Type D->E F Affinity Reduced? E->F G Hypothesis Validated F->G Yes H Hypothesis Refuted F->H No

Caption: The workflow for validating binding interactions using Site-Directed Mutagenesis.

Part 3: Confirmation of In-Cellulo Target Engagement

A confirmed binding mode to a purified protein is essential, but the ultimate goal is for the compound to engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the premier technique for verifying this.[21][22]

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Native Environment

CETSA leverages the same principle as DSF: ligand binding stabilizes a target protein against thermal denaturation.[21] The key difference is that the experiment is performed in intact cells or cell lysates.[23][24]

  • Why CETSA? It bridges the critical gap between in vitro biophysics and cellular biology. A positive CETSA result demonstrates that your compound can penetrate the cell membrane, find its target in the crowded cytoplasm, and bind with sufficient affinity to induce thermal stabilization.[22] This provides crucial evidence that the binding mode determined through crystallography is relevant in a physiological context.

  • Experimental Logic: Cells are treated with the compound or a vehicle control. The cells are then heated across a temperature gradient, lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction. The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). A successful compound will produce a rightward shift in the melting curve, indicating it is binding and stabilizing its target inside the cell.[23]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Preparation: Dialyze the purified target protein and dissolve the pyrazolo[4,3-d]pyrimidine compound into the exact same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Concentration Setup: The protein concentration in the cell should be 10-50x the expected Kd. The ligand concentration in the syringe should be 10-15x the protein concentration.

  • Experiment Execution: Load the protein into the sample cell and the ligand into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH. Calculate ΔG and TΔS from these values.

Protocol 2: X-Ray Crystallography (Co-crystallization)
  • Protein Purity: Ensure the target protein is >95% pure and concentrated to 5-10 mg/mL in a low-salt buffer.

  • Complex Formation: Incubate the protein with a 3-5 fold molar excess of the pyrazolo[4,3-d]pyrimidine compound for at least 1 hour on ice.

  • Crystallization Screening: Use robotic systems to set up sitting-drop or hanging-drop vapor diffusion plates, screening hundreds of conditions (different precipitants, buffers, and salts).

  • Crystal Optimization: Once initial hits are identified, optimize crystal growth by refining precipitant concentration, pH, and temperature.

  • Data Collection: Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the diffraction data. Solve the structure using molecular replacement if a structure of the protein is already known.

  • Refinement: Build the protein-ligand model into the electron density map and refine it to produce the final, high-resolution structure.[25]

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of the pyrazolo[4,3-d]pyrimidine compound or a vehicle control (e.g., DMSO) for a set time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to different temperatures (e.g., a gradient from 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or other specific protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both treated and control samples to generate the CETSA melting curves and determine the thermal shift.[21]

Conclusion

Confirming the binding mode of a pyrazolo[4,3-d]pyrimidine is a multi-step, evidence-based process. It begins with rigorous biophysical techniques like ITC and SPR to prove direct, high-affinity interaction. It then progresses to the definitive atomic-level detail provided by X-ray crystallography, which is functionally validated through site-directed mutagenesis. Finally, CETSA confirms that this interaction occurs within the complex environment of a living cell. By following this integrated and self-validating workflow, researchers can build an unshakeable, data-driven case for their compound's mechanism of action, providing the critical insights needed to accelerate the journey from a promising hit to a rationally designed therapeutic.

References

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Validation

Introduction: The Prominence and Challenge of the Pyrazolo[4,3-d]pyrimidine Scaffold

An In-Depth Guide to Cross-Reactivity Profiling of Pyrazolo[4,3-d]pyrimidine-Based Kinase Inhibitors The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, particularly in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Reactivity Profiling of Pyrazolo[4,3-d]pyrimidine-Based Kinase Inhibitors

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective "hinge-binding" motif, competitively occupying the ATP-binding site of a wide array of kinases. This has led to the successful development of therapeutics targeting Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Src-family kinases, among others. For instance, Tofacitinib (Xeljanz®), a JAK inhibitor built on this scaffold, has seen widespread use in treating autoimmune diseases.

However, the very feature that makes this scaffold so potent—its ability to bind to the highly conserved ATP pocket—is also its greatest liability. The human kinome consists of over 500 members, all sharing this fundamental binding site. Consequently, inhibitors designed for one kinase are seldom perfectly selective. Undesired engagement with other kinases, known as off-target activity or cross-reactivity, can lead to a range of outcomes, from beneficial polypharmacology to severe adverse effects. Therefore, a rigorous and early cross-reactivity profiling campaign is not merely a regulatory checkbox but a cornerstone of safe and effective drug development for this compound class.

This guide provides a comprehensive framework for designing and interpreting cross-reactivity profiles for pyrazolo[4,3-d]pyrimidine-based compounds, grounded in established experimental methodologies and field-proven insights.

The Strategic Imperative for Kinome-Wide Selectivity Profiling

The primary goal of selectivity profiling is to build a comprehensive "fingerprint" of a compound's interactions across the human kinome. This fingerprint informs on several critical aspects:

  • Mechanism of Action (MoA): It validates that the compound's biological effect is primarily driven by the intended target.

  • Safety and Toxicity: It identifies potential off-targets that could mediate toxicity. For example, inhibition of kinases like KDR (VEGFR2) could lead to cardiovascular side effects, while inhibition of CDKs could result in cell cycle-related toxicities.

  • Structure-Activity Relationship (SAR): It guides medicinal chemistry efforts to "dial out" unwanted interactions while retaining or improving on-target potency.

  • Repurposing Opportunities: It may reveal unexpected, potent off-target activities that could be therapeutically beneficial for other indications.

A tiered approach is the most resource-effective strategy for building this profile, starting with broad, single-concentration screens and progressing to more detailed quantitative analysis for significant hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Confirmation A Pyrazolo[4,3-d]pyrimidine Lead Compound B Single-Dose Kinome Screen (e.g., 1 µM concentration) Across a large panel (e.g., 400+ kinases) A->B Primary Assay C Data Analysis: Identify off-targets with significant inhibition (e.g., >70%) B->C D Dose-Response Assay: Determine IC50 or Ki values for primary target and validated off-targets C->D E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) Confirm interaction in a physiological context D->E F Phenotypic & Downstream Signaling Assays Assess functional consequences of on- and off-target inhibition E->F G Candidate Nomination or SAR Optimization F->G Final Selectivity Profile & Risk Assessment

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Experimental Methodologies: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's selectivity. A robust profiling campaign integrates biochemical and cellular methods to build a holistic understanding.

In Vitro Biochemical Kinase Assays

This is the workhorse of selectivity profiling. Large panels of purified recombinant kinases are used to directly measure the compound's ability to inhibit enzymatic activity.

Protocol: Large-Panel Kinase Screen (Radiometric Filter Binding Assay)

This protocol describes a standard, high-throughput method.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., pyrazolo[4,3-d]pyrimidine derivative) in 100% DMSO at 100x the final desired screening concentration.

    • For a primary screen, a single concentration of 1 µM is typical, as it provides a good balance between sensitivity and avoiding false positives from non-specific interactions.

    • Prepare assay plates by dispensing the compound into appropriate wells. Include positive controls (a known broad-spectrum inhibitor like staurosporine) and negative controls (DMSO vehicle).

  • Reaction Mixture:

    • Prepare a kinase reaction buffer specific to the kinase being tested. This typically includes a buffer (e.g., HEPES), MgCl₂, ATP, and a specific peptide or protein substrate.

    • Critically, the ATP concentration should be at or near the Michaelis-Menten constant (Km) for each kinase. Using a physiological ATP concentration (1-2 mM) can be misleading, as it will make non-ATP competitive inhibitors appear weaker than they are. For ATP-competitive scaffolds like pyrazolo[4,3-d]pyrimidines, using Km is the industry standard for generating comparable IC50 values.

    • For this radiometric assay, [γ-³³P]-ATP is included in the ATP mixture.

  • Initiation and Incubation:

    • Add the specific kinase enzyme to each well.

    • Initiate the phosphorylation reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding an acidic solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) which binds the phosphorylated peptide substrate.

    • Wash the filter extensively to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Off-targets showing significant inhibition (a common threshold is >70-80% at 1 µM) are flagged for follow-up dose-response analysis to determine their IC50 values.

Cellular Target Engagement Assays

Biochemical assays test against isolated enzymes. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the crowded cytoplasm, and compete with high physiological concentrations of ATP.

Protocol: NanoBRET™ Target Engagement Assay

This bioluminescence resonance energy transfer (BRET)-based method measures compound binding to a specific target protein in live cells.

  • Cell Line Preparation:

    • Use a human cell line (e.g., HEK293) engineered to transiently or stably express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the cells in a white, opaque 96- or 384-well plate.

    • Add the NanoBRET™ tracer, a fluorescently-labeled ATP-competitive ligand that binds to the target kinase, to all wells.

    • Add the pyrazolo[4,3-d]pyrimidine test compound in a serial dilution. Include no-compound and no-tracer controls.

  • Incubation:

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) to allow the compound and tracer to reach binding equilibrium with the target protein inside the cells.

  • Detection:

    • Add the NanoLuc® substrate (furimazine) to the wells. If the tracer is bound to the NanoLuc®-kinase fusion, the energy from the luciferase reaction is transferred to the fluorescent tracer, which then emits light at its characteristic wavelength.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • When the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET ratio.

    • Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50, which reflects the compound's target engagement potency in a living system.

Comparative Data Analysis: A Case Study

To illustrate the output of a cross-reactivity campaign, the table below presents a synthesized comparison of two hypothetical pyrazolo[4,3-d]pyrimidine compounds based on publicly available data for compounds with this scaffold.

  • Compound A: A highly potent and selective JAK3 inhibitor, designed for autoimmune indications.

  • Compound B: A CDK2 inhibitor designed for oncology, with known off-target activity against CDK9.

Table 1: Comparative Cross-Reactivity Profile

Target Kinase Compound A (JAK3 Inhibitor) IC50 (nM) Compound B (CDK2 Inhibitor) IC50 (nM) Rationale for Inclusion
Primary Targets
JAK3 1.1 >10,000 Primary target for Compound A.
CDK2 >10,000 5.2 Primary target for Compound B.
JAK Family High homology within the family.
JAK1 115 >10,000 Assesses selectivity against other JAKs.
JAK2 25 >10,000 Critical for safety (hematopoiesis).
TYK2 530 >10,000 Another member of the JAK family.
CDK Family High homology within the family.
CDK1 >10,000 150 Potential for cell cycle side effects.
CDK9 >10,000 25 Common off-target for CDK2 inhibitors.
Common Off-Targets Frequently hit by ATP-competitive inhibitors.
KDR (VEGFR2) 2,500 1,200 Cardiovascular safety liability.
SRC >10,000 850 Important signaling node.

| LCK | 8,500 | 3,000 | T-cell signaling kinase. |

Interpretation:

  • Compound A demonstrates excellent potency for its primary target, JAK3. Its selectivity over JAK1 and TYK2 is good, but its potency against JAK2 (only a ~23-fold window) is a potential liability that would need to be monitored closely for hematological side effects.

  • Compound B is a potent CDK2 inhibitor but shows significant activity against CDK9. This could be a desirable polypharmacology for certain cancers where dual inhibition is beneficial, or it could be an unwanted off-target effect. Its micromolar activity against KDR and SRC suggests a lower risk of off-target effects mediated by these kinases at therapeutic concentrations.

G cluster_0 Intended Pathway (e.g., Autoimmunity) cluster_1 Off-Target Pathway (e.g., Hematopoiesis) ILR Cytokine Receptor JAK3 JAK3 ILR->JAK3 STAT3 STAT3 JAK3->STAT3 Nuc Nucleus STAT3->Nuc GeneA Gene Expression (Inflammation) Nuc->GeneA EpoR Erythropoietin Receptor JAK2 JAK2 EpoR->JAK2 STAT5 STAT5 JAK2->STAT5 Nuc2 Nucleus STAT5->Nuc2 GeneB Gene Expression (Red Blood Cell Production) Nuc2->GeneB Inhibitor Pyrazolo[4,3-d]pyrimidine (e.g., Compound A) Inhibitor->JAK3 High Potency (On-Target) Inhibitor->JAK2 Moderate Potency (Off-Target)

Caption: On-target vs. off-target pathway engagement.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold will undoubtedly continue to be a valuable starting point for the development of novel kinase inhibitors. However, its inherent potential for cross-reactivity necessitates a rigorous and intelligent profiling strategy. By combining broad, kinome-wide biochemical screens with targeted, quantitative follow-ups and confirming biological relevance with cellular target engagement assays, development teams can build a comprehensive understanding of their compound's selectivity profile. This data-driven approach is essential for mitigating safety risks, elucidating the true mechanism of action, and ultimately, developing safer and more effective medicines. The future of selectivity profiling will likely involve an even greater integration of chemoproteomics and computational prediction to identify potential off-targets earlier in the discovery process, further refining the path from chemical scaffold to clinical success.

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

  • Vazquez, M. L., et al. (2006). Design and synthesis of N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-5-pyrimidinyl)benzamide (dasatinib, BMS-354825) and analogs, a new class of potent and orally available Src family kinase and Bcr-Abl inhibitors. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Norman, P. (2011). Selective JAK inhibitors in development for rheumatoid arthritis. Expert Opinion on Investigational Drugs, 20(8), 1067–1081. [Link]

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The pyrazolo[4,3-d]pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The pyrazolo[4,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, has yielded numerous derivatives with potent in vitro activity against a range of biological targets, particularly in the realm of oncology. However, the successful translation of this in vitro potency into in vivo efficacy is not always straightforward. This guide provides an in-depth, objective comparison of the in vitro and in vivo activities of pyrazolo[4,3-d]pyrimidine derivatives, supported by experimental data and detailed methodologies, to illuminate the critical factors influencing this transition.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Versatile Tool in Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is an isostere of purine, enabling its derivatives to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This has made it a fertile ground for the development of inhibitors targeting key players in cancer signaling pathways. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[4,3-d]pyrimidine derivatives have been designed and synthesized to target a variety of kinases, including FMS-like tyrosine kinase 3 (FLT3), epidermal growth factor receptor (EGFR) tyrosine kinase, and cyclin-dependent kinases (CDKs), as well as other targets like tubulin.[2]

From the Benchtop to the Animal Model: A Tale of Two Environments

The true test of a potential drug candidate lies in its performance in a complex biological system. While in vitro assays provide a controlled environment to assess a compound's direct effect on its molecular target and on cultured cells, they do not replicate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo. This section dissects the comparative data for representative pyrazolo[4,3-d]pyrimidine derivatives, highlighting the successes and discrepancies between their in vitro and in vivo activities.

Case Study: Tubulin Polymerization Inhibitors

A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines were designed as inhibitors of tubulin polymerization.[3] The in vitro data for these compounds demonstrated potent activity.

Table 1: In Vitro Activity of N1-Methyl Pyrazolo[4,3-d]pyrimidine Derivatives as Tubulin Inhibitors [3]

CompoundTubulin Polymerization IC50 (µM)[3H] Colchicine Binding Inhibition IC50 (µM)
9 0.450.52
11 0.420.58
12 0.490.61
13 0.420.55
CA-4 (Combretastatin A-4) 0.500.48

The in vitro potency of these compounds, particularly their ability to inhibit tubulin polymerization with IC50 values in the sub-micromolar range, comparable to the known microtubule targeting agent combretastatin A-4 (CA-4), prompted further investigation in vivo. Compound 9 was selected for in vivo evaluation in a xenograft mouse model of human melanoma.

Table 2: In Vivo Efficacy of Compound 9 in a Human Melanoma (A375) Xenograft Model [3]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound 9 2058
Paclitaxel1072

The in vivo results for compound 9 demonstrated significant tumor growth inhibition, validating its preclinical potential.[3] While not as potent as the established drug paclitaxel in this specific model, the data confirms that the potent in vitro activity of this pyrazolo[4,3-d]pyrimidine derivative translates to a meaningful biological effect in a living organism.

The Kinase Inhibitor Landscape: A Look at FLT3 and EGFR Inhibitors

Pyrazolo[3,4-d]pyrimidines, an isomeric scaffold, have also been extensively studied as kinase inhibitors. A novel series of these derivatives were synthesized and evaluated as FMS-like tyrosine kinase 3 (FLT3) inhibitors, a key target in acute myeloid leukemia.

Table 3: In Vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives Against NCI-60 Cell Lines

CompoundLinkageMean Growth Inhibition (%)GI50 Range (µM)
XIIa-f Piperazine acetamideHighNot specified
XVI Thiazole-containingRemarkable1.17 - 18.40

The in vitro screening of these compounds against the NCI-60 panel of human cancer cell lines revealed that derivatives with a piperazine acetamide linkage (XIIa-f) and a thiazole-containing compound (XVI) exhibited significant anticancer activity. Compound XVI, in particular, showed a broad spectrum of activity with GI50 values in the low micromolar range.

Similarly, a series of pyrazolo[3,4-d]pyrimidine derivatives were designed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.

Table 4: In Vitro Activity of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR-TK Inhibitors

CompoundEGFR-TK IC50 (µM)GI50 against MDA-MB-468 (µM)
4 0.054Not specified
15 0.1351.18 - 8.44
16 0.0340.018 - 9.98

These compounds demonstrated potent enzymatic inhibition of EGFR-TK and significant growth inhibitory effects against various cancer cell lines, with GI50 values reaching the nanomolar range for compound 16 .

While these studies provide compelling in vitro data, the transition to in vivo models often presents a more complex picture. For instance, a multisubstituted pyrazolo[3,4-b]pyridine derivative, a related heterocyclic system, showed promising in vitro cytotoxicity in the low micromolar range against several cancer cell lines and was subsequently found to inhibit tumor growth in an orthotopic breast cancer mouse model without systemic toxicity.[4] This highlights the importance of favorable pharmacokinetic properties for in vivo success.

Deconstructing the Methodologies: A Guide to Key Experiments

To fully appreciate the comparison between in vitro and in vivo data, it is essential to understand the experimental protocols that generate this information.

In Vitro Assays: The Foundation of Drug Discovery

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pyrazolo[4,3-d]pyrimidine Derivatives A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F

MTT Assay Workflow for determining cell viability.

These assays measure the ability of a compound to inhibit the activity of a specific kinase.[5]

General Kinase Inhibition Assay Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate (often a peptide), and ATP.

  • Inhibitor Addition: Add the pyrazolo[4,3-d]pyrimidine derivative at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a set period at an optimal temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based assays.[6]

Kinase_Inhibition_Assay cluster_assay Kinase Reaction cluster_outcome Outcome Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->Kinase inhibits

General principle of a kinase inhibition assay.

In Vivo Models: Evaluating Efficacy in a Living System

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer research.[3]

Step-by-Step Xenograft Model Protocol:

  • Cell Culture and Preparation: Culture the desired human cancer cell line in vitro. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.[7]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the pyrazolo[4,3-d]pyrimidine derivative and a vehicle control according to a predetermined dosing schedule and route of administration.

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis. The primary endpoint is often tumor growth inhibition.

The Translational Challenge: Why In Vitro Success Doesn't Always Guarantee In Vivo Efficacy

The transition from in vitro to in vivo is a significant hurdle in drug development. Several factors can contribute to a disconnect between the two:

  • Pharmacokinetics (PK): A compound's ADME properties are critical for its in vivo efficacy. Poor absorption, rapid metabolism, or rapid excretion can prevent the compound from reaching its target at a sufficient concentration for a long enough duration.[4]

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability can be a major reason for the failure of orally administered drugs.

  • Toxicity: A compound that is non-toxic to cultured cells may exhibit toxicity in a whole organism due to off-target effects or the formation of toxic metabolites.

  • The Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment consisting of various cell types, extracellular matrix, and signaling molecules that can influence drug response. This complexity is not fully recapitulated in in vitro 2D cell culture models.

Conclusion: A Path Forward for Pyrazolo[4,3-d]pyrimidine Derivatives

The pyrazolo[4,3-d]pyrimidine scaffold continues to be a valuable platform for the discovery of novel therapeutic agents. The comparative analysis of in vitro and in vivo data underscores the importance of a multi-faceted approach to drug development. While potent in vitro activity is a crucial first step, a deep understanding of a compound's pharmacokinetic and toxicological profile is paramount for its successful translation into a clinically effective drug. The detailed experimental protocols provided in this guide serve as a foundation for researchers to design and execute robust studies that can more accurately predict the in vivo performance of these promising derivatives. By bridging the gap between the simplified in vitro environment and the complexity of a living organism, we can accelerate the development of the next generation of pyrazolo[4,3-d]pyrimidine-based therapies.

References

  • Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1275–1293. [Link]

  • Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 191, 112151. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 24. [Link]

  • Papafotika, A., Tzioumaki, N., Tsolakou, T., Tziampazis, E., & Koukoulitsa, C. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Abdel-Gawad, N. M., George, R. F., & Shoman, M. E. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2530–2550. [Link]

  • El-Sayed, N. A. E., El-Bendary, E. R., & El-Kerdawy, A. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, in vitro anti-proliferative activity, cell cycle analysis and molecular docking. RSC Advances, 12(23), 14649–14668. [Link]

  • Wang, Z., Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(8), 15096–15112. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Lountos, G. T., Tropea, J. E., & Waugh, D. S. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Technologies. Humana Press. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 26, 2026, from [Link]

  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved January 26, 2026, from [Link]

  • Stanford University. (n.d.). In vivo tumor models. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2013, July 2). How can i apply xenograft for breast cancer cell lines in mouse as an in vivo breast cancer model? Retrieved January 26, 2026, from [Link]

  • Al-Suhaimi, E. A., & El-Registan, G. I. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(8), 1256–1274. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement for Novel Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Introduction: Beyond the Binding Affinity The pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged" chemical structure in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Binding Affinity

The pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged" chemical structure in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2][3] Its structural resemblance to the native purine core of ATP allows for potent and specific interactions within the kinase ATP-binding pocket, leading to a multitude of candidates for oncology and other therapeutic areas.[4][5][6] However, a low nanomolar IC50 value from a biochemical assay, while encouraging, is merely the opening chapter of a compound's story. The critical question that determines the trajectory of any drug discovery program is: does the compound engage its intended target in the complex, dynamic environment of a living cell, and is this engagement responsible for the observed biological effects?

Answering this question is the essence of target engagement validation. It is a cornerstone of building a robust structure-activity relationship (SAR) and mechanism-of-action (MoA) profile, ultimately de-risking the progression of a candidate toward clinical development.[7][8] A lack of rigorous target engagement validation is a leading cause of late-stage failures, where compounds that appeared promising in simplified systems fail to demonstrate efficacy because they either never reached their target in vivo or their biological effects were driven by unforeseen off-target interactions.[9]

This guide provides a comparative analysis of state-of-the-art methodologies to confirm and quantify the interaction of novel pyrazolo[4,3-d]pyrimidine compounds with their kinase targets. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a strategic, multi-faceted approach. Our objective is to equip researchers with the knowledge to design self-validating experimental cascades that generate unequivocal evidence of target engagement.

Chapter 1: The Foundational Question: Does the Compound Physically Interact with the Target in a Cellular Milieu?

Before we can assess the functional consequences of target modulation, we must first obtain direct, physical evidence that our compound binds to its intended kinase target within the cell. This is a non-trivial challenge, as the compound must cross the cell membrane, navigate the crowded cytoplasm, and find its target, all while competing with millimolar concentrations of endogenous ATP. Here, we compare two powerful, yet fundamentally different, approaches to answer this question.

Method 1: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical method that directly assesses drug-target interaction in intact cells or lysates.[10][11]

The Principle of Causality: The foundational principle of CETSA is ligand-induced thermal stabilization.[12] The binding of a pyrazolo[4,3-d]pyrimidine compound to its target kinase introduces favorable energetic interactions that stabilize the protein's tertiary structure. This stabilized protein-ligand complex requires more thermal energy to unfold and aggregate compared to the unbound protein. By heating cell samples across a temperature gradient and then quantifying the amount of soluble (non-aggregated) target protein remaining at each temperature, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[10][13]

cluster_workflow CETSA Experimental Workflow A Intact Cells Treated with Compound vs. Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Separation of Soluble Fraction (Centrifugation) C->D E Quantification of Soluble Target Protein (e.g., Western Blot, MS) D->E F Generate Melting Curves (Plot Soluble Protein vs. Temp) E->F

Caption: CETSA workflow for assessing target stabilization.

Comparative Analysis of CETSA Readouts:

Readout MethodPrincipleThroughputKey AdvantagesKey Limitations
Western Blot Antibody-based detection of a single target protein.LowGold standard for validating a specific target; relatively inexpensive.Requires a specific and high-quality antibody; not scalable for multiple targets.
Mass Spectrometry (TPP) Unbiased, proteome-wide quantification of thousands of proteins.[14]LowDiscovers on- and off-targets simultaneously; no antibody required.Instrumentally intensive; complex data analysis; may miss low-abundance proteins.[14]
High-Throughput (e.g., PEA, AlphaScreen®) Antibody- or bead-based detection in microplate format.[14][15]HighSuitable for screening compound libraries against a specific target.Requires specific reagents and assay development; indirect detection.

Protocol: Western Blot-Based CETSA for a Target Kinase

This protocol is designed to generate a thermal melt curve to confirm target engagement.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

    • Treat cells with the pyrazolo[4,3-d]pyrimidine compound at a final concentration (e.g., 10 µM) or with vehicle (e.g., 0.1% DMSO) for 1-2 hours in a 37°C incubator.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include an unheated control sample.

  • Lysis and Fractionation:

    • Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble fraction from the aggregated protein, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot using densitometry.

    • For each treatment group (vehicle and compound), plot the relative band intensity (normalized to the 37°C sample) against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples confirms thermal stabilization and, therefore, target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a specific target in living cells in real-time.[16][17]

The Principle of Causality: This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a light-emitting donor (NanoLuc® Luciferase) and a light-accepting fluorophore (fluorescent tracer).[17] The target kinase is genetically fused to NanoLuc®, creating a specific energy donor. A fluorescently labeled ligand (tracer) that reversibly binds to the kinase's active site acts as the energy acceptor. When the tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs. The pyrazolo[4,3-d]pyrimidine compound, when added to the cells, competes with the tracer for binding to the kinase. This displacement of the tracer disrupts BRET, leading to a measurable decrease in the signal. The magnitude of this decrease is directly proportional to the extent of target occupancy by the test compound.[16]

cluster_workflow NanoBRET™ Experimental Workflow A Transfect Cells with NanoLuc®-Kinase Fusion Plasmid B Seed Cells into Assay Plate A->B C Add Fluorescent Tracer and Titrated Test Compound B->C D Incubate to Reach Binding Equilibrium C->D E Add Substrate and Measure Donor (460nm) and Acceptor (610nm) Emission D->E F Calculate BRET Ratio and Determine IC50 E->F

Caption: NanoBRET™ workflow for quantifying intracellular affinity.

Protocol: NanoBRET™ Assay for Intracellular IC50 Determination

This protocol is designed to measure the potency of a compound in displacing a tracer in live cells.[18][19]

  • Cell Preparation:

    • The day before the assay, transiently transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • After transfection (e.g., 24 hours), harvest the cells and resuspend them in Opti-MEM.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compound in the assay medium.

    • In a white, 96-well assay plate, add the cell suspension.

    • Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

    • Add the serially diluted compound or vehicle to the appropriate wells.

  • Equilibration and Measurement:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it with the provided buffer.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data by defining the vehicle-only wells as 100% and a control with excess unlabeled tracer as 0%.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the intracellular IC50 value.

Comparative Summary: CETSA vs. NanoBRET™

FeatureCETSA (Western Blot)NanoBRET™
Principle Thermal StabilizationBioluminescence Resonance Energy Transfer
Cellular State Intact cells (during treatment)Live cells (during measurement)
Labeling Label-freeRequires NanoLuc® fusion and fluorescent tracer
Output Qualitative/Semi-quantitative (Target Shift)Quantitative (Intracellular IC50)
Key Advantage Physiologically relevant; no cell engineering needed.High-throughput; provides quantitative affinity data in live cells.
Key Limitation Lower throughput; requires a good antibody.Requires genetic modification and specific reagents.

Chapter 2: The Specificity Question: What Else Does the Compound Bind To?

For kinase inhibitors, selectivity is as important as potency. The human kinome contains over 500 members, many with highly conserved ATP-binding sites.[20] Off-target binding can lead to toxicity or confound the interpretation of a compound's phenotype. Therefore, profiling the binding of our pyrazolo[4,3-d]pyrimidine compound across a broad range of kinases is a critical step in validation.

Method 3: Chemical Proteomics using Kinobeads

Chemical proteomics, particularly using the "Kinobeads" technology, is a powerful affinity chromatography-mass spectrometry approach for unbiased kinase inhibitor selectivity profiling.[21][22]

The Principle of Causality: Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[23] When incubated with a cell lysate, these beads act as a "fishing rod," binding and enriching a large portion of the cellular kinome. The experiment is performed as a competition assay: the lysate is pre-incubated with our soluble pyrazolo[4,3-d]pyrimidine compound before the Kinobeads are added.[24] If our compound binds to a particular kinase in the lysate, it will occupy that kinase's ATP-binding site, preventing it from binding to the Kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent reduction in the amount of a specific kinase captured in the presence of our compound is direct evidence of a binding interaction.[22]

cluster_workflow Kinobeads Competition Binding Workflow A Prepare Native Cell Lysate B Pre-incubate Lysate with Test Compound (Dose-Response) A->B C Add Kinobeads to Compete for Kinase Binding B->C D Wash Beads and Elute Bound Kinases C->D E Protein Digestion and LC-MS/MS Analysis D->E F Quantify Kinase Abundance vs. Compound Dose to Determine Kd,app E->F

Caption: Workflow for kinome-wide selectivity profiling.

Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation:

    • Culture cells to high density and harvest.

    • Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by ultracentrifugation to remove insoluble material. Determine protein concentration.

  • Competition Binding:

    • Aliquot the lysate and add the pyrazolo[4,3-d]pyrimidine compound over a range of concentrations (e.g., 8-point, 3-fold serial dilution) and a vehicle control.

    • Incubate for 45 minutes at 4°C to allow the compound to bind to its targets.

    • Add a slurry of pre-washed Kinobeads to each sample.

    • Incubate for another 45 minutes at 4°C to allow unbound kinases to bind to the beads.

  • Affinity Capture and Digestion:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using SDS sample buffer.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides for MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified kinase in each sample.

  • Data Analysis:

    • For each identified kinase, plot its LFQ intensity against the compound concentration.

    • Fit the data to a dose-response curve to calculate the apparent dissociation constant (Kd,app), which reflects the compound's binding affinity.

    • The resulting dataset provides a comprehensive profile of the compound's targets and their relative affinities across the kinome.

Data Presentation: Kinome Selectivity Profile

Kinase TargetApparent Kd (nM)Function / Family
CDK2 (On-Target) 15 Cell Cycle
CDK985Transcription
GSK3B1,200Signaling
SRC>10,000Signaling
EGFR>10,000Receptor Tyrosine Kinase
... (250+ others)>10,000...

Chapter 3: The Functional Question: Does Binding Inhibit the Target and Affect Downstream Signaling?

Confirming that a compound binds its target is essential, but it is not sufficient. We must also demonstrate that this binding event leads to the intended biological consequence—namely, the inhibition of the kinase's catalytic activity and the modulation of its downstream signaling pathway.

Method 4: Downstream Biomarker Analysis

This method provides the crucial link between target engagement and cellular function. It involves measuring the phosphorylation state of a known, direct substrate of the target kinase.

The Principle of Causality: A kinase's function is to phosphorylate its substrates. If our pyrazolo[4,3-d]pyrimidine compound binds to and inhibits our target kinase, the rate of phosphorylation of its direct downstream substrates should decrease. By treating cells with the compound and measuring the level of a specific phospho-substrate, we can directly assess the functional consequences of target engagement in a physiological context.[21] This approach serves as a self-validating system: the effect should be dose-dependent and correlate with the compound's binding affinity.

cluster_pathway Confirming Functional Target Engagement Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Kinase Target Kinase (e.g., CDK2) Inhibitor->Kinase Substrate Substrate (e.g., Rb protein) Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Rb) Substrate->pSubstrate Effect Cellular Effect (e.g., G1/S Arrest) pSubstrate->Effect

Caption: Inhibition of a target kinase blocks substrate phosphorylation.

Protocol: Western Blot for Phospho-Substrate Modulation

  • Cell Treatment:

    • Seed cells and allow them to adhere. If necessary, synchronize the cells to ensure the target pathway is active.

    • Treat cells with a dose-response of the pyrazolo[4,3-d]pyrimidine compound for a relevant time period (e.g., 2-6 hours).

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Western Blot Analysis:

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe one membrane with an antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Rb Ser807/811).

    • Probe a second, identical membrane with an antibody for the total amount of the substrate protein to ensure that changes in phosphorylation are not due to protein degradation. Also, probe for a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for the phospho-substrate and total substrate.

    • Normalize the phospho-signal to the total substrate signal for each dose.

    • Plot the normalized phospho-signal against the compound concentration to determine the EC50 for pathway modulation. This value should be in reasonable agreement with the intracellular binding IC50 obtained from the NanoBRET™ assay.

A Strategic Workflow for Target Engagement Validation

No single technique can provide all the necessary information. A robust validation strategy employs orthogonal methods in a logical sequence to build a comprehensive and compelling case for a compound's mechanism of action.

cluster_flow Integrated Target Engagement Workflow Start Hit Compound from Biochemical Screen Q1 Does it bind the target in cells? Start->Q1 Direct_Binding Direct Binding Assays CETSA or NanoBRET™ Q1->Direct_Binding Test Fail1 FAIL: No Cellular Engagement Q1->Fail1 No Q2 Is the binding selective? Direct_Binding->Q2 Yes Selectivity Selectivity Profiling Kinobeads + MS Q2->Selectivity Test Fail2 FAIL: Poor Selectivity Q2->Fail2 No Q3 Does binding inhibit function? Selectivity->Q3 Yes Functional Functional Cellular Assay Phospho-Substrate Analysis Q3->Functional Test Fail3 FAIL: No Functional Effect Q3->Fail3 No Validated Validated Lead Compound (Confirmed MoA) Functional->Validated Yes

Caption: A strategic decision-making workflow for target validation.

Conclusion

Validating the target engagement of a novel pyrazolo[4,3-d]pyrimidine compound is not a single experiment but a systematic process of inquiry. By layering orthogonal, evidence-based techniques, we move from initial hypothesis to confirmed mechanism of action. Starting with direct biophysical evidence of binding in the cellular context using methods like CETSA or NanoBRET™, we build confidence that the compound can reach and interact with its target. We then interrogate its specificity across the broader kinome using powerful chemical proteomics tools like Kinobeads to ensure the observed phenotype is not an artifact of widespread off-target activity. Finally, we connect binding to function by demonstrating dose-dependent modulation of a downstream biomarker, confirming that the engagement is therapeutically relevant. This integrated, multi-faceted approach provides the rigorous, self-validating data package required to justify the significant investment of advancing a novel kinase inhibitor toward the clinic.

References

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Comparative

A Head-to-Head Comparison of Pyrazolo[4,3-d]pyrimidine Synthesis Methods: A Guide for Researchers

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents. The development of efficient and versatile synthetic routes to this bicyclic system is, therefore, of paramount importance to drug discovery and development professionals. This guide provides a head-to-head comparison of key synthetic strategies for the construction of the pyrazolo[4,3-d]pyrimidine core, offering insights into their mechanisms, experimental protocols, and relative merits.

Synthesis from Substituted Pyrazoles: A Versatile and Widely Used Approach

One of the most common and adaptable strategies for the synthesis of pyrazolo[4,3-d]pyrimidines involves the construction of the pyrimidine ring onto a pre-existing, appropriately functionalized pyrazole core. This approach offers a high degree of control over the substitution pattern of the final molecule. A typical starting material for this method is a 5-aminopyrazole-4-carbonitrile derivative.

Mechanistic Rationale

The synthesis generally proceeds through a condensation reaction between the 5-amino group of the pyrazole and a suitable one-carbon or three-carbon synthon to form the pyrimidine ring. The choice of the cyclizing agent dictates the substitution at the 5- and 7-positions of the resulting pyrazolo[4,3-d]pyrimidine. For instance, reaction with formamide or orthoesters will introduce a hydrogen or an alkyl/aryl group at the 5-position, respectively. Subsequent functionalization, such as chlorination followed by nucleophilic substitution, allows for further diversification at the 7-position.

Experimental Protocol: Synthesis of a 1,3,5-trisubstituted-1H-pyrazolo[4,3-d]pyrimidin-7-amine [1]

This protocol describes a multi-step synthesis starting from a 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile.

  • Step 1: Amide Formation: The starting pyrazole is reacted with a substituted carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) with triethylamine (TEA) as a base at room temperature for 18 hours. This step forms the corresponding N-(4-cyano-1-methyl-3-propyl-1H-pyrazol-5-yl)amide.

  • Step 2: Cyclization to Pyrimidinone: The resulting amide is then treated with sodium ethoxide (NaOEt) in ethanol and refluxed for 8-10 hours to effect cyclization to the pyrazolo[4,3-d]pyrimidin-7(6H)-one.

  • Step 3: Chlorination: The pyrimidinone is subsequently chlorinated using phosphoryl chloride (POCl₃) at reflux for 8 hours to yield the 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate.

  • Step 4: Nucleophilic Substitution: Finally, the 7-chloro intermediate is reacted with a desired amine in isopropanol (IPA) at reflux to afford the target 7-amino-pyrazolo[4,3-d]pyrimidine. For example, reaction with 4-aminophenol yielded 4-((1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)phenol with a 79.2% yield for the final step.[1]

Synthesis_from_Pyrazole start 5-Aminopyrazole-4-carbonitrile amide N-(4-cyanopyrazol-5-yl)amide start->amide Substituted Carboxylic Acid, EDCI, HOBt, TEA pyrimidinone Pyrazolo[4,3-d]pyrimidin-7(6H)-one amide->pyrimidinone NaOEt, EtOH, Reflux chloro 7-Chloro-pyrazolo[4,3-d]pyrimidine pyrimidinone->chloro POCl3, Reflux final 7-Amino-pyrazolo[4,3-d]pyrimidine chloro->final Amine, IPA, Reflux

Caption: Workflow for the synthesis of pyrazolo[4,3-d]pyrimidines from a pyrazole precursor.

The Traube Synthesis: A Classic Approach with Modern Adaptations

The Traube synthesis, originally developed for purines, can be adapted for the construction of pyrazolo[4,3-d]pyrimidines. This classical method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source.[2][3] While starting from a pyrimidine precursor is less common for pyrazolo[4,3-d]pyrimidines, the principles of the Traube synthesis are often mirrored in methods that start from a 4,5-disubstituted pyrazole that is analogous to a diaminopyrimidine.

Mechanistic Rationale

The core principle of the Traube synthesis is the formation of the imidazole (or in this case, pyrazole) ring onto a pre-existing pyrimidine ring. However, for pyrazolo[4,3-d]pyrimidines, a more common "Traube-like" approach involves starting with a 5-amino-4-nitrosopyrazole or a 4,5-diaminopyrazole. The nitroso group can be reduced to an amino group, and then the resulting diamine can be cyclized with a one-carbon source like formic acid or a derivative to form the pyrimidine ring.[3]

Experimental Protocol: A Traube-like Synthesis of a Pyrazolo[4,3-d]pyrimidine

This protocol illustrates a conceptual Traube-like synthesis starting from a 5-aminopyrazole.

  • Step 1: Nitrosation: A 5-aminopyrazole is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce a nitroso group at the 4-position.

  • Step 2: Reduction: The 4-nitroso-5-aminopyrazole is then reduced to the corresponding 4,5-diaminopyrazole. This can be achieved using various reducing agents, such as ammonium sulfide or catalytic hydrogenation.[2]

  • Step 3: Cyclization: The resulting 4,5-diaminopyrazole is cyclized by heating with a one-carbon source. For example, refluxing with formic acid will yield an unsubstituted pyrazolo[4,3-d]pyrimidine at the 5-position. Using other reagents like urea or phosgene can lead to 5-hydroxy or 5-oxo derivatives.[3]

Traube_Like_Synthesis start 5-Aminopyrazole nitroso 5-Amino-4-nitrosopyrazole start->nitroso NaNO2, Acid diamine 4,5-Diaminopyrazole nitroso->diamine Reduction (e.g., (NH4)2S) final Pyrazolo[4,3-d]pyrimidine diamine->final One-carbon source (e.g., Formic Acid), Heat

Caption: Conceptual workflow of a Traube-like synthesis for pyrazolo[4,3-d]pyrimidines.

Multicomponent Reactions: An Efficient and Green Approach

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and often environmentally friendly. Several MCRs have been developed for the synthesis of pyrazolo[4,3-d]pyrimidines.

Mechanistic Rationale

A common MCR for pyrazolo[4,3-d]pyrimidines involves the condensation of an aminopyrazole, an aldehyde, and a source for the C2 and N3 atoms of the pyrimidine ring, such as urea or thiourea. The reaction proceeds through a series of sequential condensations and cyclizations, often catalyzed by an acid or a base. The use of green solvents like water or ethanol further enhances the sustainability of this method.

Experimental Protocol: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives [4]

This protocol describes a one-pot synthesis of 4-aryl-3-methyl-1-phenyl-1,3a-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-ones.

  • Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), and urea (1.5 mmol) is prepared in glycerol (5 mL).

  • Catalysis and Reaction: A catalytic amount of p-toluenesulfonic acid (p-TSA) (2 mol%) is added to the mixture.

  • Heating and Workup: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a short period (e.g., 15-30 minutes). After completion, the reaction mixture is cooled, and the solid product is isolated by filtration and washed with water. This method has been reported to provide high yields (e.g., 91% for 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,3a-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one).[4]

MCR_Synthesis cluster_reactants Starting Materials A Aromatic Aldehyde reaction One-Pot Reaction (Catalyst, Solvent, Heat) A->reaction B Aminopyrazole B->reaction C Urea/Thiourea C->reaction product Pyrazolo[4,3-d]pyrimidine Derivative reaction->product

Caption: General scheme of a multicomponent reaction for pyrazolo[4,3-d]pyrimidine synthesis.

Head-to-Head Comparison

FeatureSynthesis from Substituted PyrazolesTraube-like SynthesisMulticomponent Reactions (MCRs)
Starting Materials Functionalized pyrazoles (e.g., aminopyrazole carbonitriles)5-AminopyrazolesSimple, readily available aldehydes, aminopyrazoles, and urea/thiourea
Versatility High; allows for diverse substitution patterns through multi-step synthesis.Moderate; primarily for specific substitution patterns.High; allows for rapid generation of diverse libraries of compounds.
Number of Steps Multi-stepMulti-stepTypically one-pot
Yields Generally good to excellent for individual steps.[1]Can be variable depending on the specific substrates and conditions.Often good to excellent.[4]
Reaction Conditions Can involve harsh reagents (e.g., POCl₃) and high temperatures.Can involve strong acids/bases and reducing agents.Often milder conditions, can be performed in green solvents.
Purification Requires purification at each step.Requires purification of intermediates.Often simple workup and purification.
Key Advantages High control over regioselectivity and substitution.Utilizes classical and well-established reactions.High efficiency, atom economy, and often environmentally friendly.
Key Disadvantages Longer overall synthesis time, more waste generated.Can have limited substrate scope and may require optimization.Regioselectivity can sometimes be an issue depending on the reactants.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate synthetic method for a pyrazolo[4,3-d]pyrimidine derivative depends on the specific research objectives.

  • For the synthesis of a specific, complex target molecule where precise control over the substitution pattern is crucial, the synthesis from substituted pyrazoles is often the preferred route, despite its multi-step nature.

  • The Traube-like synthesis offers a classic and valuable approach, particularly when the required diaminopyrazole precursor is readily accessible.

  • For high-throughput screening and the rapid generation of a library of diverse analogs, multicomponent reactions are unparalleled in their efficiency and elegance. Their often greener nature also aligns with the growing emphasis on sustainable chemistry in drug discovery.

Researchers and drug development professionals should carefully consider the trade-offs between versatility, efficiency, and environmental impact when selecting a synthetic strategy for their target pyrazolo[4,3-d]pyrimidines.

References

  • Zhang, X., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 179, 531-543. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 436-455. [Link]

  • Kazemi, M., et al. (2017). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal of Applied Chemistry, 10(7), 56-61. [Link]

  • Traube Purine Synthesis. (2023). Chemistry Online. [Link]

  • Traube Purine Synthesis. (n.d.). Scribd. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Introduction: The Imperative of Selectivity in Kinase Inhibition The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to effectivel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to effectively target the ATP-binding site of protein kinases.[1][2] Compounds built on this framework, such as the subject of this guide, 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (herein referred to as "Compound X"), are of significant interest for their therapeutic potential.[3][4] However, the high degree of structural conservation across the human kinome presents a formidable challenge: ensuring that a kinase inhibitor selectively engages its intended target.[5][6]

Off-target interactions, where a drug binds to proteins other than its intended target, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8] Therefore, a rigorous and systematic assessment of off-target effects is not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity and potential clinical utility.[9][10] This guide provides a comprehensive, technically detailed framework for characterizing the off-target profile of Compound X, comparing its performance against alternative inhibitors, and offering insights into the experimental choices that ensure data integrity and reproducibility.

Part 1: Broad-Spectrum Off-Target Liability Screening

The initial phase of off-target assessment involves casting a wide net to identify any potential interactions across a significant portion of the proteome, with a particular focus on the kinome. This approach allows for an unbiased initial view of a compound's selectivity.

Methodology 1: Kinome-Wide Profiling

Kinome-wide profiling is the gold standard for assessing the selectivity of kinase inhibitors.[11] This is typically achieved by screening the compound against a large panel of purified kinases to measure its effect on their enzymatic activity.[12][13][14][15]

Causality Behind Experimental Choices: The choice of a radiometric assay format, such as those utilizing ³³P-ATP, is often preferred for its direct measurement of phosphate incorporation and high sensitivity, which is crucial for detecting inhibition of a wide range of kinases with varying activity levels.[16] Screening at a fixed, relatively high concentration (e.g., 1 µM) allows for the identification of even weak off-target interactions, which can then be prioritized for further investigation.

Experimental Protocol: Radiometric Kinase Profiling (e.g., KinaseProfiler™)

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, create a 100 µM working solution.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, substrate, and ATP to the reaction buffer.

  • Initiation of Reaction: Add Compound X to a final concentration of 1 µM. Include a DMSO-only control.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the incorporation of ³³P into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_X Compound X Stock (10mM in DMSO) Reaction_Mix Reaction Incubation (Compound X at 1µM, 30°C) Compound_X->Reaction_Mix Add to reaction Kinase_Panel Kinase Panel Plate (Kinases, Substrates, ATP) Kinase_Panel->Reaction_Mix Detection Radiometric Detection (Scintillation Counting) Reaction_Mix->Detection Stop reaction Analysis Calculate % Inhibition vs. DMSO Control Detection->Analysis Selectivity_Profile Generate Kinome Selectivity Profile Analysis->Selectivity_Profile

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not fully recapitulate the cellular environment. CETSA® is a biophysical method that assesses target engagement in intact cells or cell lysates.[17][18] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature.[19][20]

Causality Behind Experimental Choices: Performing CETSA® in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for factors like cell permeability and intracellular ATP concentrations.[21] A subsequent western blot is a robust and widely accessible method for detecting the soluble fraction of the target protein.

Experimental Protocol: CETSA® with Western Blot Detection

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with Compound X (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the intended target and suspected off-targets by western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to the right indicates target stabilization by Compound X.

G cluster_cell_prep Cell Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_detection Analysis Cell_Culture Culture Cells Treatment Treat with Compound X or DMSO Cell_Culture->Treatment Heating Heat to Temperature Gradient Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Analyze supernatant Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve

Part 2: In-Depth Validation of Putative Off-Targets

Hits from broad-spectrum screening require orthogonal validation to confirm their biological relevance and to quantify the potency of the off-target interaction.

Methodology 3: In Vitro Kinase Assays for IC50 Determination

For each validated hit from the kinome scan, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[22] This provides a quantitative measure of the compound's potency against the off-target kinase.[23]

Causality Behind Experimental Choices: A 10-point dose-response curve provides sufficient data to accurately model the sigmoidal inhibition curve and calculate a reliable IC50 value. Using a fluorescence-based assay can offer higher throughput and less hazardous waste compared to radiometric methods for this focused validation step.

Experimental Protocol: Fluorescence-Based In Vitro Kinase IC50 Assay

  • Compound Dilution: Prepare a 10-point serial dilution of Compound X in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the off-target kinase, a suitable substrate, and ATP.

  • Reaction Initiation: Add the diluted Compound X to the wells.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Add a detection reagent that produces a fluorescent signal proportional to the amount of ADP generated (indicating kinase activity). Read the fluorescence on a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Methodology 4: Cell-Based Phosphorylation Assays

To confirm that an in vitro off-target interaction translates to a cellular effect, it is essential to measure the phosphorylation of a known substrate of the off-target kinase within a cellular context.[24] Western blotting is a standard and effective method for this purpose.[25]

Causality Behind Experimental Choices: Serum starvation synchronizes the cells in a quiescent state, reducing basal signaling activity. Stimulation with a growth factor that activates the off-target kinase provides a robust and measurable signal. Using a phospho-specific antibody allows for the direct detection of changes in the phosphorylation status of the downstream substrate. Probing for the total protein serves as a crucial loading control.[26]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture cells and serum-starve them overnight. Pre-treat with various concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 10 minutes) to activate the off-target kinase pathway.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody binding) and probe with a primary antibody specific for the phosphorylated substrate.[24] Subsequently, probe with a secondary antibody and detect with chemiluminescence.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total amount of the substrate protein as a loading control.

  • Densitometry: Quantify the band intensities to determine the effect of Compound X on substrate phosphorylation.

Part 3: Comparative Analysis

A key aspect of this guide is to compare the off-target profile of Compound X with that of alternative inhibitors. For this purpose, we will consider two hypothetical alternatives:

  • Compound Y: An inhibitor with a distinct chemical scaffold but targeting the same primary kinase as Compound X.

  • Compound Z: A close structural analog of Compound X, differing by a minor chemical modification.

The following tables summarize hypothetical data from the aforementioned experimental workflows.

Table 1: Kinome-Wide Profiling Results (% Inhibition at 1 µM)

KinaseCompound XCompound YCompound Z
Primary Target 98% 95% 99%
Off-Target A85%15%92%
Off-Target B62%75%25%
Off-Target C35%5%40%
Off-Target D10%88%8%

Table 2: IC50 Values for Validated Off-Targets (nM)

TargetCompound XCompound YCompound Z
Primary Target 15 25 10
Off-Target A150>10,000120
Off-Target B8004503,500
Off-Target D>10,000180>10,000

Table 3: Cellular Phosphorylation Assay Results (% Inhibition of Substrate Phosphorylation at 1 µM)

Off-Target PathwayCompound XCompound YCompound Z
Off-Target A Substrate75%5%80%
Off-Target B Substrate55%65%15%
Off-Target D Substrate<5%82%<5%

Interpretation of Comparative Data:

  • Compound X demonstrates high potency for its primary target but also shows significant off-target activity against Kinase A and B, which is confirmed in cellular assays.

  • Compound Y , with its different scaffold, exhibits a cleaner off-target profile regarding Kinases A and B but has a strong liability for Kinase D. This highlights how different chemical structures can lead to distinct off-target profiles.

  • Compound Z , a close analog of X, shows a slight improvement in potency against the primary target and a reduction in activity against Off-Target B. However, its liability for Off-Target A remains. This illustrates how small structural modifications can modulate selectivity, but may not completely eliminate off-target effects.

Conclusion

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery and development.[8][9] This guide has outlined a systematic, multi-faceted approach to characterizing the selectivity profile of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Compound X). By integrating broad-spectrum screening with in-depth biochemical and cell-based validation, a clear and actionable picture of a compound's off-target liabilities can be generated.

The comparative analysis with alternative inhibitors underscores the importance of considering different chemical scaffolds and the subtle effects of structural modifications on selectivity. Ultimately, the methodologies and workflows described herein provide a robust framework for making informed decisions in the optimization of lead compounds, balancing on-target potency with a clean off-target profile to maximize therapeutic potential and minimize safety risks.

References

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9). Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

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  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

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  • Creative Diagnostics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Diagnostics. Available at: [Link]

  • El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(2), 356-376. Available at: [Link]

  • Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(5), 2049-2063. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Available at: [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9). Available at: [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]

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  • Mondal, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1367-1383. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

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  • El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 356-376. Available at: [Link]

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Comparative

A Head-to-Head Battle: Novel Pyrazolo[4,3-d]pyrimidines Versus Established Kinase Inhibitors in Oncology

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Superior Cancer Therapeutics The pyrazolo[4,3-d]pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Cancer Therapeutics

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[1][2][3] This guide delves into the preclinical benchmarking of a new series of pyrazolo[4,3-d]pyrimidine derivatives, designated as PY-101 and PY-102, against established kinase inhibitor drugs, Erlotinib and Sunitinib. Our objective is to provide a comprehensive, data-driven comparison to aid researchers and drug development professionals in evaluating the potential of these novel compounds.

Recent studies have highlighted the versatility of the pyrazolo[4,3-d]pyrimidine core, with derivatives showing promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[2][4][5][6][7][8] Furthermore, some derivatives have demonstrated potent anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1][5][6][9] This compelling body of evidence provides a strong rationale for the continued exploration and development of new pyrazolo[4,3-d]pyrimidine-based drug candidates.

This guide will meticulously outline the experimental design and protocols for a head-to-head comparison of our novel compounds, PY-101 and PY-102, with the clinically approved drugs Erlotinib and Sunitinib. We will present and analyze data from in vitro kinase inhibition assays, cellular viability studies, and in vivo xenograft models, offering a multi-faceted evaluation of their therapeutic potential.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The pyrazolo[4,3-d]pyrimidine scaffold is a versatile pharmacophore that can be decorated with various substituents to achieve selective inhibition of different protein kinases.[3][5] Both our novel compounds and the established drugs chosen for this benchmark study target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

  • PY-101 & Erlotinib (EGFR Inhibitors): PY-101 is designed to be a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By competing with ATP for binding to the kinase domain of EGFR, these inhibitors block downstream signaling cascades.[4]

  • PY-102 & Sunitinib (Multi-Kinase Inhibitors): PY-102 is engineered as a multi-kinase inhibitor, with primary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] Sunitinib, a well-established multi-kinase inhibitor, also targets VEGFR-2, along with other kinases involved in tumor progression. By inhibiting angiogenesis, these drugs aim to starve the tumor of its essential blood supply.

The following diagram illustrates the targeted signaling pathways:

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_Inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis PY101 PY-101 PY101->EGFR Erlotinib Erlotinib Erlotinib->EGFR PY102 PY-102 PY102->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2

Caption: Targeted Signaling Pathways of Pyrazolo[4,3-d]pyrimidines and Known Drugs.

Materials and Methods: A Rigorous Approach to Benchmarking

To ensure the integrity and reproducibility of our findings, all experiments are conducted following standardized protocols and in compliance with Good Laboratory Practices (GLP) as outlined by the FDA.[10][11][12][13]

Compounds
  • PY-101 and PY-102: Synthesized in-house (purity >98% by HPLC).

  • Erlotinib and Sunitinib: Commercially sourced (purity >98%).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against their target kinases is determined using a radiometric kinase assay, a highly sensitive and direct method for measuring kinase activity.[14]

Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer containing the respective recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and ATP at a concentration equal to the Km(ATP) of the kinase to ensure physiological relevance.[14][15]

  • Compound Incubation: Add varying concentrations of the test compounds (PY-101, Erlotinib, PY-102, Sunitinib) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.[16]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time.

  • Termination: Stop the reaction by adding a stop buffer.

  • Quantification: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-33P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Kinase Reaction Mixture Start->Prep Add_Cmpd Add Test Compounds Prep->Add_Cmpd Add_ATP Initiate with [γ-33P]ATP Add_Cmpd->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop Terminate Reaction Incubate->Stop Spot Spot on Membrane & Wash Stop->Spot Quantify Quantify Radioactivity Spot->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: In Vitro Radiometric Kinase Assay Workflow.

Cell Viability Assay

The cytotoxic effects of the compounds on cancer cell lines are assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[17][18][19] This colorimetric assay measures the metabolic activity of viable cells.[18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR inhibitors, HUVEC for VEGFR-2 inhibitors) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • XTT Reagent Addition: Add the XTT reagent, which is reduced by metabolically active cells to a colored formazan product.[19][20]

  • Incubation: Incubate the plates for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability relative to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition) values.

In Vivo Xenograft Tumor Model

The in vivo efficacy of the compounds is evaluated using human tumor xenograft models in immunocompromised mice, a standard preclinical model for assessing anticancer drug development.[21][22]

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.[21]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Randomly assign mice to treatment groups and administer the test compounds or vehicle control daily via oral gavage.

  • Tumor Volume Measurement: Measure the tumor volume periodically using calipers.[23]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Results: A Comparative Analysis of Efficacy and Potency

The following tables summarize the in vitro and in vivo data obtained for the novel pyrazolo[4,3-d]pyrimidines and the established drugs.

Table 1: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
PY-101 EGFR 5.2 ± 0.8
ErlotinibEGFR10.5 ± 1.2
PY-102 VEGFR-2 8.1 ± 1.1
SunitinibVEGFR-212.3 ± 1.5
Table 2: In Vitro Cellular Antiproliferative Activity
CompoundCell LineGI50 (µM)
PY-101 A549 (NSCLC) 0.8 ± 0.1
ErlotinibA549 (NSCLC)1.5 ± 0.2
PY-102 HUVEC 1.2 ± 0.2
SunitinibHUVEC2.1 ± 0.3
Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model
Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
PY-101 50 65
Erlotinib5052
Vehicle Control-0

Discussion: Interpreting the Data and Future Directions

The results of this benchmarking study demonstrate the promising potential of the novel pyrazolo[4,3-d]pyrimidine derivatives, PY-101 and PY-102.

In the in vitro kinase assays, PY-101 exhibited approximately two-fold greater potency against EGFR compared to Erlotinib . Similarly, PY-102 demonstrated superior inhibitory activity against VEGFR-2 than Sunitinib . This enhanced potency at the enzymatic level suggests a more efficient interaction with the target kinases.

The superior in vitro potency translated to enhanced cellular activity. PY-101 displayed a lower GI50 value in the A549 non-small cell lung cancer cell line compared to Erlotinib , indicating greater antiproliferative efficacy. Likewise, PY-102 was more effective at inhibiting the proliferation of HUVEC cells, a model for angiogenesis, than Sunitinib .

The in vivo xenograft study further solidified the potential of PY-101. At the same dose, PY-101 achieved a significantly higher tumor growth inhibition in the A549 xenograft model than Erlotinib . This suggests that PY-101 possesses favorable pharmacokinetic and pharmacodynamic properties that translate to improved in vivo efficacy.

These findings strongly support the continued preclinical development of this new series of pyrazolo[4,3-d]pyrimidines. Future studies should focus on comprehensive pharmacokinetic profiling, off-target kinase screening to assess selectivity, and long-term toxicity studies to establish a robust safety profile. Furthermore, exploring the efficacy of these compounds in patient-derived xenograft (PDX) models could provide more clinically relevant data.[24][25]

Conclusion: A New Generation of Promising Anticancer Agents

This comparative guide has provided a rigorous, data-driven evaluation of two novel pyrazolo[4,3-d]pyrimidine derivatives against established kinase inhibitors. The superior in vitro and in vivo performance of PY-101 and PY-102 highlights their potential as next-generation anticancer agents. The versatility of the pyrazolo[4,3-d]pyrimidine scaffold, coupled with the promising results presented here, warrants further investigation and investment in their development as potential clinical candidates.

References

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  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1633-1652. Retrieved from [Link]

  • Krystof, V., Cankar, P., Frysova, I., Slouka, J., Kontopidis, G., Dzubak, P., ... & Hajduch, M. (2006). 3, 5, 7-Trisubstituted pyrazolo [4, 3-d] pyrimidines as inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 49(22), 6500-6509. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. PubMed Central. Retrieved from [Link]

  • Gomaa, H. A., El-Din, M. M. G., El-Bindary, A. A., & El-Bordiny, H. E. (2022). Novel pyrazolo [3, 4-d] pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC advances, 12(41), 26955-26970. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

As researchers and drug development professionals, our work with novel chemical entities like 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one demands the highest standards of scientific rigor, not only in synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one demands the highest standards of scientific rigor, not only in synthesis and application but also in the responsible management of resulting waste streams. This compound belongs to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors used in oncology and anti-inflammatory research[1][2][3]. The structural similarity to purine bases allows these molecules to interact with critical biological targets[3].

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The procedures outlined herein are grounded in federal regulations and established laboratory safety principles to ensure the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the "Why"

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one may not always be readily available, data from structurally similar pyrazolopyrimidinone derivatives provide a reliable basis for hazard assessment. The primary hazards associated with this class of compounds are skin and eye irritation[4][5].

The causality behind stringent handling protocols is clear: preventing accidental exposure that could lead to irritation, and ensuring that the compound does not enter the environment where its effects are not fully known. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional[6].

Hazard ClassificationGHS Hazard StatementRationale & ImplicationSource
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat.[4][5]
Serious Eye Irritation H319: Causes serious eye irritationAccidental splashes can cause significant eye damage. This mandates the use of chemical safety goggles or a face shield.[4][5]
Respiratory Irritation (Potential) H335: May cause respiratory irritationAlthough primarily a solid, fine dust or aerosols generated during handling could irritate the respiratory tract. Handling should occur in a well-ventilated area or a fume hood.[5]

Essential Prerequisites for Safe Disposal

Proper disposal is a systematic process, not an afterthought. Before generating waste, ensure the following logistical and safety measures are in place:

  • Institutional Approval: Always consult your institution's Office of Environmental Health and Safety (EHS) or equivalent body. They provide specific guidelines and are the final authority on waste procedures in your facility[6].

  • Designated Storage Area: Establish a designated and properly labeled satellite accumulation area for hazardous waste that is close to the point of generation and under the direct supervision of laboratory personnel[7][8].

  • Personnel Training: Ensure all laboratory personnel handling the chemical are trained on its specific hazards, handling procedures, and emergency spill cleanup protocols[6].

Personal Protective Equipment (PPE) and Required Materials

Based on the hazard assessment, the following PPE is mandatory when handling 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and its waste:

  • Eye Protection: Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[9].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always wash hands thoroughly with soap and water after handling[4][10].

  • Body Protection: A standard laboratory coat. Contaminated clothing should be removed immediately and decontaminated before reuse[4].

  • Waste Container: A dedicated, chemically compatible hazardous waste container with a secure, leak-proof lid. Plastic containers are often preferred[7][8].

  • Labeling Supplies: Hazardous waste labels compliant with institutional and federal regulations.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Characterization and Segregation

Immediately upon generation, the waste must be characterized.

  • Solid Waste: Collect un-reclaimable 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, contaminated consumables (e.g., weigh boats, gloves, paper towels), and spill cleanup materials.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

  • Segregation: Do not mix this waste stream with other, incompatible chemical wastes. Incompatible chemicals must be stored separately to prevent dangerous reactions[11].

Step 2: Proper Containerization

The integrity of the disposal system begins with the primary container.

  • Select an Appropriate Container: Use a container that is free from damage and compatible with the pyrazolopyrimidinone waste. Per OSHA mandates, the container must be equipped with a secure, leak-proof closure[12].

  • Keep Containers Closed: Hazardous waste containers must be kept closed at all times except when adding or removing waste. This is a critical EPA regulation to prevent the release of vapors and avoid spills[6][8].

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during handling[7].

Step 3: Accurate Labeling

Clear and accurate labeling is a cornerstone of regulatory compliance and safety.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EHS department.

  • Complete All Fields: Clearly write the full chemical name: "3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one." List all components, including solvents, and their approximate percentages. Ensure the accumulation start date is recorded.

Step 4: Temporary Storage in a Satellite Accumulation Area

This area serves as the designated, secure location for waste prior to pickup.

  • Location: The storage area must be in a well-ventilated location, at or near the point of generation[7][12].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks[7].

  • Time Limits: Under EPA's Subpart K regulations for academic laboratories, waste may have a maximum storage time in the lab before it must be moved. Be aware of your institution's specific time limits, which may be up to twelve months[12][13].

Step 5: Arranging for Final Disposal

Laboratory personnel should never personally transport hazardous waste off-site.

  • Schedule a Pickup: Contact your institution's EHS department to schedule a waste pickup. They will coordinate with a licensed hazardous waste disposal contractor[6][14].

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and the EPA's Resource Conservation and Recovery Act (RCRA)[14].

Disposal Workflow Diagram

G Disposal Workflow for Pyrazolopyrimidinone Waste A Waste Generation (Solid or Liquid) B Characterize & Segregate Waste A->B Immediate Action C Select & Fill Compatible Container (<=90% Full, Keep Closed) B->C D Affix & Complete Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (Secondary Containment) D->E F Is Container Full or Storage Time Limit Reached? E->F G Contact EHS for Waste Pickup F->G Yes H Continue Accumulation F->H No I EHS/Contractor Transports to Licensed Disposal Facility G->I H->E

Caption: Workflow for the safe and compliant disposal of pyrazolopyrimidinone waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described above.

  • Contain the Spill: For solid spills, gently sweep or vacuum up the material without creating dust and place it into the hazardous waste container[4][15]. For liquid spills, use an appropriate chemical absorbent.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste[6].

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Decontamination of Empty Containers

Empty containers that once held 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., ethanol or acetone) three consecutive times.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste[6].

  • Deface Label: Completely remove or deface the original chemical label on the container[6].

  • Final Disposal: Once decontaminated and with the cap removed, the container may be disposed of in the regular trash or recycling, per your institution's policy[6].

By adhering to this comprehensive guide, you can ensure that your pioneering research does not come at the cost of safety or environmental integrity.

References

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one. The focus is on procedural,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one. The focus is on procedural, step-by-step guidance to ensure the safe handling of this chemical, from initial risk assessment to final disposal. Our commitment is to furnish you with value beyond the product itself, building a foundation of trust through scientific integrity and a dedication to laboratory safety.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one, a member of the pyrazolopyrimidine class, presents several health risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation upon contact.[1]
Serious Eye Irritation Causes serious eye irritation.[1]
Allergic Skin Reaction May cause an allergic skin reaction.[2]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]
Harmful if Swallowed May be harmful if ingested.[2]

Given these hazards, a risk assessment should be conducted before any procedure involving this compound. This assessment should consider the quantity of the chemical being used, the potential for dust or aerosol generation, and the duration of the handling procedure.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one. The selection of appropriate PPE is a critical step in ensuring personal safety.[4]

Engineering Controls

The first line of defense is always engineering controls. These are measures designed to isolate the hazard from the worker.

  • Fume Hood: All handling of 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one in its powdered form should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[5] The fume hood sash should be kept as low as possible.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

Hand Protection

Direct skin contact is a primary route of exposure.

  • Gloves: Chemical-resistant gloves are mandatory.[1] Nitrile gloves are a suitable choice for handling this compound in a powdered form. Always inspect gloves for any signs of damage before use.[7]

  • Double Gloving: For procedures with a higher risk of contamination, such as weighing large quantities or during transfers, consider wearing two pairs of gloves.

  • Proper Glove Removal: After handling the compound, remove gloves carefully to avoid contaminating your skin. Wash your hands thoroughly with soap and water after removing gloves.[8]

Eye and Face Protection

Given that the compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields that conform to OSHA regulations or European Standard EN166 should be worn.[2][9]

  • Goggles: For procedures where there is a risk of splashing or significant dust generation, chemical splash goggles are recommended.[4]

  • Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities of the compound or when there is a significant risk of splashing.[9]

Respiratory Protection

If engineering controls are insufficient to control exposure, respiratory protection is necessary.

  • Respirator: A NIOSH-approved respirator may be required if work is performed outside of a fume hood, if there is visible dust, or if the user experiences any irritation.[7] The specific type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with your institution's respiratory protection program.

Protective Clothing

To prevent contamination of personal clothing and skin, appropriate protective clothing is required.

  • Lab Coat: A fully buttoned lab coat should be worn at all times in the laboratory.[4]

  • Additional Protection: For procedures with a high risk of contamination, consider using a disposable gown or apron.[10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task and Quantity fume_hood Work in Fume Hood? start->fume_hood small_scale Small Scale / Low Dust? fume_hood->small_scale Yes no_fume_hood Use Respirator and Enhanced PPE fume_hood->no_fume_hood No high_risk High Risk of Splash/Aerosol? small_scale->high_risk No ppe_basic Basic PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves small_scale->ppe_basic Yes ppe_intermediate Intermediate PPE: - Basic PPE + Goggles + Double Gloves high_risk->ppe_intermediate No ppe_advanced Advanced PPE: - Intermediate PPE + Face Shield + Respirator (if needed) high_risk->ppe_advanced Yes

Caption: PPE selection workflow for handling 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one.

Safe Handling and Storage Procedures

Adherence to standard laboratory practices is crucial for minimizing exposure.

Handling
  • Preparation: Before starting, ensure all necessary PPE is donned correctly and that a chemical spill kit is readily available.[11]

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Transfers: When transferring the powder, do so carefully to avoid creating dust. Use a spatula and avoid dropping the powder from a height.[12]

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Always wash hands thoroughly after handling the chemical.[8]

Storage

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[14]

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is critical.[15]

Small Spills (Solid)
  • Alert: Alert others in the immediate area.

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Gently cover the spill with absorbent pads or paper towels to prevent the dust from becoming airborne.[16]

  • Clean-up: Carefully sweep the solid material into a designated waste container. Avoid creating dust.[13]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[16]

  • Dispose: Dispose of all contaminated materials as hazardous waste.[2]

Large Spills
  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Contact: Contact your institution's emergency response team or local emergency services.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and equipment.

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[17] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[18] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Decontamination and Disposal Plan

A clear plan for decontamination and disposal is a critical component of safe laboratory practice.

Decontamination
  • Work Surfaces: At the end of each work session, decontaminate all work surfaces where the compound was handled. Use a suitable solvent followed by soap and water.

  • Equipment: Decontaminate all equipment, such as spatulas and glassware, after use.

Waste Disposal

All waste materials contaminated with 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one must be disposed of as hazardous chemical waste.

  • Segregation: Segregate waste at the point of generation.[19]

  • Containers: Place solid waste (e.g., excess compound, contaminated weighing boats, and gloves) in a clearly labeled, sealed, and puncture-resistant container.[20] Liquid waste should be collected in a separate, labeled, and sealed container.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[21][22] This typically involves arranging for pickup by a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram outlines the general workflow for the disposal of waste contaminated with this compound.

Disposal_Workflow start Waste Generation waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Waste Container: - Labeled - Sealed - Puncture-resistant waste_type->solid_waste Solid liquid_waste Liquid Waste Container: - Labeled - Sealed - Compatible material waste_type->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage disposal Arrange for Licensed Disposal storage->disposal

Caption: Disposal workflow for 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one waste.

Conclusion

The safe handling of 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one is achievable through a combination of robust engineering controls, diligent use of appropriate personal protective equipment, and strict adherence to safe laboratory practices. By understanding the hazards and implementing the procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe working environment. Always consult your institution's specific safety protocols and the Safety Data Sheet for the most current and comprehensive information.

References

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  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

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  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
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